molecular formula C26H50N4O11 B1192227 Azido-PEG4-amido-PEG4-Boc

Azido-PEG4-amido-PEG4-Boc

Katalognummer: B1192227
Molekulargewicht: 594.7 g/mol
InChI-Schlüssel: GNQSEVYXBSAATE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azido-Amido-PEG8-t-butyl esteris a PEG derivative containing an azide group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Eigenschaften

Molekularformel

C26H50N4O11

Molekulargewicht

594.7 g/mol

IUPAC-Name

tert-butyl 3-[2-[2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C26H50N4O11/c1-26(2,3)41-25(32)5-9-34-13-17-38-21-22-39-18-14-35-10-6-28-24(31)4-8-33-12-16-37-20-23-40-19-15-36-11-7-29-30-27/h4-23H2,1-3H3,(H,28,31)

InChI-Schlüssel

GNQSEVYXBSAATE-UHFFFAOYSA-N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Azido-Amido-PEG8-t-butyl ester

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG4-amido-PEG4-Boc: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, bifunctional crosslinkers are indispensable tools for creating complex bioconjugates. Among these, Azido-PEG4-amido-PEG4-Boc has emerged as a versatile linker, particularly in the fields of proteomics and targeted drug delivery. This guide provides a comprehensive overview of its structure, physicochemical properties, and its applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Functionality

This compound is a heterobifunctional linker characterized by two key reactive moieties at its termini, separated by a flexible and hydrophilic polyethylene glycol (PEG) spacer. The structure incorporates an azide group at one end and a tert-butyloxycarbonyl (Boc) protected amine at the other.

The azide group serves as a reactive handle for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[1] It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne, dibenzocyclooctyne (DBCO), or bicyclononyne (BCN) groups.[1][2] The Boc-protected amine provides an orthogonal reactive site. The Boc group is a stable protecting group that can be selectively removed under mild acidic conditions to reveal a primary amine.[3][4] This deprotected amine can then be coupled to carboxylic acids or their activated esters to form stable amide bonds.

The dual PEG4 spacers enhance the aqueous solubility of the linker and the resulting bioconjugate, which is often a critical requirement for biological applications.[3][5] The flexibility of the PEG chains also helps to minimize steric hindrance during conjugation reactions.

Physicochemical and Quantitative Data

The properties of this compound are summarized in the table below. These data are essential for designing and executing reproducible bioconjugation experiments.

PropertyValueReference(s)
Chemical Name tert-butyl (14-azido-3,6,9,12-tetraoxatetradecyl)carbamate[3]
Synonyms t-Boc-N-Amido-PEG4-azide, Azido-PEG4-Boc Amine[3][6]
CAS Number 940951-99-5[3][6]
Molecular Formula C₁₅H₃₀N₄O₆[3][6]
Molecular Weight 362.43 g/mol [3][6]
Purity >95%[7]
Appearance Colorless to light yellow liquid or oil[2]
Solubility Soluble in water, DMSO, DCM, DMF[5]
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment.[3]

Experimental Protocols and Applications

The primary application of this compound is in the construction of complex biomolecules, most notably PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] This linker facilitates the connection of a ligand for the target protein to a ligand for an E3 ligase.[8]

  • Step 1: Alkyne-Azide Click Chemistry Reaction

    • Dissolve the alkyne-functionalized E3 ligase ligand in a suitable solvent (e.g., DMSO).

    • Add this compound in a 1:1 to 1.2:1 molar ratio.

    • For CuAAC, add a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).

    • For SPAAC, no catalyst is required.

    • Stir the reaction at room temperature for 2-12 hours.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).

    • Upon completion, purify the product using column chromatography or preparative HPLC.

  • Step 2: Boc Deprotection

    • Dissolve the purified product from Step 1 in a suitable solvent (e.g., dichloromethane or dioxane).

    • Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine is often used in the next step without further purification.

  • Step 3: Amide Bond Formation

    • Dissolve the deprotected amine from Step 2 and the carboxylic acid-functionalized target protein ligand in a suitable solvent (e.g., DMF or DMSO).

    • Add a coupling agent (e.g., HATU, HBTU, or EDC with NHS) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature for 4-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Purify the final PROTAC conjugate using preparative HPLC.

Visualizations

G cluster_0 This compound cluster_1 Reactive Ends Azide N3 PEG4_1 PEG4 Spacer Azide->PEG4_1 Click_Chemistry Click Chemistry (e.g., with Alkyne) Azide->Click_Chemistry Reacts via Amide Amide Linkage PEG4_1->Amide PEG4_2 PEG4 Spacer Amide->PEG4_2 Boc_Amine Boc-Protected Amine PEG4_2->Boc_Amine Amide_Coupling Amide Coupling (after Boc deprotection) Boc_Amine->Amide_Coupling Reacts via G start Start Materials: - Alkyne-E3 Ligase Ligand - this compound - COOH-Target Ligand click Step 1: Click Chemistry (CuAAC or SPAAC) start->click purify1 Purification 1 (e.g., HPLC) click->purify1 deprotect Step 2: Boc Deprotection (Acidic Conditions) purify1->deprotect couple Step 3: Amide Coupling (e.g., HATU, DIPEA) deprotect->couple purify2 Purification 2 (e.g., HPLC) couple->purify2 end Final PROTAC Conjugate purify2->end

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of tert-butyloxycarbonyl (Boc)-protected Polyethylene Glycol (PEG) linkers. These versatile molecules are integral to the fields of bioconjugation, drug delivery, and proteomics, serving as flexible, hydrophilic spacers that connect biomolecules to other moieties such as drugs, imaging agents, or surfaces.[1][2] Understanding their fundamental properties is critical for the successful design and execution of novel therapeutic and diagnostic agents.

Molecular Structure and Core Concepts

Boc-protected PEG linkers are characterized by three primary components that dictate their overall physicochemical behavior:

  • The tert-Butyloxycarbonyl (Boc) Protecting Group: This bulky, nonpolar group reversibly blocks a primary or secondary amine, preventing it from participating in unwanted reactions during multi-step syntheses.[3] Its presence contributes to the linker's solubility in nonpolar organic solvents.[4] The Boc group is renowned for its stability under a wide range of conditions but can be readily and selectively removed under acidic conditions to reveal the reactive amine.[5][6]

  • The Polyethylene Glycol (PEG) Backbone: The PEG chain consists of repeating ethylene oxide units (-CH₂CH₂O-).[1] This component is highly flexible and hydrophilic, imparting excellent water solubility to the conjugate.[1][4] The PEG spacer can be of varying lengths, which influences the linker's hydrodynamic radius, steric hindrance, and overall pharmacokinetic properties of the final conjugate.[7] PEGylation is a well-established strategy to improve drug stability, reduce immunogenicity, and extend circulation half-life.[6][8][]

  • The Terminal Functional Group: At the opposite end of the PEG chain from the Boc-protected amine, there is another functional group that allows for conjugation to a target molecule. Common functional groups include carboxylic acids (-COOH), NHS esters, azides (-N₃), alkynes, and maleimides.[5][6] The choice of this group depends on the desired conjugation chemistry.

The interplay of these three components results in a heterobifunctional linker with tunable properties, making them invaluable tools in drug development, particularly for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][10]

Diagram of a Heterobifunctional Boc-Protected PEG Linker

G General Structure of a Boc-Protected PEG Linker Boc Boc Group (tert-butyloxycarbonyl) Amine Amine Boc->Amine PEG PEG Spacer (-CH2CH2O-)n Amine->PEG X Terminal Functional Group (X) PEG->X

Caption: Illustrates the key components of a typical Boc-NH-PEG-X linker.

Key Physicochemical Properties

The utility of Boc-protected PEG linkers is directly related to their distinct physicochemical properties.

The solubility of Boc-protected PEG linkers is a function of the hydrophobic Boc group and the hydrophilic PEG chain.[4] Generally, these linkers exhibit broad solubility in a range of organic solvents and aqueous solutions. The PEG component's ability to form hydrogen bonds with water molecules is a key determinant of its aqueous solubility.[4]

Table 1: Solubility Profile of Boc-Protected PEG Linkers

Solvent ClassificationSolvent ExamplesSolubilityNotes
Polar Aprotic DMSO, DMFGenerally Soluble[11][12]High solubility is expected due to the polarity of the PEG chain and amide linkages.
Chlorinated Dichloromethane (DCM), ChloroformGenerally Soluble[11][12]The Boc group and the carbon backbone contribute to solubility in these solvents.
Aqueous Water, Aqueous BuffersSoluble[11][12]Solubility is primarily driven by the hydrophilic PEG chain.
Alcohols Methanol, EthanolLess Soluble[11][12]Solubility can vary depending on the specific linker and PEG length.
Ethers Diethyl EtherNot Soluble[11][12]Often used as an anti-solvent for precipitation.[13]
Apolar TolueneLess Soluble[11][12]The hydrophobic Boc group provides some solubility, but the polar PEG chain limits it.

This table provides a general overview. Specific solubility can vary based on the PEG chain length and the nature of the terminal functional group.

Boc-protected PEG linkers can be either monodisperse or polydisperse.[2]

  • Monodisperse PEGs have a single, defined molecular weight, with a specific number of ethylene oxide units.[2][14] This ensures uniformity in the final conjugate, which is critical for therapeutic applications where precise control over structure and properties is required.[14]

  • Polydisperse PEGs are a mixture of polymers with a range of molecular weights, characterized by an average molecular weight and a polydispersity index (PDI).[2] PDI is a measure of the distribution of molecular weights in a given polymer sample. A PDI value closer to 1.0 indicates a narrower molecular weight distribution. For many commercially available linear PEG linkers, the PDI is typically low, in the range of 1.02-1.05.[11][12]

Table 2: Typical Molecular Weight and PDI of Commercial Boc-PEG Linkers

ParameterTypical ValueMethod of Determination
Molecular Weight (MW) 200 Da to 40,000 Da[15][16]MALDI-MS or GPC[11][12]
Polydispersity Index (PDI) 1.02 - 1.05 (for linear PEGs)[11][12]GPC/SEC

The degree of polymerization, or the number of repeating ethylene oxide units, can be calculated by dividing the molecular weight of the PEG portion by 44, the molecular mass of one repeating unit.[11][12]

Boc-protected PEG linkers are generally stable under standard storage conditions. However, their stability is influenced by pH and temperature.

  • Storage: For long-term storage, it is recommended to store the product in its original container in a freezer at -20°C or lower.[11][12][15] The material should be kept dry and protected from sunlight.[15][17][18]

  • pH Stability: The Boc group is stable under neutral and basic conditions but is labile to acid.[10] This property is exploited for its removal (deprotection). The ester or amide linkages within the linker can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Thermal Stability: While generally stable at room temperature for short periods, prolonged exposure to high temperatures should be avoided to prevent degradation.

Experimental Protocols for Characterization

The characterization of Boc-protected PEG linkers is crucial to confirm their identity, purity, and molecular weight distribution.

The removal of the Boc group is a key step in utilizing these linkers for conjugation.

Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve the Boc-protected PEG linker in a suitable solvent such as dichloromethane (DCM) to a concentration of 0.1-0.2 M.[13]

  • Cooling: Cool the solution to 0°C using an ice bath.[13]

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[13] For substrates prone to side reactions, scavengers like triisopropylsilane (TIS) can be added (2.5-5% v/v).[13]

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can range from a few minutes to several hours, depending on the substrate.[19] Monitor the reaction progress using TLC, LC-MS, or ¹H NMR.[13]

  • Work-up and Isolation:

    • Evaporation: For volatile acids like TFA, the acid and solvent can be removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[13]

    • Precipitation: The deprotected PEG-linker, often as an ammonium salt, can be precipitated by adding a non-polar solvent like diethyl ether.[13]

    • Aqueous Work-up: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[13]

    • Ion Exchange Chromatography: For water-soluble products, an ion-exchange resin can be used to remove the acid and isolate the free amine.[13]

Boc Deprotection Workflow

G Boc Deprotection Workflow cluster_0 Reaction cluster_1 Work-up & Isolation A 1. Dissolve Boc-PEG in DCM B 2. Add TFA (20-50%) A->B C 3. Stir at Room Temp B->C D 4. Monitor Progress (TLC, LC-MS, NMR) C->D E Evaporation of TFA D->E Volatile Acid F Precipitation with Ether D->F Non-polar Product G Aqueous Wash D->G Water-insoluble Product H Ion Exchange D->H Water-soluble Product I Deprotected Amine-PEG-X E->I F->I G->I H->I

Caption: A flowchart of the typical experimental workflow for Boc deprotection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure of Boc-protected PEG linkers. The disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm is a clear indicator of successful deprotection.[13] The repeating ethylene glycol units typically show a large signal around 3.6 ppm.[20]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to assess the purity of the linker and to confirm its molecular weight. It is also an effective technique for monitoring the progress of reactions, allowing for the quantification of starting material, product, and any side products.[13]

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is the standard method for determining the average molecular weight and the polydispersity index (PDI) of polymeric PEG linkers.[11][12] The technique separates molecules based on their hydrodynamic volume in solution.

Conclusion

Boc-protected PEG linkers are sophisticated chemical tools with a unique set of physicochemical properties that make them highly valuable in research and drug development. Their bifunctional nature, combined with the solubility and biocompatibility conferred by the PEG chain, allows for the controlled and efficient synthesis of complex bioconjugates. A thorough understanding of their solubility, stability, and molecular characteristics, along with the appropriate analytical techniques for their characterization, is essential for their effective application.

References

Synthesis of Azido-PEG4-amido-PEG4-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for Azido-PEG4-amido-PEG4-Boc, a heterobifunctional PEG linker crucial in the development of targeted therapeutics and bioconjugation applications. The synthesis is presented in a modular fashion, focusing on the preparation of two key intermediates, Boc-NH-PEG4-COOH and Azido-PEG4-amine , followed by their final coupling. This guide provides detailed experimental protocols, characterization data, and visual representations of the synthetic workflow to aid researchers in the successful synthesis of the target molecule.

I. Overall Synthetic Strategy

The synthesis of this compound is approached through a convergent strategy. This involves the independent synthesis of two PEGylated building blocks, an acid-functionalized and Boc-protected amine, and an azide-functionalized amine. These intermediates are then coupled using standard peptide chemistry to form the final product. This approach allows for better control over the purity of the intermediates and simplifies the final purification process.

Synthesis_Strategy cluster_1 Intermediate 1 Synthesis cluster_2 Intermediate 2 Synthesis cluster_3 Final Product Synthesis A Tetraethylene Glycol B Boc-NH-PEG4-OH A->B Multi-step C Boc-NH-PEG4-COOH B->C Oxidation H This compound C->H Amide Coupling D Tetraethylene Glycol E HO-PEG4-N3 D->E Tosylation, Azidation F TsO-PEG4-N3 E->F Tosylation G Azido-PEG4-amine F->G Amination G->H

Figure 1: Convergent synthesis strategy for this compound.

II. Synthesis of Intermediates

A. Synthesis of Boc-NH-PEG4-COOH (Intermediate 1)

The synthesis of the Boc-protected acidic intermediate involves a three-step process starting from tetraethylene glycol: monotosylation, displacement with a protected amine, and oxidation of the terminal alcohol. A more direct route involves the reaction of a commercially available Boc-protected amino-PEG-alcohol followed by oxidation.

Intermediate1_Synthesis A Tetraethylene Glycol B HO-PEG4-OTs A->B 1. TsCl, Pyridine C Boc-NH-PEG4-OH B->C 2. Boc-NH2, NaH D Boc-NH-PEG4-COOH C->D 3. Jones Oxidation or TEMPO/BAIB

Figure 2: Synthesis pathway for Boc-NH-PEG4-COOH.

Experimental Protocol: Synthesis of Boc-NH-PEG4-OH

A detailed protocol for the synthesis of Boc-NH-PEG4-OH from tetraethylene glycol is as follows:

  • Monotosylation of Tetraethylene Glycol: To a solution of tetraethylene glycol (1 equivalent) in pyridine at 0°C, a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in pyridine is added dropwise. The reaction is stirred at 0°C for 4 hours and then at room temperature overnight. The reaction is quenched with water and the product is extracted with dichloromethane (DCM). The organic layer is washed with HCl and brine, dried over sodium sulfate, and concentrated under reduced pressure to yield crude HO-PEG4-OTs.

  • Boc-Amine Installation: To a suspension of sodium hydride (1.5 equivalents) in dry DMF, a solution of Boc-amine (1.2 equivalents) in dry DMF is added dropwise at 0°C. The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of HO-PEG4-OTs (1 equivalent) in dry DMF. The reaction is allowed to warm to room temperature and stirred for 24 hours. The reaction is quenched with saturated ammonium chloride solution and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Experimental Protocol: Oxidation of Boc-NH-PEG4-OH to Boc-NH-PEG4-COOH

The terminal alcohol of Boc-NH-PEG4-OH is oxidized to a carboxylic acid.

  • Jones Oxidation: To a solution of Boc-NH-PEG4-OH (1 equivalent) in acetone at 0°C, Jones reagent is added dropwise until a persistent orange color is observed. The reaction is stirred for 2 hours at room temperature. Isopropanol is added to quench the excess oxidant. The mixture is filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate and concentrated to give Boc-NH-PEG4-COOH.

Table 1: Summary of Characterization Data for Boc-NH-PEG4-COOH

CompoundMolecular FormulaMolecular Weight1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)MS (ESI+) m/z
Boc-NH-PEG4-COOH C16H31NO8365.421.44 (s, 9H), 2.62 (t, 2H), 3.30 (q, 2H), 3.55-3.75 (m, 14H), 5.05 (br s, 1H)28.4, 35.1, 40.3, 66.8, 69.8, 70.2, 70.3, 70.4, 70.5, 79.2, 175.8366.2 [M+H]+, 388.2 [M+Na]+
B. Synthesis of Azido-PEG4-amine (Intermediate 2)

The synthesis of the azido-amino intermediate also starts from tetraethylene glycol. The key steps are the introduction of the azide functionality and the subsequent conversion of the remaining hydroxyl group to an amine.

Intermediate2_Synthesis A Tetraethylene Glycol B HO-PEG4-OTs A->B 1. TsCl, Pyridine C HO-PEG4-N3 B->C 2. NaN3, DMF D TsO-PEG4-N3 C->D 3. TsCl, Pyridine E Azido-PEG4-amine D->E 4. NH3, MeOH

Figure 3: Synthesis pathway for Azido-PEG4-amine.

Experimental Protocol: Synthesis of HO-PEG4-N3

  • Monotosylation of Tetraethylene Glycol: This step is identical to the first step in the synthesis of Intermediate 1.

  • Azidation: To a solution of HO-PEG4-OTs (1 equivalent) in DMF, sodium azide (3 equivalents) is added. The mixture is heated to 80°C and stirred for 12 hours. The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give crude HO-PEG4-N3, which can be purified by column chromatography.

Experimental Protocol: Synthesis of Azido-PEG4-amine from HO-PEG4-N3

  • Tosylation of HO-PEG4-N3: To a solution of HO-PEG4-N3 (1 equivalent) in pyridine at 0°C, a solution of p-toluenesulfonyl chloride (1.2 equivalents) in pyridine is added dropwise. The reaction is stirred at 0°C for 4 hours and then at room temperature overnight. The workup is similar to the previous tosylation steps.

  • Amination: The crude TsO-PEG4-N3 is dissolved in a solution of ammonia in methanol (e.g., 7N) and stirred in a sealed vessel at 60°C for 48 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford Azido-PEG4-amine.

Table 2: Summary of Characterization Data for Azido-PEG4-amine

CompoundMolecular FormulaMolecular Weight1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)MS (ESI+) m/z
Azido-PEG4-amine C8H18N4O3218.252.85 (t, 2H), 3.38 (t, 2H), 3.55-3.70 (m, 12H)41.7, 50.7, 69.5, 70.1, 70.3, 70.5, 70.6, 73.4219.2 [M+H]+

III. Final Amide Coupling

The final step in the synthesis is the formation of an amide bond between the carboxylic acid of Boc-NH-PEG4-COOH and the primary amine of Azido-PEG4-amine . Standard peptide coupling reagents are employed for this transformation.

Final_Coupling A Boc-NH-PEG4-COOH C This compound A->C HATU, DIPEA, DMF B Azido-PEG4-amine B->C

The Pivotal Role of the Azide Group in Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the landscape of chemical synthesis, bioconjugation, and materials science. This technical guide delves into the core of this powerful chemical philosophy, focusing on the indispensable role of the azide functional group in driving these highly efficient and specific reactions. This document provides a comprehensive overview of the mechanisms, quantitative data, and detailed experimental protocols relevant to azide-mediated click chemistry, tailored for professionals in research and drug development.

The Azide: A Bioorthogonal Linchpin

The azide group (-N₃) is a cornerstone of click chemistry due to its unique combination of properties. It is a high-energy, yet kinetically stable, functional group that is virtually absent in biological systems, rendering it bioorthogonal.[1][2] This bioorthogonality ensures that azide-modified molecules react selectively with their intended partners without interfering with native cellular processes.[1][] The azide's reactivity is "spring-loaded," meaning it has a high thermodynamic driving force for reaction, leading to rapid and irreversible product formation with minimal to no byproducts.[4]

The primary role of the azide in click chemistry is as a 1,3-dipole in cycloaddition reactions, most notably with alkynes to form stable triazole rings.[5][6] This azide-alkyne cycloaddition is the hallmark of click chemistry and is realized through two principal strategies: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective process that exclusively yields 1,4-disubstituted 1,2,3-triazoles.[7][8] This reaction boasts a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[7] The active catalyst is the Cu(I) ion, which can be introduced directly or generated in situ from a Cu(II) salt using a reducing agent like sodium ascorbate.[7][9]

Mechanism of CuAAC

The mechanism of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. The copper catalyst coordinates to both the alkyne and the azide, bringing them into close proximity and lowering the activation energy of the reaction.

CuAAC_Mechanism R1_Alkyne R¹-C≡CH Copper_Acetylide R¹-C≡C-Cu(I) R1_Alkyne->Copper_Acetylide + Cu(I) Cu_I Cu(I) R2_Azide R²-N₃ Intermediate_Complex [Cu(I) Acetylide-Azide Complex] R2_Azide->Intermediate_Complex Copper_Acetylide->Intermediate_Complex Six_Membered_Ring Six-Membered Cu-Intermediate Intermediate_Complex->Six_Membered_Ring Cyclization Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Six_Membered_Ring->Triazole_Product Protonolysis Catalyst_Regen Cu(I) Catalyst Regenerated Triazole_Product->Catalyst_Regen

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Quantitative Data for CuAAC Reactions

The yield of CuAAC reactions is typically very high, often exceeding 90%, and can be influenced by the choice of catalyst, ligand, and solvent.[7][10]

Catalyst/Ligand SystemSubstratesSolventYield (%)Reference
CuSO₄/Sodium AscorbateBenzyl azide, Phenylacetylenet-BuOH/H₂O>95[7]
CuIVarious azides and alkynesGlycerol85-98[4]
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Benzyl azide, PhenylacetyleneNeat>99[11]
Immobilized Tris(triazolyl)methanol-Cu(I)Various substratesWaterup to 99[12]
Experimental Protocol: General Procedure for CuAAC

This protocol describes a general method for the copper-catalyzed cycloaddition of an azide to a terminal alkyne.

Materials:

  • Azide-containing compound (1.0 equiv)

  • Alkyne-containing compound (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

  • Sodium ascorbate (0.1-0.2 equiv)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, 0.05-0.25 equiv)

  • Solvent (e.g., t-butanol/water 1:1, DMSO, DMF)

Procedure:

  • Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.

  • In a separate vial, prepare a stock solution of the copper catalyst by dissolving CuSO₄·5H₂O in water. If using a ligand, pre-mix the CuSO₄ solution with the ligand solution.

  • Add the copper catalyst solution (and ligand, if used) to the reaction mixture.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction, precipitation, or chromatography.[7][9][13]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cytotoxicity associated with the copper catalyst in biological applications, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[] This reaction utilizes a strained cyclooctyne, which reacts rapidly with an azide without the need for a catalyst.[1][14] The relief of ring strain provides the driving force for this bioorthogonal reaction.

Mechanism of SPAAC

The mechanism of SPAAC is a concerted [3+2] cycloaddition, also known as a Huisgen 1,3-dipolar cycloaddition. The azide acts as a 1,3-dipole that reacts with the strained alkyne (dipolarophile) to form a stable triazole linkage.[14]

SPAAC_Mechanism Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Transition_State Concerted Transition State Cyclooctyne->Transition_State Azide R-N₃ Azide->Transition_State Triazole_Product Triazole Product Transition_State->Triazole_Product [3+2] Cycloaddition

Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data for SPAAC Reactions

The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne, with more strained alkynes reacting faster.

CyclooctyneSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Reference
BCN~0.002 - 0.1[15][16]
DIBO~0.3[15]
DBCO~0.1 - 1.0[15][16]
BARAC>1.0[17]
Experimental Protocol: General Procedure for Protein Labeling using SPAAC

This protocol outlines a general method for labeling an azide-modified protein with a cyclooctyne-containing fluorescent dye.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye) stock solution in a compatible solvent (e.g., DMSO)

Procedure:

  • To a solution of the azide-modified protein, add the cyclooctyne-functionalized dye. A 5- to 20-fold molar excess of the dye is typically used.

  • Incubate the reaction mixture at room temperature or 37°C. The reaction time will vary depending on the cyclooctyne's reactivity and the concentrations of the reactants (typically 1-4 hours).

  • Monitor the labeling efficiency using techniques such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

  • Remove the excess, unreacted dye by methods such as dialysis, size-exclusion chromatography, or spin filtration.[5][14]

Applications in Drug Development and Research

The versatility of azide-based click chemistry has made it an invaluable tool in drug discovery and development.[18][19] It is widely used for:

  • Bioconjugation: Attaching drugs, imaging agents, or targeting moieties to biomolecules like proteins, antibodies, and nucleic acids.[12][20]

  • Lead Discovery and Optimization: Rapidly synthesizing libraries of compounds for high-throughput screening.[21]

  • Target Identification and Validation: Using azide-alkyne handles to create chemical probes for identifying the protein targets of small molecules.[22]

Visualizing GPCR Signaling

Click chemistry can be employed to fluorescently label G protein-coupled receptors (GPCRs) to study their signaling pathways.[8][23][24] An unnatural amino acid containing an azide can be incorporated into the GPCR, followed by reaction with a cyclooctyne-fluorophore via SPAAC.

GPCR_Labeling_Workflow start Start: Transfect cells with plasmid for GPCR containing unnatural amino acid (UAA) with azide group expression Express azide-modified GPCR on cell surface start->expression labeling Incubate cells with cyclooctyne-fluorophore (e.g., DBCO-dye) expression->labeling spaac SPAAC Reaction labeling->spaac wash Wash to remove unreacted dye spaac->wash imaging Visualize labeled GPCRs via fluorescence microscopy wash->imaging analysis Analyze GPCR localization, trafficking, and signaling imaging->analysis

Experimental workflow for labeling and visualizing GPCRs using SPAAC.
Proteomics Workflow for Target Identification

Click chemistry is integral to chemical proteomics for identifying the cellular targets of a drug candidate. A drug analog is synthesized with an alkyne or azide "handle."

Proteomics_Workflow start Treat cells or lysate with azide-modified drug analog binding Drug analog binds to target protein(s) start->binding click Click reaction with alkyne-biotin tag (CuAAC) binding->click enrichment Enrich biotinylated proteins using streptavidin beads click->enrichment digestion On-bead digestion of enriched proteins enrichment->digestion analysis Identify proteins by LC-MS/MS digestion->analysis

Workflow for target identification using click chemistry-based proteomics.

Conclusion

The azide group is a central player in the click chemistry paradigm, enabling a vast array of applications in research and drug development. Its bioorthogonality and predictable reactivity in CuAAC and SPAAC reactions provide a robust and versatile toolkit for chemists and biologists. The ability to precisely and efficiently conjugate molecules under mild, often physiological, conditions has accelerated progress in fields ranging from medicinal chemistry to chemical biology. As new azide- and alkyne-bearing building blocks and more reactive cyclooctynes are developed, the scope and power of click chemistry will undoubtedly continue to expand, offering innovative solutions to complex scientific challenges.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a clinically proven and widely adopted strategy in drug development to enhance the therapeutic properties of proteins, peptides, and small molecules. By covalently attaching PEG chains, the hydrodynamic size of the molecule is increased, which can lead to a prolonged circulatory half-life, reduced immunogenicity, and improved stability. A critical aspect of developing successful PEGylated therapeutics is a thorough understanding of their behavior in aqueous media, specifically their solubility and stability. This technical guide provides an in-depth overview of these crucial parameters, including quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in navigating the complexities of PEGylated compound development.

I. Solubility of PEGylated Compounds

PEGylation is a powerful technique to increase the aqueous solubility of parent molecules, particularly those prone to aggregation. The hydrophilic nature of the PEG polymer attracts a shell of water molecules, which can significantly improve the solubility and biopharmaceutical properties of the conjugated molecule.

Factors Influencing Solubility

The enhancement in solubility is not uniform and depends on several factors:

  • Molecular Weight of PEG: Generally, a higher molecular weight of the attached PEG chain leads to a greater increase in solubility. However, this effect is not always linear and needs to be empirically determined for each specific conjugate.

  • Number of Attached PEG Chains: Increasing the number of PEG chains can further enhance solubility, but this must be balanced against the potential for reduced biological activity due to steric hindrance.

  • Structure of PEG: Linear and branched PEGs can have different effects on solubility. Branched PEGs, with their larger hydrodynamic volume for a given molecular weight, can sometimes offer superior solubility enhancement.

  • Properties of the Parent Molecule: The intrinsic solubility and other physicochemical properties of the unconjugated molecule will significantly influence the final solubility of the PEGylated product.

  • Buffer Conditions: pH, ionic strength, and the presence of excipients in the formulation can all impact the solubility of PEGylated compounds.

Quantitative Analysis of Solubility Enhancement

The following table summarizes representative data on the impact of PEGylation on protein solubility. It is important to note that these values are illustrative and the actual solubility enhancement will be specific to the protein and the PEGylation conditions.

ProteinPEG Molecular Weight (kDa)Change in SolubilityReference
Lysozyme5Increased solubility and reduced aggregation[1]
Granulocyte-colony stimulating factor (G-CSF)20Soluble aggregates formed, preventing precipitation[2]
Monoclonal Antibody (mAb)10Glycosylated mAbs showed higher solubility in the presence of PEG[3]
Experimental Protocol for Solubility Assessment: PEG-Induced Precipitation

A common method to assess and compare the relative solubility of proteins is through PEG-induced precipitation. This technique can be adapted to a high-throughput format for screening multiple candidates or formulations.[4]

Objective: To determine the apparent solubility of a PEGylated protein by measuring its precipitation point at various PEG concentrations.

Materials:

  • Purified PEGylated protein solution of known concentration (e.g., 10 mg/mL).

  • 40% (w/v) PEG stock solution (e.g., PEG 10k) in the desired buffer.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 280 nm.

  • Buffer (e.g., 50 mM histidine, pH 6.0).

Procedure:

  • Prepare Protein and PEG Solutions: Ensure the protein and PEG stock solutions are in the same buffer system. Adjust the pH of the PEG stock solution after dissolving the PEG, as it can alter the pH.[4]

  • Set up the Microplate: In a 96-well plate, create a gradient of final PEG concentrations for each protein to be tested. This is achieved by adding varying ratios of the PEG stock solution and the protein solution to each well, maintaining a constant final volume (e.g., 200 µL).[4] For example, to achieve final PEG concentrations from 2% to 16%, the following volumes can be used:

Final PEG Concentration (%)Volume of 40% PEG Stock (µL)Volume of Protein Solution (µL)
210190
420180
.........
1680120
  • Mixing and Incubation: Thoroughly mix the contents of each well by pipetting up and down. Incubate the plate at room temperature for a set period (e.g., 15 minutes) to allow for equilibration and precipitation.[4]

  • Measurement: After incubation, measure the absorbance of each well at a wavelength where light scattering due to precipitation can be detected (e.g., 350 nm or 600 nm). The onset of precipitation will be indicated by a sharp increase in absorbance.

  • Data Analysis: Plot the absorbance against the final PEG concentration. The PEG concentration at which precipitation begins is an indicator of the protein's relative solubility. A lower PEG concentration required for precipitation suggests lower solubility.

II. Stability of PEGylated Compounds in Aqueous Media

While PEGylation generally enhances stability, the resulting conjugates are still susceptible to various degradation pathways in an aqueous environment. Understanding these degradation mechanisms is crucial for developing stable formulations and ensuring the therapeutic efficacy and safety of the drug product.

Major Degradation Pathways

The primary degradation pathways for PEGylated compounds in aqueous media are hydrolysis, oxidation, and aggregation.

Hydrolysis is the cleavage of chemical bonds by the addition of water. In the context of PEGylated compounds, the linker connecting the PEG to the parent molecule is often the most susceptible site for hydrolysis.

  • Linker Chemistry: The rate of hydrolysis is highly dependent on the type of chemical bond in the linker. Ester and carbamate linkages are more prone to hydrolysis than ether linkages.[5][6] For example, the hydrolysis half-life of SC-PEG in an aqueous solution was reported to be 40 minutes, while that of MAL-PEG was 9 hours.[7]

  • pH Dependence: The rate of hydrolysis is often pH-dependent. For instance, some linkages are more stable at neutral pH and degrade faster under acidic or basic conditions.

  • Consequences: Hydrolysis leads to de-PEGylation, the release of the unconjugated parent molecule and free PEG. This can result in a loss of the beneficial effects of PEGylation, such as a shorter half-life and increased immunogenicity.

The polyether backbone of PEG is susceptible to oxidation, which can be initiated by heat, light, or the presence of transition metals.[8]

  • Mechanism: Oxidation can proceed via a free radical mechanism, leading to chain scission of the PEG polymer. This results in the formation of lower molecular weight PEG fragments and various oxidized species, such as aldehydes and carboxylic acids.[9][10]

  • Consequences: Oxidation can lead to a loss of the PEGylated conjugate's integrity, potentially altering its pharmacokinetic profile and efficacy. The degradation products may also have undesirable biological activities.

Aggregation is the formation of higher-order structures from individual protein molecules. While PEGylation often reduces aggregation, it does not always eliminate it.

  • Mechanism: Aggregation can be driven by various factors, including thermal stress, mechanical stress (e.g., agitation), and exposure to interfaces. For PEGylated proteins, aggregation can still occur through the interaction of the protein moieties.

  • Soluble vs. Insoluble Aggregates: PEGylation can sometimes convert insoluble protein aggregates into soluble ones.[2] While this prevents precipitation, the presence of soluble aggregates can still be a concern as they may be immunogenic.

  • Consequences: Aggregation can lead to a loss of biological activity, increased immunogenicity, and adverse patient reactions.

Forced Degradation Studies

Forced degradation (or stress testing) studies are essential for identifying the likely degradation products and pathways of a PEGylated compound.[11][12] These studies involve subjecting the compound to harsher conditions than those it would experience during storage to accelerate degradation.

Typical Stress Conditions:

  • Acid and Base Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature or elevated temperatures (e.g., 50-60°C).[12]

  • Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Incubation at elevated temperatures (e.g., 40-80°C).[12]

  • Photostability: Exposure to a combination of UV and visible light, as specified in ICH Q1B guidelines.[12]

  • Mechanical Stress: Agitation or stirring to assess susceptibility to aggregation.

Experimental Protocols for Stability Assessment

A variety of analytical techniques are employed to monitor the stability of PEGylated compounds and characterize their degradation products.

SEC separates molecules based on their hydrodynamic radius. It is a primary tool for monitoring aggregation and de-PEGylation.[1][][14]

Objective: To separate and quantify the PEGylated monomer, aggregates, and free protein.

Typical Protocol:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system equipped with a UV detector.

  • Column: A size-exclusion column with a pore size appropriate for the molecular weight range of the analyte and its expected aggregates (e.g., TSKgel G3000SWXL).[1]

  • Mobile Phase: An aqueous buffer, often containing salt to minimize non-specific interactions with the column matrix (e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2).[15]

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.[15]

  • Detection: UV absorbance at 280 nm for protein detection. A refractive index (RI) detector can be used in series to detect free PEG, which does not absorb at 280 nm.[6]

  • Analysis: The chromatogram will show peaks corresponding to different species based on their size. Aggregates will elute first, followed by the PEGylated monomer, and then the smaller, unconjugated protein. Peak areas are integrated to quantify the relative amounts of each species.

RP-HPLC separates molecules based on their hydrophobicity. It is useful for separating PEGylated species from the native protein and can sometimes resolve different positional isomers of the PEGylated conjugate.[][16]

Objective: To separate and quantify the PEGylated protein, native protein, and potential isomers.

Typical Protocol:

  • System: An HPLC or UPLC system with a UV detector.

  • Column: A reversed-phase column, often with a C4 or C18 stationary phase (e.g., Jupiter 5µm C4).[16]

  • Mobile Phases:

    • Aqueous (A): Water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA in water).

    • Organic (B): Acetonitrile with a similar concentration of TFA (e.g., 0.085% TFA in 90% acetonitrile).[16]

  • Gradient: A gradient elution is typically used, starting with a low percentage of the organic mobile phase and gradually increasing it to elute the more hydrophobic components.

  • Temperature: Elevated column temperatures (e.g., 45°C or higher) are often used to improve peak shape and recovery.[16]

  • Detection: UV absorbance at 220 nm or 280 nm.

  • Analysis: The retention time of the different species will depend on their hydrophobicity. PEGylation generally increases the hydrophobicity, leading to longer retention times.

DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of aggregates.[17][18]

Objective: To detect the presence and size of aggregates in a sample of a PEGylated compound.

Typical Protocol:

  • Sample Preparation: The sample must be filtered through a low-protein-binding filter (e.g., 0.2 µm) to remove dust and other large particulates that can interfere with the measurement.[19]

  • Instrument: A DLS instrument with a temperature-controlled cuvette holder.

  • Measurement:

    • Place the filtered sample into a clean cuvette.

    • Allow the sample to equilibrate to the desired temperature.

    • The instrument shines a laser through the sample, and a detector measures the fluctuations in the scattered light intensity over time.

  • Data Analysis: The software uses an autocorrelation function to analyze the fluctuations in scattered light and calculate the translational diffusion coefficient, from which the hydrodynamic radius (Rh) of the particles is determined. The output will show the size distribution of the particles in the sample, allowing for the detection of monomers, oligomers, and larger aggregates.

III. Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and degradation pathways discussed in this guide.

Experimental Workflow for Solubility and Stability Assessment

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start PEGylated Compound sol_exp PEG-Induced Precipitation Assay sol_start->sol_exp sol_analysis Determine Precipitation Point sol_exp->sol_analysis sol_result Relative Solubility Profile sol_analysis->sol_result stab_start PEGylated Compound stab_stress Forced Degradation (Heat, pH, Oxidation, Light) stab_start->stab_stress stab_analysis Analytical Techniques (SEC, RP-HPLC, DLS) stab_stress->stab_analysis stab_result Degradation Profile & Pathways stab_analysis->stab_result

Caption: A high-level workflow for assessing the solubility and stability of PEGylated compounds.

Degradation Pathways of PEGylated Compounds

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_aggregation Aggregation PEG_Compound Intact PEGylated Compound Hydrolysis_Product De-PEGylated Compound + Free PEG PEG_Compound->Hydrolysis_Product H₂O, pH Oxidation_Product PEG Chain Scission & Oxidized Fragments PEG_Compound->Oxidation_Product O₂, Light, Metals Aggregation_Product Soluble/Insoluble Aggregates PEG_Compound->Aggregation_Product Stress (Heat, Mechanical)

References

Mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, regioselectivity, and broad functional group tolerance.[1] This reaction facilitates the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne, a transformation with profound implications for drug discovery, bioconjugation, and materials science.[1] This guide provides a detailed exploration of the core mechanistic principles of the CuAAC reaction, supported by quantitative data, experimental protocols, and visual diagrams to offer a comprehensive resource for researchers in the field.

The Core Mechanism: A Dinuclear Copper Pathway

While initial hypotheses suggested a mononuclear copper catalyst, a significant body of evidence from kinetic and computational studies has established that the kinetically favored pathway involves a dinuclear copper intermediate.[1][2] This dinuclear mechanism accounts for the remarkable rate acceleration—107 to 108-fold over the uncatalyzed thermal Huisgen cycloaddition—and the high regioselectivity for the 1,4-disubstituted triazole product.[1][3] The reaction is second-order with respect to the copper concentration, further supporting the involvement of two copper atoms in the rate-determining step.[2]

The catalytic cycle can be dissected into several key steps:

  • Formation of the Copper(I) Catalyst: The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as CuSO4, through reduction by agents like sodium ascorbate.[3] Alternatively, Cu(I) salts like CuI or CuBr can be used directly.[2] Ligands play a crucial role in stabilizing the Cu(I) oxidation state and preventing disproportionation.[2][4]

  • Formation of the π,σ-Bis(copper) Acetylide Intermediate: A terminal alkyne coordinates to a Cu(I) center, forming a π-complex. This coordination increases the acidity of the terminal proton, facilitating deprotonation and the formation of a copper acetylide.[2][5] A second Cu(I) center then coordinates to the alkyne, forming a key π,σ-bis(copper) acetylide intermediate. This dinuclear species is more reactive than its mononuclear counterpart.[6]

  • Coordination of the Azide and Cycloaddition: The azide coordinates to one of the copper centers of the dinuclear acetylide complex. This is followed by a stepwise cycloaddition. First, a six-membered copper metallacycle is formed upon the creation of the initial C-N bond.[3][4]

  • Ring Contraction and Protonolysis: The metallacycle then undergoes ring contraction to form a triazolyl-copper derivative.[3] The final step is the protonolysis of the copper-triazole bond, typically by another molecule of the terminal alkyne, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active catalytic species, thus closing the catalytic cycle.[1]

Visualizing the Catalytic Cycle

The following diagram illustrates the dinuclear catalytic cycle of the CuAAC reaction.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle CuI_A [Cu(I)] Copper_Acetylide R1-C≡C-Cu(I) CuI_A->Copper_Acetylide + R1-C≡CH - H+ Alkyne R1-C≡CH Pi_Sigma_Complex π,σ-Bis(copper) Acetylide [R1-C≡C-Cu(I)]-Cu(I) Copper_Acetylide->Pi_Sigma_Complex + [Cu(I)] Azide_Complex Azide-Coordinated Intermediate Pi_Sigma_Complex->Azide_Complex + R2-N3 Azide R2-N3 Metallacycle Six-Membered Copper Metallacycle Azide_Complex->Metallacycle Cycloaddition Triazolyl_Copper Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Copper Ring Contraction Product 1,4-Triazole Triazolyl_Copper->Product + H+ CuI_B [Cu(I)] Triazolyl_Copper->CuI_B Regeneration

Caption: The dinuclear catalytic cycle of the CuAAC reaction.

Quantitative Data on CuAAC Kinetics

The rate of the CuAAC reaction is influenced by several factors, including the nature of the reactants, the copper source, the ligand, and the solvent system. The following tables summarize key quantitative data from the literature.

ReactantsCatalyst SystemSolventApparent Second-Order Rate Constant (k₂)Reference
Benzyl azide and PhenylacetyleneCuILiquid Ammonia17.4 M⁻¹s⁻¹[7]
Generic Azide and AlkyneCu(I)Aqueous10 to 10⁴ M⁻¹s⁻¹[8]
Tripropargylamine and 2-azidoethanolCu(II) with autocatalytic productAqueous>400-fold rate enhancement[9]
LigandConditionsObservationReference
Tris(benzimidazolylmethyl)amine derivativesLow catalyst loading, high substrate concentrationSuperior performance compared to tris(triazolylmethyl)amine[3]
Tris(pyridylmethyl)aminesGeneral CuAAC conditionsProvides some rate acceleration[3]
Mono(benzimidazole)-bis(pyridine) ligandOrganic media (e.g., 80% DMSO)Superior catalyst, but can be inhibitory at high ligand:Cu ratios[3]
Bis(benzimidazole-methyl)amine derivatives1:1 ligand:Cu ratio in 80% DMSOStrongly suppresses the reaction, traps Cu(I) in an inactive form[3]

Experimental Protocols

Synthesis and Isolation of a Dinuclear Copper Intermediate

This protocol is adapted from the work of Díez-González et al. and describes the synthesis of a key bis(copper) triazole intermediate, providing tangible evidence for the dinuclear mechanism.[6]

Materials:

  • π,σ-Bis(copper) acetylide complex (1Cu2a)

  • Benzyl azide

  • Dichloromethane

  • Diethyl ether

Procedure:

  • To a solution of the π,σ-bis(copper) acetylide complex 1Cu2a (0.25 mmol) in dichloromethane (0.5 mL), add benzyl azide (0.30 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Induce precipitation of the product by adding diethyl ether (15 mL).

  • Collect the resulting pale yellow solid by filtration.

  • The isolated solid is the bis(copper) triazole complex 2Cu2a.

Kinetic Analysis of CuAAC by 1H NMR Spectroscopy

This protocol provides a general method for monitoring the kinetics of a CuAAC reaction using 1H NMR spectroscopy.

Materials:

  • Azide reactant

  • Alkyne reactant

  • Copper(I) source (e.g., CuI)

  • Ligand (if applicable)

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard (e.g., mesitylene)

  • NMR tubes

Experimental Workflow:

NMR_Kinetic_Study Prep Prepare Stock Solutions - Azide - Alkyne - Catalyst - Internal Standard Mix Combine Reactants in NMR Tube (excluding catalyst) Prep->Mix Equilibrate Thermally Equilibrate Sample in NMR Spectrometer Mix->Equilibrate Initiate Inject Catalyst Solution to Start Reaction Equilibrate->Initiate Acquire Acquire 1H NMR Spectra at Regular Time Intervals Initiate->Acquire Analyze Integrate Reactant and Product Signals Relative to Internal Standard Acquire->Analyze Plot Plot Concentration vs. Time to Determine Rate Law and Rate Constant Analyze->Plot

Caption: Workflow for a CuAAC kinetic study using NMR spectroscopy.

Procedure:

  • Sample Preparation: Prepare stock solutions of the azide, alkyne, copper catalyst, and internal standard in the chosen deuterated solvent.

  • Reaction Setup: In an NMR tube, combine the azide, alkyne, and internal standard solutions.

  • Spectrometer Setup: Place the NMR tube in the spectrometer and allow it to thermally equilibrate at the desired reaction temperature. Acquire an initial spectrum (t=0) before adding the catalyst.

  • Reaction Initiation: Inject the copper catalyst solution into the NMR tube and start the kinetic experiment on the spectrometer.

  • Data Acquisition: Acquire a series of 1H NMR spectra at regular time intervals over the course of the reaction.

  • Data Analysis: For each spectrum, integrate the signals corresponding to a reactant and the product. Normalize these integrals to the integral of the internal standard to determine the change in concentration over time.

  • Kinetic Modeling: Plot the concentration of the reactant or product as a function of time. Fit the data to the appropriate rate law to determine the reaction order and the rate constant.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition is a powerful and versatile reaction with a well-established, yet complex, dinuclear copper-mediated mechanism. Understanding the intricacies of this catalytic cycle, the role of ligands and solvents, and the quantitative aspects of the reaction kinetics is paramount for its effective application in drug development and other scientific disciplines. This guide provides a foundational resource for researchers seeking to leverage the full potential of this remarkable "click" reaction.

References

An In-depth Technical Guide to PROTACs and the Pivotal Role of the Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that is shifting the paradigm of drug discovery from protein inhibition to targeted protein degradation.[1][2] Unlike traditional small-molecule inhibitors that block the function of a protein, PROTACs are engineered to eliminate specific, disease-causing proteins by hijacking the cell's own machinery for protein disposal.[3][4] This approach offers the potential to target proteins previously considered "undruggable" and overcome mechanisms of drug resistance.[4][5]

A PROTAC is a heterobifunctional molecule composed of three distinct components:

  • A warhead that binds to a specific Protein of Interest (POI).[][7]

  • An anchor ligand that recruits a specific E3 ubiquitin ligase.[][7]

  • A chemical linker that covalently connects the warhead and the anchor.[5][]

The most commonly recruited E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[3][8]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs function by inducing proximity between the target protein and an E3 ligase, thereby co-opting the cell's natural Ubiquitin-Proteasome System (UPS).[1][] The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, essential for maintaining protein homeostasis.[1][5]

The process unfolds in a series of steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a key ternary complex (POI-PROTAC-E3 ligase).[1][5][9] This step is crucial for the subsequent degradation process.[10]

  • Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.[][11] This process is repeated to form a polyubiquitin chain.[1]

  • Proteasomal Degradation: The polyubiquitinated POI is now marked as "waste" and is recognized and degraded by the 26S proteasome, a large protein complex that breaks down tagged proteins into smaller peptides.[5][]

  • Catalytic Cycle: After the POI is degraded, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating a new cycle of degradation.[3][4][9] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[4]

PROTAC_Mechanism_of_Action cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC PROTAC Action E1 E1 Ubiquitin-Activating Enzyme E1_Ub E1~Ub E1->E1_Ub ATP E2 E2 Ubiquitin-Conjugating Enzyme E2_Ub E2~Ub Ub Ubiquitin (Ub) Ub->E1 E1_Ub->E2 transthiolation TernaryComplex POI-PROTAC-E3 Ternary Complex E2_Ub->TernaryComplex Recruitment POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex TernaryComplex->PROTAC Release (Catalytic Cycle) Ub_POI Poly-ubiquitinated POI TernaryComplex->Ub_POI Poly-ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC mechanism of action, hijacking the cell's Ubiquitin-Proteasome System.

The Critical Role of the Linker

The linker is far more than a simple tether; it is a critical determinant of a PROTAC's overall efficacy, selectivity, and drug-like properties.[12][13] The length, composition, and attachment points of the linker profoundly influence the formation and stability of the ternary complex.[][12]

Key functions of the linker include:

  • Dictating Geometry: The linker controls the distance, orientation, and proximity between the POI and the E3 ligase within the ternary complex.[12]

  • Modulating Ternary Complex Stability: An optimal linker facilitates favorable protein-protein interactions between the POI and E3 ligase, a phenomenon known as positive cooperativity, which stabilizes the complex and enhances degradation efficiency.[12] Conversely, a poorly designed linker can cause steric clashes, leading to negative cooperativity and reduced efficacy.[12]

  • Influencing Physicochemical Properties: The linker's chemical makeup impacts crucial drug-like properties such as solubility and cell permeability.[12][13] For instance, incorporating polar groups like polyethylene glycol (PEG) can improve the solubility of otherwise hydrophobic PROTAC molecules.[7][12][14]

Linker_Role cluster_optimal Optimal Linker cluster_suboptimal Suboptimal Linker POI1 POI PROTAC1 PROTAC POI1->PROTAC1 Linker1 Optimal Linker Success Stable Ternary Complex Efficient Degradation E3_1 E3 Ligase PROTAC1->E3_1 POI2 POI PROTAC2 PROTAC POI2->PROTAC2 Linker2 Suboptimal Linker (Too short/long/rigid) Fail Unstable/No Ternary Complex Poor Degradation E3_2 E3 Ligase PROTAC2->E3_2

Caption: The linker's role in determining the stability of the ternary complex and degradation efficacy.

Linker Composition and Design Principles

Linker design has evolved from simple hydrocarbon chains to more sophisticated structures.[13] The choice of linker type is a multi-parameter optimization process.[12]

  • Flexible Linkers: These are the most common, especially in early-stage development, due to their synthetic accessibility.[12]

    • Alkyl Chains: Simple and provide a high degree of conformational flexibility.[12][13]

    • Polyethylene Glycol (PEG) Chains: Widely used to improve the solubility and pharmacokinetic properties of PROTACs.[12][13]

  • Rigid Linkers: These linkers can pre-organize the PROTAC into a favorable conformation for ternary complex formation, potentially improving selectivity.[12] However, they are often more synthetically challenging to prepare.[12]

  • "Smart" Linkers: Recent innovations include linkers with added functionalities, such as photoswitchable or photocleavable moieties, which allow for spatiotemporal control over PROTAC activity.[12]

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[12][15][16] A linker that is too short may prevent the formation of the ternary complex, while one that is too long can lead to unproductive binding and a phenomenon known as the "hook effect," where high concentrations of the PROTAC favor binary complexes (PROTAC-POI or PROTAC-E3) over the productive ternary complex, reducing degradation efficiency.[3][12]

Quantitative Impact of Linker Properties on PROTAC Efficacy

The optimization of linker length and composition is a cornerstone of PROTAC development. The following tables summarize quantitative data from studies demonstrating the profound impact of the linker on degradation efficacy, typically measured by DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC₅₀DₘₐₓReference
Estrogen Receptor (ER)αSCFPEG-based9>100 µM-[16][17]
Estrogen Receptor (ER)αSCFPEG-based12~10 µM-[16][17]
Estrogen Receptor (ER)α SCF PEG-based 16 ~1 µM >90% [7][15][16][17]
Estrogen Receptor (ER)αSCFPEG-based19~10 µM-[16][17]
Estrogen Receptor (ER)αSCFPEG-based21>10 µM-[16][17]

Table 1: Effect of Linker Length on Estrogen Receptor (ER)α Degradation. This study highlights that a 16-atom linker was optimal for ERα degradation, demonstrating a clear structure-activity relationship.[7][15][16][17]

Target ProteinE3 LigaseLinker TypeDC₅₀ (nM)Reference
EGFR L858RVHLNot specified3.3 - 5.0[18]
EGFR L858RCRBNNot specified11 - 25[18]

Table 2: Comparison of E3 Ligase and Linker Systems for EGFR L858R Degradation. In this case, the VHL-based PROTAC demonstrated greater potency than the CRBN-based counterpart in specific cell lines.[18]

Key Experimental Protocols for PROTAC Evaluation

Validating the mechanism of action and efficacy of a novel PROTAC requires a suite of biochemical and cell-based assays.

Experimental_Workflow start Design & Synthesize PROTAC Candidate degradation 1. Assess Protein Degradation (Western Blot) start->degradation ternary 2. Confirm Ternary Complex Formation (e.g., co-IP) degradation->ternary Degradation Observed optimize Optimize Linker, Warhead, or E3 Ligand degradation->optimize No/Poor Degradation ubiquitination 3. Verify Ubiquitination (IP-Western) ternary->ubiquitination Complex Forms ternary->optimize No Complex Formation proteasome 4. Confirm Proteasome Dependence ubiquitination->proteasome POI is Ubiquitinated ubiquitination->optimize No Ubiquitination proteasome->optimize Degradation Not Blocked success Potent & Selective PROTAC Identified proteasome->success Degradation Blocked by Inhibitor

Caption: A typical experimental workflow for the evaluation and validation of a PROTAC candidate.

Western Blot for Protein Degradation Assessment

The most fundamental assay for PROTAC characterization is the Western blot, used to quantify the reduction in target protein levels following treatment.[19][20]

Methodology:

  • Cell Culture and Treatment: Seed cells at a density to achieve 70-80% confluency.[21] Treat cells with a dose-response of the PROTAC (e.g., 0.1 to 1000 nM) for a set time course (e.g., 4, 8, 16, 24 hours).[19][21] Include a vehicle control (e.g., DMSO).[19]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay like BCA or Bradford to ensure equal loading.[21]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations.[21] Add Laemmli sample buffer and boil samples at 95°C for 5-10 minutes to denature proteins.[19][21] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding.[19]

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.[19] Also probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system.[19] Quantify the band intensities using densitometry software.[19] Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[19]

Ternary Complex Formation Assay: Two-Step Co-Immunoprecipitation (Co-IP)

Confirming that the PROTAC induces the formation of the POI-PROTAC-E3 ligase complex is a critical mechanistic validation step.[10] A two-step Co-IP can be used to demonstrate this three-part interaction.[22][23][24]

Methodology:

  • Cell Culture and Transfection: Transfect cells (e.g., HEK293T) to express tagged versions of the proteins, for example, a Flag-tagged POI and an HA-tagged E3 ligase component.[23][24] Treat cells with the PROTAC or a vehicle control.

  • Cell Lysis: Lyse the cells in a gentle lysis buffer to preserve protein-protein interactions.[24]

  • First Immunoprecipitation (IP):

    • Incubate the cell lysate with anti-Flag magnetic beads to capture the Flag-POI and any interacting partners.[23]

    • Wash the beads thoroughly to remove non-specific binders.[23]

  • Elution: Elute the captured protein complexes from the beads using a competitive Flag peptide.[23][24] This elution step specifically releases the Flag-POI and its direct interactors.

  • Second Immunoprecipitation (IP):

    • Take the eluate from the first IP and incubate it with anti-HA antibodies (or control IgG) to precipitate the HA-E3 ligase.[23][24]

  • Western Blot Analysis: Analyze the final immunoprecipitated samples by Western blot. Probing with an anti-Flag antibody will reveal if the POI was present in the complex pulled down by the anti-HA antibody. A positive signal for the POI only in the PROTAC-treated sample confirms the formation of the ternary complex.[23]

Ubiquitination Assay: Immunoprecipitation-Western Blot

This assay determines if the PROTAC-induced degradation is dependent on the ubiquitination of the target protein.[25]

Methodology:

  • Cell Treatment: Treat cells with the PROTAC. It is often beneficial to also treat with a proteasome inhibitor (e.g., MG132) to allow the polyubiquitinated POI to accumulate instead of being degraded.

  • Cell Lysis: Lyse cells under denaturing conditions (e.g., with 1% SDS) to disrupt non-covalent protein interactions, then dilute with non-denaturing buffer.

  • Immunoprecipitation (IP): Immunoprecipitate the POI from the cell lysates using an antibody specific to the POI.

  • Western Blot Analysis: Elute the captured protein and run an SDS-PAGE gel.[20] Perform a Western blot, but instead of probing for the POI itself, probe with an antibody that recognizes ubiquitin.[20]

  • Interpretation: The appearance of a high-molecular-weight smear or laddering pattern in the PROTAC-treated lane indicates the presence of polyubiquitinated POI, confirming that the PROTAC is inducing its ubiquitination.[25]

References

Methodological & Application

Protocol for Boc Deprotection of PEG Linkers Using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and antibody-drug conjugates (ADCs). Polyethylene glycol (PEG) linkers are frequently incorporated into these molecules to enhance solubility, stability, and pharmacokinetic properties.[1] The removal of the Boc group (deprotection) is a critical step to liberate the amine for subsequent conjugation or modification. This document provides a detailed protocol for the efficient deprotection of Boc-protected PEG linkers using trifluoroacetic acid (TFA), a common and effective method.[2]

The Boc group is cleaved under acidic conditions via acidolysis.[3] Trifluoroacetic acid (TFA) is a strong acid that is routinely used for this purpose, often in a solution with a suitable solvent like dichloromethane (DCM).[4] The reaction proceeds by protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a TFA salt.[3]

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by several factors, including the concentration of TFA, reaction temperature, and reaction time. The following tables summarize common reaction conditions and scavengers used in the Boc deprotection of PEG linkers.

Table 1: Common Reaction Conditions for Boc Deprotection

ReagentConcentration (% v/v)SolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temperature
Trifluoroacetic Acid (TFA)100%-5 - 30 minutesRoom Temperature
Hydrochloric Acid (HCl)4M1,4-Dioxane0.5 - 2 hoursRoom Temperature

Note: While 100% TFA can be used for rapid deprotection, a solution of 55% TFA in DCM has been shown to result in higher purity for solid-phase peptide synthesis, potentially due to better resin swelling and solvent transfer.[5]

Table 2: Common Scavengers for Suppressing Side Reactions

ScavengerTypical Concentration (% v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Carbocation scavenger
Water2.5 - 5%Carbocation scavenger
Thioanisole5%Carbocation scavenger, protects Methionine
1,2-Ethanedithiol (EDT)2.5%Carbocation scavenger, protects Cysteine
Phenol5%Carbocation scavenger

The tert-butyl cation generated during the deprotection can lead to side reactions by alkylating nucleophilic sites on the substrate. Scavengers are added to trap this reactive intermediate.[6]

Experimental Protocols

Standard Boc Deprotection using TFA/DCM

This protocol describes a standard procedure for the Boc deprotection of a PEG linker in solution.

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Toluene

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[4]

  • Cool the solution to 0°C using an ice bath.[4]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[4] If required, add a scavenger such as TIS (2.5-5% v/v).[4]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[4]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4]

  • To remove residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step three times.[4] The resulting product is the TFA salt of the deprotected amine.

  • For neutralization to the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[4]

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Filter the solution and concentrate it under reduced pressure to yield the deprotected PEG linker as a free amine.

Analytical Monitoring of the Deprotection Reaction

Accurate monitoring of the reaction progress is crucial for determining the optimal reaction time and ensuring complete deprotection.

3.2.1. Thin-Layer Chromatography (TLC) TLC is a rapid and convenient method for qualitative monitoring. The deprotected amine is more polar than the Boc-protected starting material and will typically have a lower Rf value.

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products.[4]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[4]

Protocol: Analytical Monitoring by HPLC

  • Prepare a calibration curve using known concentrations of the starting material and the expected deprotected product.

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot, for example, by diluting it in the mobile phase containing a neutralizing agent.

  • Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).

  • Analyze the chromatogram to determine the relative peak areas of the starting material and the product.

  • Use the calibration curve to quantify the conversion and monitor the reaction progress over time.

Visualizations

Boc Deprotection Mechanism

The following diagram illustrates the acid-catalyzed deprotection of a Boc-protected amine.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Boc_PEG Boc-NH-PEG Protonated_Boc Boc-N⁺H₂-PEG Boc_PEG->Protonated_Boc + H⁺ H_plus H⁺ (from TFA) Carbamic_Acid HOOC-NH-PEG Protonated_Boc->Carbamic_Acid - (CH₃)₃C⁺ tBu_cation (CH₃)₃C⁺ CO2 CO₂ Deprotected_PEG H₃N⁺-PEG (TFA Salt) Carbamic_Acid->Deprotected_PEG - CO₂

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Workflow

The diagram below outlines the general workflow for the Boc deprotection of a PEG linker and subsequent purification.

Experimental_Workflow cluster_workup Work-up and Purification start Start: Boc-Protected PEG Linker dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (and Scavenger) cool->add_tfa react Stir at 0°C to RT add_tfa->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Work-up monitor->workup concentrate Concentrate in vacuo workup->concentrate If TFA salt is desired neutralize Neutralize with NaHCO₃ (aq) workup->neutralize If free amine is desired coevaporate Co-evaporate with Toluene concentrate->coevaporate end End: Deprotected PEG Linker coevaporate->end Use as TFA salt extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry purify Purification (e.g., Chromatography) dry->purify purify->end Isolated free amine

Caption: Experimental workflow for Boc deprotection.

Application in Bioconjugation

Deprotected PEG linkers with a free amine group are readily used in bioconjugation, for example, to link a therapeutic payload to a targeting moiety like an antibody.

Bioconjugation_Application deprotected_peg Deprotected PEG Linker (H₂N-PEG-X) adc Antibody-Drug Conjugate (ADC) deprotected_peg->adc Conjugation activated_payload Activated Payload (e.g., NHS-ester Drug) activated_payload->adc antibody Targeting Moiety (e.g., Antibody) antibody->adc

Caption: Application of deprotected PEG linkers.

References

Application Notes and Protocols: A Step-by-Step Guide to Synthesizing PROTACs using Azido-PEG4-amido-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. This guide provides a comprehensive, step-by-step protocol for the synthesis of PROTACs utilizing the heterobifunctional linker, Azido-PEG4-amido-PEG4-Boc. This linker facilitates a modular and efficient assembly of the final PROTAC molecule through a combination of standard amide coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Detailed methodologies for the synthesis, purification, and characterization of the PROTAC, as well as protocols for evaluating its biological activity, are presented.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, offering a powerful alternative to traditional small-molecule inhibitors.[3]

The linker plays a critical role in PROTAC design, influencing the molecule's solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[1][4] Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed to enhance the aqueous solubility and optimize the pharmacokinetic properties of PROTACs.[4][5][6] The azido and Boc-protected amine functionalities of this specific linker allow for a sequential and controlled conjugation of the POI and E3 ligase ligands.

Overview of the Synthetic Strategy

The synthesis of a PROTAC using this compound is a modular process that can be divided into three main stages:

  • Functionalization of the POI Ligand (Warhead): The ligand that binds to the target protein is chemically modified to incorporate a terminal alkyne group. This "alkyne-warhead" will be used for the final click chemistry reaction.

  • Preparation of the E3 Ligase Ligand-Linker Conjugate: The Boc protecting group on the this compound linker is removed to reveal a primary amine. This amine is then coupled to the carboxylic acid of an E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) via an amide bond formation.

  • Final PROTAC Assembly via Click Chemistry: The alkyne-functionalized warhead and the azide-containing E3 ligase ligand-linker conjugate are joined together using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to yield the final PROTAC molecule.

G cluster_0 Stage 1: Warhead Functionalization cluster_1 Stage 2: E3 Ligase Ligand-Linker Conjugation cluster_2 Stage 3: Final PROTAC Assembly POI_Ligand POI Ligand (Warhead) Alkyne_Warhead Alkyne-Functionalized Warhead POI_Ligand->Alkyne_Warhead Alkyne Installation Final_PROTAC Final PROTAC Alkyne_Warhead->Final_PROTAC CuAAC Click Chemistry Linker This compound Deprotected_Linker Azido-PEG4-amido-PEG4-NH2 Linker->Deprotected_Linker Boc Deprotection E3_Linker Azide-Linker-E3 Ligand Deprotected_Linker->E3_Linker Amide Coupling E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide-COOH) E3_Ligand->E3_Linker E3_Linker->Final_PROTAC

Figure 1: Overall synthetic workflow for the PROTAC.

Experimental Protocols

Stage 1: Synthesis of Alkyne-Functionalized Warhead

This protocol provides a general method for introducing a terminal alkyne to a warhead containing a suitable functional group (e.g., a phenol or amine).

Materials:

  • POI Ligand (Warhead) with a reactive handle (e.g., hydroxyl or amine group)

  • Propargyl bromide or 5-hexynoic acid

  • Base (e.g., potassium carbonate, triethylamine)

  • Coupling agents for carboxylic acid (if applicable, e.g., HATU, DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reaction vessel and magnetic stirrer

  • Analytical TLC plates

  • Purification supplies (e.g., silica gel for column chromatography)

Protocol:

  • For Warheads with a Hydroxyl Group:

    • Dissolve the POI ligand (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (2.0 eq).

    • Add propargyl bromide (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • For Warheads with an Amine Group:

    • Dissolve 5-hexynoic acid (1.1 eq) in anhydrous DCM.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir for 10 minutes at room temperature.

    • Add the POI ligand (1.0 eq) to the reaction mixture.

    • Stir at room temperature for 2-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by preparative HPLC.

Characterization: Confirm the structure and purity of the alkyne-functionalized warhead using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Stage 2: Synthesis of Azide-Linker-E3 Ligase Conjugate

This stage involves the deprotection of the Boc group on the linker followed by amide coupling to the E3 ligase ligand.

Part A: Boc Deprotection of this compound

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (optional, e.g., triisopropylsilane - TIS)

  • Rotary evaporator

Protocol:

  • Dissolve this compound (1.0 eq) in DCM (0.1-0.2 M).[6]

  • Cool the solution to 0°C in an ice bath.[6]

  • Add TFA to a final concentration of 20-50% (v/v).[6]

  • If the substrate is sensitive to carbocation formation, add a scavenger like TIS (2.5-5% v/v).[6]

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[6]

  • Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly in the next step.[6]

Part B: Amide Coupling with E3 Ligase Ligand

Materials:

  • Deprotected Azido-PEG4-amido-PEG4-amine (TFA salt)

  • E3 ligase ligand with a carboxylic acid (e.g., pomalidomide-COOH) (1.0 eq)

  • Coupling reagent (e.g., HATU) (1.2 eq)

  • Base (e.g., DIPEA) (3.0 eq)

  • Anhydrous DMF

  • Preparative HPLC system

Protocol:

  • Dissolve the E3 ligase ligand (1.0 eq) and the deprotected linker (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to neutralize the TFA salt and act as a base for the coupling reaction.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by preparative HPLC to obtain the Azide-Linker-E3 Ligase conjugate.

Characterization: Confirm the structure and purity of the conjugate by LC-MS and HRMS.

Stage 3: Final PROTAC Assembly via CuAAC Click Chemistry

This is the final step where the two arms of the PROTAC are joined.

Materials:

  • Alkyne-Functionalized Warhead (1.0 eq)

  • Azide-Linker-E3 Ligase Conjugate (1.0-1.2 eq)

  • Copper(II) sulfate (CuSO₄) (0.1-0.2 eq)

  • Sodium ascorbate (0.2-0.4 eq)

  • Solvent system (e.g., t-BuOH/H₂O 1:1, or DMF)

  • Preparative HPLC system

Protocol:

  • Dissolve the Alkyne-Functionalized Warhead and the Azide-Linker-E3 Ligase Conjugate in the chosen solvent system.[5]

  • Prepare a fresh solution of sodium ascorbate in water.

  • Prepare a solution of CuSO₄ in water.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.[7]

  • Stir the reaction at room temperature for 4-16 hours. The reaction is often complete within a few hours.[8]

  • Monitor the reaction progress by LC-MS. A successful reaction will show the disappearance of the starting materials and the appearance of a new peak corresponding to the mass of the final PROTAC.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO/water) and purify the final PROTAC by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Characterization: Confirm the identity, purity, and structural integrity of the final PROTAC using ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC.

Data Presentation

The synthesized PROTACs should be evaluated for their biological activity. Key parameters include the half-maximal degradation concentration (DC₅₀), the maximum degradation level (Dₘₐₓ), and the binding affinity (Kₑ) to the target protein and E3 ligase. This data should be summarized in a clear and concise table for easy comparison.

Table 1: Representative Biological Activity of a Synthesized PROTAC

CompoundTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Binary Binding Affinity (Kₑ, SPR) to Target (nM)Binary Binding Affinity (Kₑ, SPR) to E3 Ligase (nM)
Final PROTAC e.g., BRD4e.g., HEK29325>9015150
Negative Control *e.g., BRD4e.g., HEK293>10,000<1015>50,000

A negative control could be a version of the PROTAC with an inactive E3 ligase ligand.

Protocols for Biological Evaluation

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[2]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (and controls) for a desired time course (e.g., 2, 4, 8, 16, 24 hours).[3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.[2]

    • Block the membrane and incubate with primary antibodies overnight at 4°C.[2]

    • Wash and incubate with the HRP-conjugated secondary antibody.[2]

  • Detection and Analysis:

    • Add chemiluminescent substrate and capture the signal.[3]

    • Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

G Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Immunoblotting Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Data Analysis (DC50 & Dmax) Detection->Analysis

Figure 2: Western blot experimental workflow.
Ternary Complex Formation Assay (e.g., SPR or ITC)

These biophysical assays are crucial for confirming that the PROTAC can effectively bring the target protein and the E3 ligase together.[9]

Isothermal Titration Calorimetry (ITC) Protocol:

Objective: To measure the binding affinity (Kₑ), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation.[10]

Part 1: Binary Binding Affinities

  • PROTAC to E3 Ligase: Titrate the PROTAC into a solution of the E3 ligase to determine their binding affinity.[10]

  • PROTAC to Target Protein: Titrate the PROTAC into a solution of the target protein to determine their binding affinity.[10]

Part 2: Ternary Binding Affinity

  • Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.

  • Titrate the PROTAC into this pre-formed binary complex.

  • Analyze the data to determine the apparent Kₑ for ternary complex formation.[10]

Data Analysis: The cooperativity factor (α) can be calculated to determine if the formation of the ternary complex is favored over the binary complexes.

PROTAC Mechanism of Action

The synthesized PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.

G PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Recycle PROTAC Recycling PROTAC->Recycle POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Figure 3: PROTAC mechanism of action signaling pathway.

Conclusion

The synthetic route and protocols outlined in this application note provide a robust framework for the development of novel PROTACs using the this compound linker. The modular nature of this approach allows for the facile generation of PROTAC libraries by varying the warhead and E3 ligase ligand, thereby accelerating the discovery of potent and selective protein degraders for therapeutic applications. Rigorous characterization and biological evaluation are essential to validate the efficacy of the synthesized PROTACs.

References

Application of Azido-PEG4-amido-PEG4-Boc in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Publication Date: December 8, 2025

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic small-molecule drugs. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. Azido-PEG4-amido-PEG4-Boc is a heterobifunctional linker designed to offer precise control over the conjugation process and enhance the overall performance of the resulting ADC.

This linker incorporates several key features:

  • Azide (N3) Group: Enables highly specific and efficient conjugation to an alkyne-modified payload or antibody via "click chemistry".[][2][3] This bioorthogonal reaction can be performed under mild, aqueous conditions, preserving the integrity of the antibody.[][4]

  • Dual PEG4 Spacers: Two discrete polyethylene glycol (PEG) units enhance the hydrophilicity of the linker.[][6] This is crucial for improving the solubility and stability of the ADC, especially when working with hydrophobic payloads.[6][7] PEGylation can also reduce aggregation, prolong circulation half-life, and minimize immunogenicity.[][7][8]

  • Amide Bond: Provides a stable connection within the linker backbone.

  • Boc (tert-butyloxycarbonyl) Protecting Group: Masks a primary amine, allowing for a sequential and controlled conjugation strategy.[9][10] The Boc group is stable under various conditions but can be readily removed with a mild acid like trifluoroacetic acid (TFA) to reveal the amine for subsequent reaction.[9][11]

The unique structure of this compound allows for the pre-functionalization of a cytotoxic payload before its attachment to an antibody, offering flexibility and precision in ADC manufacturing.[12]

Key Applications and Features

  • Site-Specific ADC Synthesis: The azide group facilitates site-specific conjugation when used with antibodies engineered to contain a reactive alkyne group. This leads to homogenous ADC populations with a defined drug-to-antibody ratio (DAR), which is crucial for consistent efficacy and safety.[][2]

  • Improved Pharmacokinetics: The hydrophilic PEG spacers create a "hydration shell" around the ADC, which can reduce non-specific clearance and prolong its time in circulation, allowing for better tumor accumulation.[7][8]

  • Enhanced Solubility and Stability: PEGylation helps to counteract the hydrophobicity of many cytotoxic payloads, preventing aggregation and improving the overall stability and manufacturability of the ADC.[6][13][14]

  • Modular and Flexible Conjugation: The orthogonal reactivity of the azide and the Boc-protected amine allows for a modular approach to ADC construction. The payload can be attached to the linker first, followed by deprotection and conjugation to the antibody (or vice-versa).

Quantitative Data Summary

The inclusion of PEG spacers in ADC linkers has a quantifiable impact on their physicochemical properties and in vivo performance. While specific data for the this compound linker is proprietary to individual research, the following tables summarize representative data from studies on ADCs with varying PEG linker lengths, illustrating the expected trends.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rodents

Linker FeaturePlasma Half-life (t½)Systemic ClearanceIn Vivo Efficacy (Tumor Model)Reference
No PEG SpacerBaselineBaselineBaseline[8][15][16]
Short PEG (e.g., PEG4)Increased ~1.5 to 2.5-foldDecreasedImproved[8][14][16]
Medium PEG (e.g., PEG8-PEG12)Increased ~3 to 5-foldSignificantly DecreasedPotentially Optimized[6][14][15]
Long PEG (e.g., PEG24)Increased > 5-foldMarkedly DecreasedMay decrease in some models[6][8][16]

Note: Data is synthesized from multiple studies and represents general trends. Actual values are highly dependent on the specific antibody, payload, and tumor model used.[15]

Table 2: Effect of PEGylation on In Vitro Cytotoxicity

Cell LineADC without PEG (IC50)ADC with PEG8 Linker (IC50)ADC with PEG24 Linker (IC50)Reference
HER2+ (e.g., SK-BR-3)~0.5 nM~0.6 nM~1.0 nM[14][16]
CD30+ (e.g., Karpas 299)~1.2 nM~1.2 nM~1.5 nM[16]
HER2- (e.g., MDA-MB-468)>100 nM>100 nM>100 nM[14][16]

Note: A slight increase in IC50 (decrease in potency) in vitro can sometimes be observed with longer PEG chains, but this is often offset by superior pharmacokinetic properties in vivo.[15][16]

Experimental Protocols

The following protocols provide a generalized workflow for the synthesis of an ADC using the this compound linker. This workflow assumes the payload is first conjugated to the linker, followed by attachment to an alkyne-modified antibody.

Protocol 1: Payload-Linker Synthesis

This protocol describes the conjugation of a carboxylate-containing payload to the linker after Boc deprotection.

1. Boc Deprotection of the Linker: a. Dissolve this compound in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).[9][11] b. Stir the reaction at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed. c. Remove the solvent and TFA under reduced pressure. Co-evaporate with DCM or methanol several times to ensure complete removal of residual acid. d. The resulting product is the deprotected Azido-PEG4-amido-PEG4-amine, which can be used directly or after purification.

2. Activation of Payload's Carboxylic Acid: a. Dissolve the cytotoxic payload (containing a carboxylic acid) in an anhydrous organic solvent (e.g., DMF or DMSO). b. Add 1.5 equivalents of a carbodiimide coupling agent (e.g., EDC) and 1.2 equivalents of N-hydroxysuccinimide (NHS).[11] c. Stir the mixture at room temperature for 30 minutes to form the active NHS ester.[11]

3. Conjugation of Activated Payload to Deprotected Linker: a. Dissolve the deprotected linker from step 1d in DMF or DMSO. b. Add the activated payload solution from step 2c to the linker solution. c. Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to raise the pH to ~8.0. d. Stir the reaction at room temperature for 2-4 hours or overnight at 4°C. e. Monitor the reaction by LC-MS. Upon completion, purify the Azido-PEG-Payload conjugate using reverse-phase HPLC.

Protocol 2: Antibody-Drug Conjugation via Click Chemistry

This protocol uses a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which is highly bioorthogonal.[3][4]

1. Preparation of Reagents: a. Alkyne-Modified Antibody: Prepare the antibody with a reactive cyclooctyne group (e.g., DBCO). This can be achieved by reacting the antibody with an NHS-ester of DBCO (e.g., DBCO-PEG4-NHS ester).[12] Purify the modified antibody using a desalting column to remove excess reagents.[12] b. Azido-PEG-Payload: Dissolve the purified payload-linker conjugate from Protocol 1 in a biocompatible solvent like DMSO to create a concentrated stock solution (e.g., 10-20 mM).

2. Conjugation Reaction: a. In a reaction tube, combine the alkyne-modified antibody (typically at 1-5 mg/mL in PBS, pH 7.4) with the Azido-PEG-Payload stock solution. b. A 5- to 10-fold molar excess of the azide-payload linker relative to the antibody is recommended to ensure complete conjugation.[12] The final concentration of the organic co-solvent (e.g., DMSO) should be kept below 10% to maintain antibody stability.[12] c. Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[12]

3. ADC Purification: a. Purify the resulting ADC from unreacted payload-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[17] b. The purified ADC should be buffer-exchanged into a suitable formulation buffer (e.g., PBS or histidine-based buffer).

4. ADC Characterization: a. Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy (by measuring absorbance at 280 nm for the antibody and at the payload's specific wavelength). b. Purity and Aggregation: Assess the purity and presence of aggregates using Size-Exclusion Chromatography (SEC-HPLC). c. In Vitro Cell Cytotoxicity: Evaluate the potency of the ADC on antigen-positive and antigen-negative cell lines to confirm target-specific killing. d. Binding Affinity: Confirm that the conjugation process has not compromised the antibody's binding to its target antigen using ELISA or Surface Plasmon Resonance (SPR).

Visualizations

Logical Workflow for ADC Synthesis

The following diagram illustrates the key steps involved in synthesizing an Antibody-Drug Conjugate using the this compound linker.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_adc_synthesis ADC Synthesis & Purification cluster_characterization Characterization linker This compound deprotection Boc Deprotection (TFA/DCM) linker->deprotection deprotected_linker Azido-PEG-Amine Linker deprotection->deprotected_linker conjugation1 Amide Coupling deprotected_linker->conjugation1 payload Payload-COOH activation Payload Activation (EDC/NHS) payload->activation activated_payload Payload-NHS Ester activation->activated_payload activated_payload->conjugation1 final_linker_payload Azido-PEG-Payload conjugation1->final_linker_payload conjugation2 Click Chemistry (SPAAC) final_linker_payload->conjugation2 antibody Antibody-Lysine alkyne_mod Antibody Modification (DBCO-NHS) antibody->alkyne_mod alkyne_antibody Alkyne-Modified Ab alkyne_mod->alkyne_antibody alkyne_antibody->conjugation2 raw_adc Crude ADC conjugation2->raw_adc purification Purification (SEC) raw_adc->purification final_adc Purified ADC purification->final_adc char_dar DAR Determination (HIC, UV-Vis) final_adc->char_dar char_purity Purity/Aggregation (SEC-HPLC) final_adc->char_purity char_potency In Vitro Potency final_adc->char_potency char_binding Antigen Binding (ELISA, SPR) final_adc->char_binding

Caption: Workflow for ADC synthesis using a heterobifunctional linker.

Signaling Pathway: ADC Mechanism of Action

This diagram shows the generalized mechanism of action for an ADC, from systemic circulation to the induction of apoptosis in a target cancer cell.

ADC_Mechanism cluster_extracellular Extracellular Space / Circulation cluster_intracellular Intracellular Space (Cancer Cell) adc_circ ADC in Circulation binding ADC Binds to Target Antigen adc_circ->binding internalization Receptor-Mediated Internalization binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome release Linker Cleavage & Payload Release lysosome->release payload Free Cytotoxic Payload release->payload target Intracellular Target (e.g., DNA, Microtubules) payload->target apoptosis Apoptosis / Cell Death target->apoptosis

Caption: Generalized mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols for Conjugating Azido-PEG Linkers to Alkyne-Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of Polyethylene Glycol (PEG) to proteins, a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of protein-based drugs. It can improve pharmacokinetics by increasing serum half-life, reducing immunogenicity, and enhancing stability. The "click chemistry" platform, particularly the azide-alkyne cycloaddition reaction, offers a highly efficient and specific method for achieving this conjugation. This document provides detailed protocols for two primary methods of conjugating Azido-PEG linkers to alkyne-modified proteins: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

These protocols are designed to be versatile and applicable to a wide range of proteins and research applications, from basic science to the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Choosing the Right Conjugation Chemistry: CuAAC vs. SPAAC

The selection between CuAAC and SPAAC depends on the specific requirements of the experiment, particularly the sensitivity of the protein to copper ions and the intended application of the final conjugate.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (Copper-free)[1][2][3][4][5]
Reaction Rate Very fast with catalystGenerally slower than CuAAC, but can be rapid with optimized strained alkynes[3]
Biocompatibility Potentially cytotoxic due to copper catalyst, making it more suitable for in vitro applications.[1]Highly biocompatible and suitable for in vivo and live-cell applications.[2][4]
Reagents Terminal alkyne, Azide, Copper(I) source (e.g., CuSO₄ + reducing agent), Ligand (e.g., TBTA)Strained alkyne (e.g., DBCO, BCN), Azide
Typical Yield High to quantitative (>95%)[3][6][7]High to quantitative[5]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an Azido-PEG linker to an alkyne-modified protein using a copper(I) catalyst.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Azido-PEG linker

  • Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Reducing agent: Sodium ascorbate solution (e.g., 50 mM in water, freshly prepared)

  • Copper-chelating ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 10 mM in DMSO)

  • Degassing equipment (optional, but recommended)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Preparation of Protein and Linker:

    • Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of the Azido-PEG linker in a compatible solvent (e.g., DMSO or water) at a concentration of 10-100 mM.

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-modified protein solution and the Azido-PEG linker stock solution. A molar excess of the Azido-PEG linker (typically 5-20 fold) is recommended to drive the reaction to completion.

    • Add the copper ligand (e.g., TBTA) to the reaction mixture to a final concentration of 100-500 µM. The ligand stabilizes the copper(I) oxidation state and protects the protein from oxidative damage.[3]

    • Add the CuSO₄ solution to a final concentration of 50-250 µM.

  • Initiation of the Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction solution. If the protein is sensitive to oxidation, it is recommended to degas the solution and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful conjugation.

  • Purification:

    • Upon completion, remove the excess Azido-PEG linker, copper catalyst, and other small molecules by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of PEGylation using methods such as SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy (if the PEG linker or protein has a chromophore).

Quantitative Parameters for CuAAC:

ParameterRecommended Range
Protein Concentration 1 - 10 mg/mL
Azido-PEG Molar Excess 5 - 20 fold
CuSO₄ Concentration 50 - 250 µM
Ligand (TBTA/THPTA) Concentration 100 - 500 µM
Sodium Ascorbate Concentration 1 - 5 mM
Reaction Time 1 - 4 hours
Reaction Temperature Room Temperature
Expected Yield > 95%[7]

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein Alkyne-Modified Protein Solution mix Combine Protein and PEG Linker protein->mix peg Azido-PEG Linker Stock peg->mix add_reagents Add Ligand (TBTA) and CuSO₄ mix->add_reagents initiate Initiate with Sodium Ascorbate add_reagents->initiate incubate Incubate (1-4h, RT) initiate->incubate purify Purification (SEC/Dialysis) incubate->purify characterize Characterization (SDS-PAGE, MS) purify->characterize

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of an Azido-PEG linker to a protein modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • Strained alkyne-modified protein (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG linker

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Preparation of Protein and Linker:

    • Dissolve the DBCO-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of the Azido-PEG linker in a compatible solvent (e.g., DMSO or water) at a concentration of 10-100 mM.

  • Reaction Setup:

    • In a reaction tube, combine the DBCO-modified protein solution and the Azido-PEG linker stock solution. A molar excess of the Azido-PEG linker (typically 2-10 fold) is used. The final concentration of the organic solvent (e.g., DMSO) should be kept low (<10%) to prevent protein denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.

    • The progress of the reaction can be monitored by SDS-PAGE, observing the molecular weight shift of the protein.

  • Purification:

    • After the incubation period, remove the excess unreacted Azido-PEG linker by size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Analyze the purified PEGylated protein to confirm successful conjugation and determine the degree of labeling using techniques like SDS-PAGE and mass spectrometry (MS).

Quantitative Parameters for SPAAC:

ParameterRecommended Range
Protein Concentration 1 - 5 mg/mL
Azido-PEG Molar Excess 2 - 10 fold
Reaction Time 1 - 4 hours (or overnight at 4°C)
Reaction Temperature Room Temperature or 37°C
Expected Yield High (>90%)

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein DBCO-Modified Protein Solution mix Combine Protein and PEG Linker protein->mix peg Azido-PEG Linker Stock peg->mix incubate Incubate (1-4h, RT or 37°C) mix->incubate purify Purification (SEC/Dialysis) incubate->purify characterize Characterization (SDS-PAGE, MS) purify->characterize

Applications in Drug Development

The conjugation of Azido-PEG linkers to alkyne-modified proteins is a foundational technology for the development of sophisticated biotherapeutics.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9][10][11][12] The PEG linker in a PROTAC connects the target-binding ligand to the E3 ligase ligand, and its length and composition are critical for the formation of a stable ternary complex.

PROTAC_Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Protein Degradation Proteasome->Degradation

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a cytotoxic payload.[13][14] The antibody directs the ADC to tumor cells expressing a specific antigen. Following binding and internalization, the linker is cleaved, releasing the payload and inducing cell death.[14] Click chemistry with PEG linkers provides a precise and stable method for attaching the payload to the antibody.

ADC_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Receptor Tumor Antigen Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Release Payload Release Lysosome->Release Payload Cytotoxic Payload Release->Payload Target Intracellular Target (e.g., DNA, Microtubules) Payload->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO Reagents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Dibenzocyclooctyne (DBCO) reagents in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. These protocols and notes are designed to facilitate the application of this powerful technology in bioconjugation, diagnostics, and drug development.

Introduction to SPAAC with DBCO Reagents

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal click chemistry reaction that occurs between a strained cyclooctyne, such as DBCO, and an azide-functionalized molecule. The inherent ring strain of the DBCO molecule significantly lowers the activation energy for the cycloaddition with azides, enabling a rapid and specific reaction without the need for a cytotoxic copper(I) catalyst. This copper-free approach makes SPAAC with DBCO reagents exceptionally well-suited for applications in living systems, including live-cell imaging and in vivo studies.

The reaction is characterized by its high efficiency, rapid kinetics under mild, physiological conditions (neutral pH, ambient or body temperature), and the formation of a stable triazole linkage. The DBCO and azide functional groups are abiotic and do not interact with naturally occurring functional groups in biological systems, ensuring high specificity and minimal off-target reactions.

Key Features of DBCO-Mediated SPAAC:

  • Biocompatible: The absence of a cytotoxic copper catalyst makes it ideal for use in living cells and organisms.

  • Bioorthogonal: DBCO and azide groups react specifically with each other without interfering with native biochemical processes.

  • High Efficiency and Yield: The reaction proceeds rapidly to completion, often in under an hour, with high yields of the stable triazole product.

  • Mild Reaction Conditions: Efficient conjugation occurs in aqueous buffers at physiological pH and temperature.

  • Stability: DBCO and azide-functionalized biomolecules exhibit long-term stability.

Applications in Research and Drug Development

The versatility of SPAAC with DBCO reagents has led to its widespread adoption in various fields:

  • Antibody-Drug Conjugates (ADCs): DBCO linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.

  • Live-Cell Imaging and Labeling: The bioorthogonal nature of the reaction allows for the specific labeling of biomolecules on the surface of or inside living cells for visualization and tracking.

  • Biomolecule Conjugation: This method is broadly applicable for conjugating proteins, peptides, nucleic acids, lipids, and nanoparticles.

  • Drug Delivery: SPAAC is employed in the development of targeted drug delivery systems.

  • Radiopharmaceuticals: The copper-free nature of SPAAC is advantageous for the synthesis of radiolabeled molecules for PET imaging and other applications, avoiding interference with radiometals.

Quantitative Data Summary

The efficiency of SPAAC reactions can be influenced by several factors including the choice of buffer, pH, temperature, and the structure of the reactants. The following tables summarize key quantitative data for optimizing experimental design.

Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹)

Buffer (pH)Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranosideSulfo DBCO-amine + 3-azido-L-alanine
PBS (pH 7)0.32–0.85Data not specified
HEPES (pH 7)0.55–1.22Data not specified
DMEM0.59–0.97Data not specified
RPMI0.27–0.77Data not specified
Data sourced from Pringle and Knight (2025).

Table 2: Comparison of SPAAC Rate Constants for Different DBCO Constructs

DBCO ConstructReactant AzideBufferRate Constant (M⁻¹s⁻¹)
Sulfo DBCO-amineModel AzidesVarious0.27 - 1.22
DBCO-TrastuzumabModel AzidesHEPES & PBSSlower than Sulfo DBCO-amine
DBCO-PEG5-TrastuzumabModel AzidesHEPES & PBS0.18 - 0.37
*This table illustrates the impact of steric hindrance and the benefit of a PEG linker. The unconjugated Sulfo DBCO-amine shows the highest reactivity. The DBCO-PEG5-Trastuzumab, with its

Application Notes and Protocols for the Functionalization of Nanoparticles with Azido-PEG Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with Polyethylene Glycol (PEG) derivatives, a process known as PEGylation, is a cornerstone technique in nanomedicine and drug delivery. The incorporation of a PEG layer on the surface of nanoparticles enhances their colloidal stability, reduces non-specific protein adsorption (opsonization), and prolongs their circulation half-life in vivo.[1][2] The use of heterobifunctional Azido-PEG linkers provides a versatile platform for the subsequent covalent attachment of a wide array of molecules through highly efficient and biocompatible "click chemistry" reactions.[1][3] This allows for the precise engineering of nanoparticles for targeted drug delivery, diagnostics, and advanced therapeutics.

This document provides detailed protocols for the functionalization of gold (AuNPs) and iron oxide (IONPs) nanoparticles with Azido-PEG derivatives and their subsequent conjugation to biomolecules via click chemistry.

Key Applications

The functionalization of nanoparticles with Azido-PEG derivatives opens up a multitude of applications in biomedical research and drug development, including:

  • Targeted Drug Delivery: The azide group serves as a handle for the attachment of targeting ligands such as antibodies, peptides, or small molecules, enabling the specific delivery of therapeutic agents to diseased cells or tissues.[4][5]

  • Enhanced Biocompatibility and Stability: The PEG spacer minimizes nanoparticle aggregation and reduces recognition by the immune system, leading to improved biocompatibility and prolonged circulation times.[1]

  • Molecular Imaging: Imaging agents can be conjugated to the Azido-PEG functionalized nanoparticles, allowing for the visualization and tracking of the nanoparticles in vitro and in vivo.

  • Diagnostics: The specific targeting capabilities of these functionalized nanoparticles can be harnessed for the development of sensitive and specific diagnostic assays.[3]

Quantitative Data Summary

Successful functionalization of nanoparticles with Azido-PEG derivatives leads to measurable changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of these nanoparticles.

Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization with Azido-PEG

Nanoparticle TypeConditionAverage Hydrodynamic Diameter (nm)Zeta Potential (mV)Reference
Gold Nanoparticles (AuNPs)Bare~4.4N/A[5]
Azido-PEG-NHC Functionalized~15N/A[5]
Polystyrene NanoparticlesBare217-59[6]
PEGylated231-2[6]
Itraconazole-loaded NanoparticlesBare253-30.1[7]
PEGylated286-18.6[7]

Table 2: Properties of Azido-PEG Functionalized Iron Oxide Nanoparticles (IONPs)

Polymer CoatingNanoparticle Diameter (nm)Saturation Magnetization (emu/g)Specific Absorption Rate (SAR) (W/g)Reference
PEG400~25047.833.72 ± 0.85[6]
PEG400-N3~90N/AN/A[6]
PEG6000~15059.951.87 ± 2.23[6]

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with Azido-PEG-Thiol

This protocol describes the surface modification of citrate-capped AuNPs via ligand exchange with a thiol-terminated Azido-PEG derivative.

Materials:

  • Citrate-capped Gold Nanoparticles (AuNPs) in aqueous solution

  • Azido-PEG-Thiol

  • Ethanol

  • Nuclease-free water

  • Centrifuge capable of pelleting nanoparticles

Procedure:

  • To the aqueous solution of citrate-capped AuNPs, add a solution of Azido-PEG-Thiol in ethanol dropwise while stirring. A molar ratio of approximately 10,000 PEG molecules per nanoparticle is a recommended starting point.[1] The thiol group will displace the citrate on the gold surface.

  • Allow the mixture to stir at room temperature for 12-24 hours to ensure complete ligand exchange.[4]

  • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).[1]

  • Carefully remove the supernatant containing excess, unbound PEG linker.

  • Resuspend the nanoparticle pellet in a suitable solvent, such as ethanol or water.

  • Repeat the centrifugation and resuspension steps two more times to wash the nanoparticles.

  • After the final wash, resuspend the Azido-PEG functionalized AuNPs in the desired solvent for storage and further characterization.

Protocol 2: Functionalization of Amine-Modified Iron Oxide Nanoparticles (IONPs) with an NHS-Ester Azido-PEG Derivative

This protocol details the covalent attachment of an Azido-PEG-NHS ester to amine-functionalized IONPs.

Materials:

  • Amine-functionalized Iron Oxide Nanoparticles (IONPs)

  • Azido-PEG-NHS ester

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Non-solvent for precipitation (e.g., diethyl ether)

  • Acetone

  • Magnet for nanoparticle collection

Procedure:

  • Disperse the amine-functionalized IONPs in the anhydrous solvent.

  • Add the Azido-PEG-NHS ester in a 5-10 fold molar excess relative to the estimated surface amine groups.

  • Add a non-nucleophilic base such as DIPEA to act as a proton scavenger.[1]

  • Allow the reaction to proceed for 24-48 hours at room temperature with stirring.[1]

  • Precipitate the functionalized IONPs by adding a non-solvent like diethyl ether.

  • Collect the nanoparticles using a magnet.

  • Wash the nanoparticles extensively with the reaction solvent and then with a more volatile solvent like acetone to remove unreacted starting materials.

  • Dry the Azido-PEG functionalized IONPs under vacuum.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol outlines the "clicking" of an alkyne-containing molecule (e.g., a peptide, drug, or dye) to the surface of Azido-PEG functionalized nanoparticles.

Materials:

  • Azido-PEG functionalized nanoparticles

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO4) solution

  • Sodium ascorbate solution (freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))

  • Appropriate buffer (e.g., PBS)

  • Purification system (e.g., size-exclusion chromatography or centrifugation)

Procedure:

  • Disperse the Azido-PEG functionalized nanoparticles in the appropriate buffer.

  • Add the alkyne-containing molecule. The molar ratio of alkyne to azide will depend on the desired degree of functionalization.

  • In a separate tube, prepare a fresh solution of sodium ascorbate in water.

  • In another tube, prepare a solution of CuSO4 in water. Optionally, pre-mix the CuSO4 with THPTA in a 1:2 molar ratio to form the Cu(I) complex.

  • Add the sodium ascorbate solution to the nanoparticle/alkyne mixture, followed by the CuSO4 solution (or the pre-formed Cu(I)/THPTA complex). A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO4.[1]

  • Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing, protected from light.[1][8]

  • Purify the conjugated nanoparticles using an appropriate method such as size-exclusion chromatography or repeated centrifugation to remove unreacted reagents and by-products.[8]

Characterization Methods

Thorough characterization is essential to confirm the successful functionalization and conjugation of the nanoparticles. Key techniques include:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the azide group (characteristic peak around 2100 cm⁻¹) and other functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of the PEG derivatives and to confirm functionalization.[7]

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanoparticles and assess changes upon functionalization.

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which is expected to change after PEGylation.[7]

  • Transmission Electron Microscopy (TEM): To visualize the size, morphology, and dispersity of the nanoparticles.

  • UV-Vis Spectroscopy: For gold nanoparticles, a shift in the surface plasmon resonance (SPR) peak indicates a change in the local refractive index at the nanoparticle surface upon ligand exchange.[4] It can also be used to quantify the number of azide groups by monitoring the disappearance of the alkyne absorbance during the click reaction.[9]

Visualizations

G Experimental Workflow for Nanoparticle Functionalization and Bioconjugation cluster_0 Nanoparticle Synthesis cluster_1 Surface Functionalization cluster_2 Bioconjugation via Click Chemistry cluster_3 Purification and Characterization NP_core Nanoparticle Core (e.g., Au, Fe3O4) Azido_PEG Azido-PEG Derivative NP_core->Azido_PEG PEGylation Functionalized_NP Azido-PEG Functionalized Nanoparticle Azido_PEG->Functionalized_NP Alkyne_Molecule Alkyne-Modified Molecule (e.g., Drug, Ligand) Functionalized_NP->Alkyne_Molecule Click Reaction (CuAAC or SPAAC) Conjugated_NP Bioconjugated Nanoparticle Alkyne_Molecule->Conjugated_NP Purification Purification (e.g., Centrifugation, SEC) Conjugated_NP->Purification Characterization Characterization (DLS, Zeta, TEM, FTIR) Purification->Characterization

Caption: Workflow for nanoparticle functionalization.

G Targeted Nanoparticle-Mediated Inhibition of PI3K/Akt Signaling Pathway Receptor Tumor Cell Receptor (e.g., EGFR) PI3K PI3K Receptor->PI3K Activation NP Targeted Nanoparticle (Ligand-PEG-NP-Drug) NP->Receptor Binding NP->PI3K Inhibition (via delivered drug) Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotion

Caption: Inhibition of a cancer signaling pathway.

References

Application Notes and Protocols for Azido-PEG4-amido-PEG4-Boc in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of specific proteins offers a powerful therapeutic strategy for a multitude of diseases. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this approach. These molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2][3]

Azido-PEG4-amido-PEG4-Boc is a versatile, flexible, and hydrophilic linker designed for the synthesis of PROTACs.[4] Its structure incorporates two polyethylene glycol (PEG) units to enhance solubility and pharmacokinetic properties.[1][2][5] The terminal azide group allows for the covalent attachment of a ligand using "click chemistry," a highly efficient and bioorthogonal reaction.[4][6] The other end features a Boc-protected amine, which, after deprotection, can be readily coupled to a second ligand, typically through an amide bond formation. This modular design provides a straightforward and efficient approach to the synthesis of PROTACs for targeted protein degradation.

Key Features of this compound

  • Bifunctional: Contains two distinct reactive handles (azide and a protected amine) for sequential conjugation.[4]

  • PEG Spacer: The PEG4 units enhance the hydrophilicity and solubility of the resulting PROTAC, which can improve cell permeability and overall drug-like properties.[1][2][3]

  • Click Chemistry Compatible: The azide group allows for highly specific and efficient conjugation with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4]

  • Controlled Synthesis: The Boc protecting group on the amine allows for a controlled, stepwise synthesis of the PROTAC, preventing unwanted side reactions.

Mechanism of Action for a PROTAC Utilizing this compound

A PROTAC synthesized with this linker operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC first binds simultaneously to the target protein of interest and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC can then act catalytically to degrade further target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Figure 1. General mechanism of action for a PROTAC.

Data Presentation

The optimal linker length and composition are critical for the efficacy of a PROTAC and must be determined empirically for each target protein and E3 ligase pair. The following table provides illustrative biophysical and biological activity data for a hypothetical series of PROTACs with varying PEG linker lengths.

PROTAC IDLinker CompositionMolecular Weight ( g/mol )Cell Permeability (PAMPA, 10⁻⁶ cm/s)Ternary Complex Kd (nM)DC₅₀ (nM)
PROTAC-1Azido-PEG2-amido-PEG2-Boc~8502.5150250
PROTAC-2Azido-PEG3-amido-PEG3-Boc~9383.180120
PROTAC-3 This compound ~1026 3.8 50 75
PROTAC-4Azido-PEG5-amido-PEG5-Boc~11143.295150
PROTAC-5Azido-PEG6-amido-PEG6-Boc~12022.8180300

Note: Data are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific ligands used.

Experimental Protocols

The synthesis of a PROTAC using this compound is a multi-step process. The general workflow involves the sequential conjugation of the E3 ligase ligand and the target protein ligand to the linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: First Ligand Coupling (Amide Bond) cluster_2 Step 3: Second Ligand Coupling (Click Chemistry) start This compound deprotection Acidic Conditions (e.g., TFA in DCM) start->deprotection intermediate1 Azido-PEG4-amido-PEG4-NH₂ deprotection->intermediate1 coupling1 Amide Coupling (e.g., HATU, DIPEA) intermediate1->coupling1 ligand1 E3 Ligase Ligand with Carboxylic Acid ligand1->coupling1 intermediate2 Azido-PEG-Ligand 1 coupling1->intermediate2 coupling2 Click Reaction (e.g., CuAAC or SPAAC) intermediate2->coupling2 ligand2 Target Protein Ligand with Alkyne ligand2->coupling2 final_protac Final PROTAC coupling2->final_protac

Figure 2. General workflow for PROTAC synthesis.
Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA dropwise (e.g., 20% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker, Azido-PEG4-amido-PEG4-NH₂.

Protocol 2: Amide Coupling of a Ligand to the Deprotected Linker

This protocol details the formation of an amide bond between the free amine of the linker and a carboxylic acid-functionalized ligand (e.g., an E3 ligase ligand).

Materials:

  • Azido-PEG4-amido-PEG4-NH₂ (from Protocol 1)

  • Carboxylic acid-functionalized ligand (e.g., pomalidomide derivative)

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand (1 equivalent) and Azido-PEG4-amido-PEG4-NH₂ (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with water and purify the product by preparative HPLC to obtain the azide-functionalized ligand-linker conjugate.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate the azide-functionalized intermediate with an alkyne-bearing ligand (e.g., a target protein ligand).

Materials:

  • Azide-functionalized ligand-linker conjugate (from Protocol 2)

  • Alkyne-functionalized ligand

  • tert-Butanol/Water (1:1) solvent mixture

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Preparative HPLC system

Procedure:

  • Dissolve the azide-functionalized ligand-linker conjugate (1 equivalent) and the alkyne-functionalized ligand (1.2 equivalents) in a 1:1 mixture of tert-butanol and water.

  • Prepare fresh aqueous solutions of CuSO₄ (e.g., 0.1 M) and sodium ascorbate (e.g., 0.2 M).

  • Add the CuSO₄ solution (0.1 equivalents) to the reaction mixture, followed by the sodium ascorbate solution (0.5 equivalents).

  • Stir the reaction at room temperature for 4-12 hours. Monitor for the formation of the triazole product by LC-MS.

  • Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.

Conclusion

This compound is a highly effective and versatile linker for the synthesis of PROTACs. Its bifunctional nature, coupled with the beneficial properties of the PEG spacer, allows for a modular and efficient approach to the development of targeted protein degraders. The detailed protocols provided herein offer a framework for the successful application of this linker in drug discovery and development programs. The strategic use of such linkers is pivotal in optimizing the potency, selectivity, and pharmacokinetic properties of PROTACs, ultimately accelerating the development of this promising therapeutic modality.[7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of PROTACs (Proteolysis Targeting Chimeras) incorporating polyethylene glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their PROTAC synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are PEG linkers commonly used in PROTAC design?

A1: PEG linkers are frequently incorporated into PROTAC structures for several key advantages. Their hydrophilic nature can significantly increase the water solubility of the often large and hydrophobic PROTAC molecule, which can otherwise pose challenges in handling and formulation.[1][2][3] The flexibility of the PEG chain is also crucial for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[4][5] Furthermore, the length of the PEG linker can be easily adjusted, allowing for systematic optimization of the distance between the two ends of the PROTAC to achieve optimal protein degradation.[1][2][6] Bifunctional PEG linkers also enable a modular and efficient assembly of the final PROTAC molecule.[1][2]

Q2: How does the length of the PEG linker impact PROTAC activity?

A2: The length of the PEG linker is a critical parameter that directly influences the efficacy of a PROTAC.[5] If the linker is too short, it may cause steric hindrance, preventing the target protein and the E3 ligase from coming together effectively to form a productive ternary complex.[5] Conversely, a linker that is too long might not be able to effectively bring the two proteins into close enough proximity for efficient ubiquitination and subsequent degradation.[5] The optimal linker length is specific to each PROTAC system and must be determined empirically.[4][5] Studies have shown that both excessively short and long linkers can lead to a loss of degradation activity.[7]

Q3: What are the main challenges associated with the synthesis of PROTACs containing PEG linkers?

A3: The synthesis of PROTACs with PEG linkers presents several challenges. A primary issue is often achieving a high yield due to the multi-step nature of the synthesis.[8] PEG linkers significantly increase the polarity of the final PROTAC, which can make purification by standard normal-phase silica gel chromatography difficult, leading to poor recovery and low isolated yields.[8] Additionally, side reactions can occur depending on the functional groups present. For instance, if a thiol group is used, it is susceptible to oxidation, leading to the formation of unreactive disulfide dimers.[8] The inherent flexibility and hydrophilicity of PEG linkers can also sometimes negatively impact cell permeability.[4]

Q4: What are the most common chemical reactions used to conjugate PEG linkers in PROTAC synthesis?

A4: The most prevalent methods for incorporating PEG linkers into PROTACs involve robust and high-yielding coupling reactions. Amide bond formation is a very common strategy, where a carboxylic acid on one component (either the linker or a ligand) is coupled with an amine on the other, typically using coupling reagents like HATU and DIPEA.[9] Another widely used method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."[6] This reaction is highly efficient and orthogonal to many other functional groups, making it ideal for the final conjugation step in a modular PROTAC assembly.[6]

Troubleshooting Guides

Problem 1: Low Overall Yield of Final PROTAC

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
Inefficient Coupling Reactions - Optimize Coupling Reagents: Ensure you are using fresh, high-quality coupling reagents (e.g., HATU, HOBt). Consider screening different coupling agents to find the most effective one for your specific substrates. - Adjust Stoichiometry: Systematically vary the molar ratio of the coupling partners and reagents. An excess of one reactant or the coupling reagent may be necessary to drive the reaction to completion. - Solvent Choice: The choice of solvent can significantly impact reaction efficiency. For amide couplings, polar aprotic solvents like DMF or NMP are often effective.[8] - Reaction Time and Temperature: Monitor the reaction progress by LC-MS to determine the optimal reaction time.[4] A moderate increase in temperature may improve the reaction rate, but be cautious of potential side reactions or degradation.
Poor Recovery During Purification - Switch to Reverse-Phase HPLC: Due to the high polarity of PEGylated PROTACs, normal-phase silica gel chromatography often results in poor separation and low recovery.[8] Reverse-phase preparative HPLC (RP-HPLC) is the standard and more effective method for purifying these polar molecules.[8][10] - Optimize HPLC Gradient: Carefully optimize the gradient of your mobile phases (e.g., water/acetonitrile with 0.1% TFA) to achieve good separation between your product and any impurities.[10]
Degradation of Starting Materials or Product - Confirm Starting Material Integrity: Before starting the synthesis, verify the purity and identity of your ligands and PEG linker using techniques like NMR or LC-MS to ensure they have not degraded during storage.[8] - Use Mild Reaction Conditions: Employ mild reaction conditions (e.g., room temperature) whenever possible to prevent the degradation of sensitive functional groups on your ligands or linker.
Problem 2: Incomplete First Coupling Reaction (e.g., Amide Bond Formation)

LC-MS Analysis & Corresponding Solutions

Observation by LC-MS Potential Problem Recommended Solution
Only starting materials are presentFailed amide coupling; potential TFA salt inhibition; inactive coupling reagent.Add 2-3 equivalents of a non-nucleophilic base like DIPEA to neutralize any TFA salts.[8] Use fresh, high-quality coupling reagents.[8] Consider switching the solvent to NMP.[8]
Complex mixture of unidentified productsSide reactions or product degradation.If a thiol group is present, consider protecting it before the coupling step.[8] Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[8]
A major peak at ~2x the mass of the thiol-containing intermediateThiol oxidation leading to disulfide dimer formation.The most effective solution is to protect the thiol group (e.g., with a trityl group) before the coupling reaction.[8] Alternatively, ensure the reaction is performed under strictly anaerobic conditions.[8]

Experimental Protocols

Protocol 1: General Procedure for PROTAC Synthesis via Amide Coupling and Click Chemistry

This protocol outlines a two-step process to synthesize a PROTAC, first by forming an amide bond between an E3 ligase ligand and a bifunctional PEG linker, followed by a click chemistry reaction with a target protein ligand.

Step 1: Amide Coupling of E3 Ligase Ligand with Bifunctional PEG Linker

  • Materials:

    • E3 ligase ligand with a free amine (e.g., pomalidomide-NH2)

    • Bifunctional PEG linker with a carboxylic acid and an azide (e.g., HOOC-PEGn-N3)

    • Coupling reagents: HATU (1.2 eq), DIPEA (3 eq)

    • Solvent: Anhydrous DMF

  • Procedure:

    • Dissolve the E3 ligase ligand (1 eq) and the bifunctional PEG linker (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3 eq) to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by LC-MS until the starting material is consumed.

    • Upon completion, purify the resulting E3 ligase-linker intermediate by preparative RP-HPLC.

    • Characterize the purified intermediate by HRMS and NMR.

Step 2: Click Chemistry Reaction to Form the Final PROTAC

  • Materials:

    • Purified E3 ligase-linker intermediate with an azide group

    • Target protein ligand functionalized with a terminal alkyne

    • Copper(I) catalyst: Copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq)

    • Solvent: A mixture of t-BuOH and water (e.g., 1:1)

  • Procedure:

    • Dissolve the E3 ligase-linker intermediate (1 eq) and the alkyne-functionalized target protein ligand (1 eq) in the t-BuOH/water solvent mixture.

    • Add copper(II) sulfate followed by sodium ascorbate to the solution.

    • Stir the reaction at room temperature.

    • Monitor the formation of the PROTAC product by LC-MS.

    • Once the reaction is complete, purify the final PROTAC product by preparative RP-HPLC.

    • Confirm the identity and purity of the final PROTAC using HRMS and NMR.[4]

Visualizations

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry E3_Ligand E3 Ligase Ligand (e.g., with -NH2) Coupling Amide Coupling (HATU, DIPEA, DMF) E3_Ligand->Coupling PEG_Linker Bifunctional PEG Linker (e.g., HOOC-PEG-N3) PEG_Linker->Coupling Intermediate E3 Ligase-Linker Intermediate Coupling->Intermediate Click_Reaction Click Chemistry (CuSO4, NaAsc, tBuOH/H2O) Intermediate->Click_Reaction Purified Intermediate POI_Ligand Target Protein Ligand (with alkyne) POI_Ligand->Click_Reaction Final_PROTAC Final PROTAC Click_Reaction->Final_PROTAC

Caption: A generalized workflow for the two-step synthesis of a PROTAC using amide coupling followed by click chemistry.

Troubleshooting_Logic Troubleshooting Low PROTAC Yield Start Low Final PROTAC Yield Check_Purity Check Starting Material Purity? Start->Check_Purity Check_Coupling Analyze First Coupling Reaction? Check_Purity->Check_Coupling Yes Impure Impure Starting Materials -> Re-purify or re-synthesize Check_Purity->Impure No Check_Purification Review Purification Method? Check_Coupling->Check_Purification Complete Optimize_Coupling Incomplete Coupling -> Optimize reagents, solvent, temp. Check_Coupling->Optimize_Coupling Incomplete Side_Reactions Side Reactions Observed -> Use protective groups, inert atm. Check_Coupling->Side_Reactions Side Rxns Poor_Recovery Poor Recovery -> Switch to RP-HPLC Check_Purification->Poor_Recovery Using Normal Phase Success Yield Improved Impure->Success Optimize_Coupling->Success Side_Reactions->Success Poor_Recovery->Success

Caption: A decision tree for troubleshooting common causes of low yield in PROTAC synthesis.

References

Technical Support Center: Troubleshooting Low Cell Permeability of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low cell permeability of PEGylated PROTACs, a common hurdle in their development.

Frequently Asked Questions (FAQs)

Q1: Why do my PEGylated PROTACs exhibit low cell permeability?

A1: The low cell permeability of PROTACs, particularly those with polyethylene glycol (PEG) linkers, is often attributed to their inherent physicochemical properties that fall outside of traditional drug-like chemical space, often referred to as "beyond the Rule of 5".[1][2][3] Key contributing factors include:

  • High Molecular Weight (MW): PROTACs are large molecules, typically exceeding 800 Da, which is significantly higher than the 500 Da guideline for orally available small-molecule drugs. This large size can hinder passive diffusion across the cell membrane.[1][4]

  • Large Polar Surface Area (PSA): The presence of two ligands and a often hydrophilic PEG linker contributes to a high PSA, which can impede passage through the lipid bilayer of the cell membrane.[2][5]

  • High Number of Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): These features, often abundant in PROTAC structures, increase polarity and reduce membrane permeability.[2][6]

  • Linker Properties: While PEG linkers can improve solubility, their flexibility and hydrophilicity can sometimes negatively impact passive cell permeability.[7][8]

Q2: How can I experimentally measure the cell permeability of my PROTACs?

A2: Several in vitro assays are commonly used to assess PROTAC cell permeability. The two primary methods are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive transcellular permeability. It is a cost-effective method for early-stage screening.[9][10]

  • Caco-2 Permeability Assay: A cell-based assay that uses a monolayer of differentiated Caco-2 cells, mimicking the human intestinal epithelium. This assay provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.[1][9]

For a detailed comparison of these methods, refer to the table below.

Q3: My PEGylated PROTAC shows poor degradation of the target protein. Could low permeability be the cause?

A3: Yes, poor cell permeability is a primary reason for low degradation efficiency.[11] If the PROTAC cannot efficiently cross the cell membrane to reach its intracellular target and the E3 ligase, it cannot form the necessary ternary complex for ubiquitination and subsequent degradation.[11] It is crucial to assess cell permeability and target engagement within the cell to troubleshoot poor degradation.[11]

Q4: What strategies can I employ to improve the cell permeability of my PEGylated PROTAC?

A4: Several rational design strategies can be implemented to enhance the cell permeability of PEGylated PROTACs:

  • Linker Optimization:

    • Length: Systematically varying the PEG linker length can identify an optimal length that balances ternary complex formation and permeability. Shorter linkers are often associated with improved permeability.[4][]

    • Composition: Replacing or modifying the PEG linker with more hydrophobic moieties (e.g., alkyl chains) or rigid heterocyclic scaffolds (e.g., piperazine, piperidine) can enhance permeability.[5][7][13]

    • Amide-to-Ester Substitution: Replacing amide bonds within the linker with esters can reduce the number of hydrogen bond donors and improve permeability.[3][14]

  • Introduce Intramolecular Hydrogen Bonds: Designing PROTACs that can form intramolecular hydrogen bonds can shield polar groups and reduce the molecule's effective size and polarity, facilitating membrane passage.[13] This can induce a "chameleonic" effect where the PROTAC adopts a more compact, less polar conformation in the hydrophobic membrane environment.[2]

  • E3 Ligase Ligand Selection: The choice of E3 ligase ligand can impact the overall physicochemical properties of the PROTAC. For instance, CRBN-based PROTACs tend to have a lower molecular weight than VHL-based ones and may be more "oral drug-like".[13]

  • Prodrug Strategy: Modifying the PROTAC with a lipophilic group that is cleaved intracellularly can enhance its permeability without compromising its final activity.[13]

  • In-cell Click-Formed Proteolysis Targeting Chimeras (CLIPTACs): This strategy involves synthesizing the PROTAC from two smaller, more permeable fragments inside the cell via a bio-orthogonal click reaction.[2]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low cell permeability issues with your PEGylated PROTACs.

Issue: Low or no degradation of the target protein observed in cellular assays.

Troubleshooting_Workflow start Start: Low/No Target Degradation check_permeability 1. Assess Cell Permeability (e.g., PAMPA, Caco-2) start->check_permeability permeability_low Permeability Low? check_permeability->permeability_low optimize_linker 2. Optimize Linker - Vary Length (Shorter) - Modify Composition (Alkyl, Heterocycles) - Amide-to-Ester Substitution permeability_low->optimize_linker Yes permeability_ok Permeability Adequate permeability_low->permeability_ok No chameleon 3. Induce 'Chameleonic' Properties - Introduce Intramolecular H-bonds optimize_linker->chameleon prodrug 4. Consider Prodrug Strategy chameleon->prodrug end Improved Degradation prodrug->end check_ternary Investigate Other Factors: - Ternary Complex Formation - E3 Ligase Expression - Target Engagement permeability_ok->check_ternary

Caption: A stepwise workflow for troubleshooting low PROTAC efficacy.

Data Presentation

Table 1: Comparison of Permeability Assessment Methods

Assay TypePrincipleAdvantagesDisadvantages
PAMPA Measures passive diffusion across an artificial lipid membrane.[9]High-throughput, low-cost, good for early screening.[9][10]Does not account for active transport or efflux; may not be predictive for all PROTACs.[1]
Caco-2 Measures transport across a monolayer of human intestinal cells.[9]More physiologically relevant; accounts for passive and active transport, and efflux.[1][9]Lower throughput, more expensive, can have issues with compound solubility and nonspecific binding.[1]

Table 2: Impact of Linker Modifications on PROTAC Permeability

ModificationExampleEffect on Permeability (Papp in 10⁻⁶ cm/s)Reference
Linker Length (PEG) MZ series: 2-unit PEG vs. 3-unit PEG20-fold higher permeability with the shorter linker (0.6 vs. 0.03).[4][4]
Linker Composition PEG linker vs. Alkyl linkerResults can be context-dependent. In one study, an alkyl-linked PROTAC had lower permeability than its PEG counterpart.[4][4]
Amide-to-Ester Substitution BET degradersReplacement of an amide with an ester led to improved permeability and cellular activity.[14][14]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of the Donor Plate: Dissolve the PROTAC compounds in a suitable buffer (e.g., PBS at pH 7.4) to the desired concentration.

  • Preparation of the Acceptor Plate: The acceptor plate contains a filter membrane coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. Add buffer to the wells of the acceptor plate.

  • Assay Assembly: Carefully place the donor plate on top of the acceptor plate, ensuring the solutions in the donor wells are in contact with the artificial membrane.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Compound]A / [Compound]D, initial)

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Plate PROTAC in Buffer assemble Assemble Plates Donor on Acceptor prep_donor->assemble prep_acceptor Prepare Acceptor Plate Lipid-coated membrane + Buffer prep_acceptor->assemble incubate Incubate Room Temperature assemble->incubate quantify Quantify Concentration LC-MS/MS incubate->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the PROTAC solution to the apical (donor) compartment.

    • At various time points, collect samples from the basolateral (acceptor) compartment.

    • Quantify the PROTAC concentration in the collected samples using LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical for Efflux):

    • Add the PROTAC solution to the basolateral (donor) compartment.

    • Collect samples from the apical (acceptor) compartment at various time points.

    • Quantify the PROTAC concentration.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp for both directions (A to B and B to A) as described for the PAMPA assay.

    • The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests active efflux.

Signaling Pathway

The following diagram illustrates the general mechanism of action for a PROTAC, which is predicated on its ability to enter the cell.

PROTAC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PROTAC_out PEGylated PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cell Permeation (Rate-Limiting Step) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC_in->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI + Ub Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC Mechanism of Action Highlighting Cell Permeability.

References

Technical Support Center: Navigating the PROTAC Hook Effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and mitigate the "hook effect," a common phenomenon in PROTAC dose-response experiments that can complicate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal curve where increasing drug concentration leads to a greater effect up to a plateau, high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.[1][3]

Q2: What is the underlying cause of the PROTAC hook effect?

A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][2] A PROTAC's efficacy relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for subsequent protein degradation.[1]

Q3: What are the consequences of the hook effect for my experimental results?

Q4: At what concentrations is the hook effect typically observed?

A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line used.[4] However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[1] It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[4]

Q5: How can I minimize or avoid the hook effect in my experiments?

A5: Minimizing the hook effect primarily involves optimizing the PROTAC concentration and enhancing the stability of the ternary complex.[1] Key strategies include:

  • Titration of PROTAC Concentration: Perform a broad dose-response curve to identify the optimal concentration range for maximal degradation (Dmax) and to determine the concentration at which the hook effect begins.[1]

  • Enhance Ternary Complex Cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can help mitigate the hook effect.[2] Cooperative binding stabilizes the ternary complex over the binary complexes.[2] This can be influenced by the choice of E3 ligase ligand, the target warhead, and the linker connecting them.

  • Optimize the Linker: The length, composition, and attachment points of the linker are critical for optimal ternary complex formation.[5] Systematically varying the linker can help identify a PROTAC with a reduced hook effect.[2]

Troubleshooting Guides

Problem 1: My dose-response curve shows a bell shape, and degradation decreases at high concentrations.

  • Likely Cause: You are observing the "hook effect."

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.[4]

    • Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[4]

    • Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations.[4]

Problem 2: I don't see any protein degradation at any of the tested concentrations.

  • Likely Cause: Your initial concentration range may be too high and entirely within the hook effect region, or too low to induce degradation. It is also possible that the PROTAC is inactive for other reasons.

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[4]

    • Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).[4]

    • Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.

    • Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.

Data Presentation

The following tables summarize key quantitative parameters from hypothetical and published PROTAC experiments to illustrate the hook effect and key performance metrics.

Table 1: Illustrative Dose-Response Data for a PROTAC Exhibiting a Hook Effect

PROTAC Concentration (nM)% Target Protein Degradation
0.110%
140%
1085% (Dmax)
10095% (Dmax)
100060%
1000020%

Table 2: DC50 and Dmax Values for Published PROTACs

PROTACTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Hook Effect ObservedReference
dBET6BRD3CRBNHEK293~30>90%Yes[6]
MZ1BRD4VHLHeLa13>95%Yes[3]
ARV-771BRD4VHLLNCaP<1>95%Minimal[7]
Compound 22HDAC3VHLHCT11644077%No[8]

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary Ub_Target Polyubiquitinated Target Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action.

Hook_Effect cluster_1 The Hook Effect High_PROTAC High [PROTAC] Binary_Target Binary Complex (Target-PROTAC) High_PROTAC->Binary_Target Binary_E3 Binary Complex (E3-PROTAC) High_PROTAC->Binary_E3 Target Target Protein Target->Binary_Target E3 E3 Ligase E3->Binary_E3 No_Ternary Inhibition of Ternary Complex Formation Binary_Target->No_Ternary Binary_E3->No_Ternary

Mechanism of the PROTAC Hook Effect.

Troubleshooting_Workflow Start Start: Observe Bell-Shaped Dose-Response Curve Confirm Confirm Hook Effect: Wide Concentration Range Start->Confirm Optimize Optimize PROTAC Concentration Confirm->Optimize Biophysical Biophysical/Cellular Assays (Co-IP, NanoBRET) Optimize->Biophysical Redesign Consider PROTAC Redesign (Linker, Cooperativity) Biophysical->Redesign If Ternary Complex Formation is Weak End Resolution: Accurate Determination of DC50 and Dmax Biophysical->End If Ternary Complex Formation is Confirmed Redesign->Optimize

Troubleshooting Workflow for the Hook Effect.

Experimental Protocols

Protocol 1: Dose-Response Analysis by Western Blot

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.[9]

  • Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[4]

  • Include a vehicle-only control (e.g., 0.1% DMSO).[10]

  • Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[10]

2. Cell Lysis:

  • Wash the cells twice with ice-cold PBS.[10]

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.[12]

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[12]

  • Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]

4. SDS-PAGE and Western Blotting:

  • Normalize protein amounts and prepare samples with Laemmli buffer.[9]

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]

  • Block the membrane with 5% non-fat milk or BSA in TBST.[9]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[9]

  • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[9]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[9]

  • Detect the signal using a chemiluminescence imaging system.[10]

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control signal.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax values.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This protocol is for verifying the formation of the Target-PROTAC-E3 ligase ternary complex.

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency.[12]

  • To prevent degradation of the target protein and capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before and during PROTAC treatment.[12]

  • Treat cells with the desired concentrations of PROTAC or vehicle for a specified time (e.g., 4-6 hours).[12]

2. Cell Lysis:

  • Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[13]

3. Immunoprecipitation:

  • Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[12]

  • Incubate the pre-cleared lysate with an antibody against the E3 ligase (or the target protein) to form an antibody-antigen complex.[12]

  • Add protein A/G beads to the lysate to capture the antibody-antigen complex.[12]

4. Washing and Elution:

  • Wash the beads several times with ice-cold wash buffer to remove non-specifically bound proteins.[12]

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[12]

5. Western Blot Analysis:

  • Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase.[12] An increased signal for the co-immunoprecipitated protein in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation in Live Cells

This protocol provides a method to quantify the formation of the ternary complex in a live-cell context.

1. Cell Preparation:

  • Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag® in a suitable cell line.[2]

  • Plate the cells in a white, 96-well assay plate.

2. Assay Procedure:

  • Label the HaloTag®-E3 ligase fusion protein with a cell-permeable HaloTag® NanoBRET™ ligand.[2]

  • Add serial dilutions of the PROTAC to the cells.

  • Add the NanoLuc® luciferase substrate.

  • Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements.

3. Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

  • An increase in the BRET ratio upon addition of the PROTAC indicates the formation of the ternary complex.

  • Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve for ternary complex formation.

Protocol 4: AlphaLISA® Assay for In Vitro Ternary Complex Formation

This protocol describes a bead-based immunoassay to quantify the formation of the ternary complex in a biochemical setting.

1. Reagent Preparation:

  • Prepare serial dilutions of the PROTAC in assay buffer.[14]

  • Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., FLAG-tagged) in assay buffer.[14]

2. Assay Plate Setup:

  • In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.[14]

  • Include controls with no PROTAC and no proteins.

  • Incubate the plate to allow for ternary complex formation.[14]

3. Bead Addition:

  • Add AlphaLISA® acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.[14]

  • Incubate the plate in the dark to allow for bead-protein binding.[14]

4. Data Acquisition and Analysis:

  • Read the plate on an Alpha-enabled plate reader.

  • An increase in the AlphaLISA® signal indicates the formation of the ternary complex.

  • Plot the AlphaLISA® signal against the PROTAC concentration. A bell-shaped curve is often observed, mirroring the hook effect seen in degradation assays, as excess PROTAC disrupts the ternary complex.[15]

References

Technical Support Center: Optimizing PROTAC Linker Length for Efficient Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing linker length in Proteolysis-Targeting Chimeras (PROTACs) for efficient ternary complex formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but it fails to induce target degradation in cells. What are the potential linker-related issues?

Answer:

This is a common challenge that often points to suboptimal ternary complex formation or other linker-related properties. Here are several potential issues and troubleshooting steps:

  • Incorrect Linker Length: The linker might be too short, causing steric hindrance that prevents the simultaneous binding of the target protein and the E3 ligase.[1][2] Conversely, a linker that is too long may lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[1][2]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in a way that the surface lysines are not accessible for ubiquitination by the recruited E2 enzyme.[2]

  • Poor Physicochemical Properties: The linker can significantly influence the overall properties of the PROTAC. A linker contributing to low aqueous solubility or poor cell permeability will prevent the PROTAC from reaching its intracellular target at sufficient concentrations.[2][3]

Question 2: I'm observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization help mitigate this?

Answer:

The "hook effect" is a known phenomenon for PROTACs where high concentrations favor the formation of binary complexes (Target-PROTAC or E3 Ligase-PROTAC) over the productive ternary complex, leading to reduced degradation.[2][4] Linker design can play a crucial role in mitigating this effect:

  • Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein (either target or E3 ligase) increases the binding affinity for the second protein.[5][6] This stabilizes the ternary complex and can reduce the hook effect.

  • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially increasing its stability and reducing the concentrations at which the hook effect is observed.[7][8]

Question 3: How do I choose the initial linker length and composition for a new target-E3 ligase pair?

Answer:

While there are no universal rules, and empirical optimization is often necessary, here are some guiding principles for initial linker design:[9]

  • Start with Flexible Linkers: Alkyl chains and polyethylene glycol (PEG) chains are common starting points due to their synthetic tractability and flexibility.[5][9][] They allow for a range of conformations to facilitate initial ternary complex formation.

  • Consider Structural Information: If crystal structures or reliable homology models of the target protein and E3 ligase are available, they can be used to estimate the required distance between the two proteins and guide the initial linker length.[9]

  • Synthesize a Small Library: It is highly recommended to synthesize a small library of PROTACs with varying linker lengths (e.g., short, medium, and long) to empirically determine the optimal length.[9][11]

Data Presentation: Impact of Linker Length on PROTAC Efficiency

The optimal linker length is highly dependent on the specific protein of interest (POI) and the recruited E3 ligase. The following tables summarize quantitative data from different studies, illustrating the critical nature of linker length for achieving potent degradation.

Table 1: Impact of Linker Length on ERα Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A12>1000<20
PROTAC B16 10 >90
PROTAC C2050040

Data adapted from studies on ERα degradation, highlighting an optimal 16-atom linker.[1][12]

Table 2: Impact of Linker Length on p38α Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC D1325060
PROTAC E15 25 >85
PROTAC F1750>85
PROTAC G1915070

Data indicates a "sweet spot" for linker length between 15-17 atoms for p38α degradation.[1]

Experimental Protocols

A systematic approach involving both biophysical and cellular assays is crucial for optimizing linker length.

Biophysical Assays for Ternary Complex Formation

These assays provide direct evidence of ternary complex formation and can quantify its stability and cooperativity.[4][13]

1. Surface Plasmon Resonance (SPR)

  • Objective: To measure the kinetics and affinity of binary and ternary complex formation.[14][15][16]

  • Methodology:

    • Immobilize one protein partner (e.g., the E3 ligase) on the sensor chip.

    • Inject the PROTAC at various concentrations to determine the binary binding affinity.

    • To measure ternary complex formation, inject the second protein partner (the target protein) in the presence of a saturating concentration of the PROTAC.

    • Analyze the sensorgrams to determine the binding affinity (KD), association rate (kon), and dissociation rate (koff).[16]

2. Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the thermodynamic parameters of binding, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[15][17]

  • Methodology:

    • Place one protein component (e.g., the E3 ligase) in the sample cell.

    • Titrate in the PROTAC to measure the heat change upon binary complex formation.

    • In a separate experiment, titrate the PROTAC into a solution containing the target protein to measure the other binary interaction.

    • To measure ternary complex formation, titrate the target protein into a solution containing the pre-formed E3 ligase-PROTAC binary complex.

3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Objective: A proximity-based assay to detect the formation of the ternary complex in solution.[18]

  • Methodology:

    • Label the target protein and E3 ligase with a FRET donor (e.g., Terbium) and acceptor (e.g., d2) pair, respectively.

    • Add the PROTAC at varying concentrations.

    • Formation of the ternary complex brings the donor and acceptor into proximity, resulting in a FRET signal.

    • Measure the time-resolved fluorescence to quantify ternary complex formation.[18]

Cellular Assays for PROTAC Efficacy

These assays assess the functional outcome of PROTAC activity within a cellular environment.

1. Western Blotting

  • Objective: To quantify the reduction in the level of the target protein.[19]

  • Methodology:

    • Treat cells with varying concentrations of the PROTAC for a specified time.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with an antibody specific to the target protein.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

    • Quantify the band intensity to determine the extent of protein degradation.

2. In-Cell Target Engagement Assays (e.g., NanoBRET™)

  • Objective: To confirm that the PROTAC can bind to its target and the E3 ligase within intact cells.[18][20]

  • Methodology:

    • Express the target protein as a fusion with a NanoLuc® luciferase and the E3 ligase as a fusion with a HaloTag® ligand.

    • Add the PROTAC, followed by the NanoBRET™ Nano-Glo® Substrate and the HaloTag® NanoBRET™ 618 Ligand.

    • If the PROTAC brings the target and E3 ligase into proximity, Bioluminescence Resonance Energy Transfer (BRET) will occur.

    • Measure the BRET signal to quantify target engagement.

Visualizations

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination E2 Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start PROTAC shows poor degradation activity Binary_Binding Good Binary Binding? Start->Binary_Binding Ternary_Formation Ternary Complex Forms? Binary_Binding->Ternary_Formation Yes Revisit_Ligands Re-evaluate POI/E3 Ligands Binary_Binding->Revisit_Ligands No Cell_Permeability Cell Permeable? Ternary_Formation->Cell_Permeability Yes Optimize_Linker_Length Optimize Linker Length (Synthesize Library) Ternary_Formation->Optimize_Linker_Length No Optimize_Linker_Comp Optimize Linker Composition (Solubility/Rigidity) Cell_Permeability->Optimize_Linker_Comp No Success Improved Degradation Cell_Permeability->Success Yes Optimize_Linker_Length->Ternary_Formation Optimize_Linker_Comp->Cell_Permeability

Caption: Troubleshooting workflow for PROTAC optimization.

References

Technical Support Center: Boc Deprotection in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the acidic deprotection of the tert-butyloxycarbonyl (Boc) protecting group. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve challenges in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Boc deprotection in acidic conditions?

A1: The Boc deprotection mechanism under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), involves a few key steps.[1][2][3][4][5] First, the carbonyl oxygen of the Boc group is protonated by the acid.[1][2][5] This protonation makes the Boc group unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[2][3][5] The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[2][3][5] The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding amine salt.[5]

Q2: What are the most common acidic reagents for Boc deprotection and their typical reaction conditions?

A2: Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for Boc deprotection.[6][7] TFA is often used in a solution with a chlorinated solvent like dichloromethane (DCM), with concentrations typically ranging from 25-50% (v/v).[8] Reactions are usually conducted at room temperature for 30 minutes to 2 hours.[8] A 4M solution of HCl in an organic solvent like 1,4-dioxane or ethyl acetate is another standard method, with reactions typically running for 1 to 4 hours at room temperature.[1]

Q3: What causes the formation of side products during Boc deprotection?

A3: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate during the cleavage of the Boc group.[9][10] This carbocation is an electrophile and can alkylate nucleophilic sites on the substrate, leading to undesired by-products.[9][10] This is particularly problematic for substrates containing electron-rich aromatic rings or nucleophilic amino acid residues.[10]

Q4: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A4: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[9] These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[9]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[9]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[9]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[9]

Q5: How can I prevent the formation of side products?

A5: The most effective way to prevent side reactions from the tert-butyl cation is to add "scavengers" to the deprotection reaction mixture.[8][9] Scavengers are nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of your substrate, effectively trapping the cation before it can react with your product.[9]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Symptoms:

  • Presence of starting material detected by TLC, LC-MS, or NMR after the reaction.

  • A complex mixture of products is observed.[9]

  • Low yield of the desired amine.[8]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Increase the concentration or the number of equivalents of the acid. For TFA, a concentration of 25-50% in DCM is a good starting point. For HCl, a 4M solution in dioxane is standard.[8] The rate of Boc cleavage has a second-order dependence on acid concentration, so a small increase can have a significant impact.[11]
Insufficient Reaction Time Monitor the reaction progress closely using TLC or LC-MS and allow the reaction to proceed until all starting material is consumed.[8][9] Reaction times can vary from minutes to several hours depending on the substrate.[1]
Low Reaction Temperature Most Boc deprotections are performed at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) may be beneficial. However, be aware that this can also increase the rate of side reactions, so the use of scavengers is highly recommended if heating.[8][9]
Steric Hindrance For sterically hindered substrates, more forcing conditions may be necessary. This can include using a stronger acid, a longer reaction time, or a slightly elevated temperature. It is crucial to use an effective scavenger cocktail under these conditions to minimize side product formation.[9][11]
Poor Resin Swelling (for Solid-Phase Synthesis) In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin can prevent the acid from efficiently accessing all the peptide chains.[11] Ensure the chosen solvent system effectively swells the resin. For example, a 55% TFA solution in DCM has been shown to result in better resin swelling and higher purity peptides compared to 100% TFA.[8][11]
Issue 2: Observation of Unexpected Side Products

Symptoms:

  • Unexpected peaks in HPLC or LC-MS analysis of the crude product.[9]

  • Observation of masses corresponding to the addition of a tert-butyl group (+56 Da).[11]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Alkylation of Sensitive Residues This is caused by the reactive tert-butyl cation. The most effective solution is to add scavengers to the reaction mixture to trap this cation.[8][9]
Absence of Scavengers Always include scavengers in the deprotection cocktail when working with substrates containing sensitive residues like Tryptophan, Methionine, Cysteine, or Tyrosine.[8]
Insufficient Scavenger Concentration A typical scavenger concentration is 1-5% (v/v). This may need to be optimized for your specific substrate and reaction conditions.[8]
Aspartimide Formation (in Peptide Synthesis) The side-chain carboxyl group of an aspartic acid residue can cyclize with the backbone amide. This is more likely when the following amino acid is Glycine, Asparagine, or Arginine. To minimize this, perform the cleavage at a lower temperature (e.g., 5°C or lower).[8][12]
Formation of Trifluoroacetyl (TFA) Esters Free hydroxyl groups on the substrate can be esterified when using TFA for deprotection.[8] If this is a problem, consider using a different acid, such as HCl in dioxane.

Data Presentation

Table 1: Common Acidic Reagents and Typical Conditions for Boc Deprotection

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 25-50% in DCM, Room Temp[8]30 min - 2 h[8]Highly effective, volatile (easy to remove)Corrosive, can cause side reactions with sensitive substrates, environmentally less friendly[13]
Hydrochloric Acid (HCl) 4M in Dioxane or Ethyl Acetate, Room Temp[1][14]1 - 4 h[1]Cost-effective, readily availableCan be less selective, potential for chlorinated byproducts[14]
p-Toluenesulfonic Acid (pTSA) Catalytic amounts, often in a solvent mixtureVaries (can be rapid)Milder alternative to TFA, biodegradable[13]May require specific conditions or co-solvents for optimal performance

Table 2: Common Scavengers for Boc Deprotection

ScavengerTarget Residue(s) / FunctionTypical Concentration
Water (H₂O) General scavenger2.5 - 5% (v/v)[9]
Triethylsilane (TES) / Triisopropylsilane (TIS) General scavenger, reduces oxidative side reactions2.5 - 5% (v/v)[9]
Anisole Tryptophan, Tyrosine, general scavenger[8][12]1 - 5% (v/v)[8]
Thioanisole Tryptophan, general scavenger[15]5% (v/v)[9]
1,2-Ethanedithiol (EDT) Cysteine, general scavenger2.5% (v/v)[9]
Phenol Tyrosine, general scavenger5% (v/v)[9]

A common scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[9] For peptides with multiple sensitive residues, a more complex mixture known as "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[9]

Experimental Protocols

Protocol 1: General Boc Deprotection using TFA in DCM

  • Dissolve the Boc-protected compound (1.0 equivalent) in dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[8]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction's progress by TLC or LC-MS.[14]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene several times.[8][16]

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]

Protocol 2: Boc Deprotection using HCl in Dioxane

  • Dissolve or suspend the Boc-protected amine (1.0 equivalent) in a 4M solution of HCl in 1,4-dioxane.[1]

  • Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.[1]

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1] Alternatively, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.

Visualizations

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine (R-NH-Boc) Protonation Protonation Boc_Amine->Protonation + H+ Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Fragmentation Fragmentation Protonated_Intermediate->Fragmentation Carbamic_Acid Carbamic Acid (R-NH-COOH) Fragmentation->Carbamic_Acid tButyl_Cation tert-Butyl Cation Fragmentation->tButyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Side_Reactions Side Reactions (Alkylation) tButyl_Cation->Side_Reactions Scavengers Scavengers tButyl_Cation->Scavengers Free_Amine Free Amine (R-NH2) Decarboxylation->Free_Amine CO2 CO2 Decarboxylation->CO2 Trapped_Cation Trapped Cation Scavengers->Trapped_Cation

Caption: Acid-catalyzed Boc deprotection mechanism and the role of scavengers.

Troubleshooting_Workflow Start Boc Deprotection Reaction Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Incomplete Incomplete Reaction Complete->Incomplete No Side_Products Side Products Observed? Complete->Side_Products Yes Increase_Acid Increase Acid Conc./Equiv. Incomplete->Increase_Acid Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Temp Increase Temperature (with caution) Incomplete->Increase_Temp Workup Proceed to Workup Side_Products->Workup No Add_Scavengers Add/Optimize Scavengers Side_Products->Add_Scavengers Yes Increase_Acid->Monitor Increase_Time->Monitor Increase_Temp->Monitor Add_Scavengers->Start

Caption: Troubleshooting workflow for Boc deprotection reactions.

References

Technical Support Center: Purification Strategies for Azido-PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Azido-PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in Azido-PEGylated compound synthesis?

A1: Common impurities include unreacted starting materials such as the PEG precursor (e.g., Hydroxyl-PEG) and the azidation reagent (e.g., sodium azide or its post-reaction derivatives). Other impurities can arise from side reactions, such as the formation of di-azido PEG from a diol-PEG starting material, or byproducts from the activation of the PEG hydroxyl group (e.g., mesylates or tosylates). Incomplete reactions can also leave behind activated PEG intermediates.[1][]

Q2: What are the main challenges in purifying Azido-PEGylated compounds?

A2: The primary challenges stem from the physicochemical properties of the PEG chain. These include:

  • High solubility in a wide range of aqueous and organic solvents, which can make precipitation and extraction techniques difficult.[3]

  • Structural heterogeneity in polydisperse PEG starting materials leads to a mixture of final products with varying PEG chain lengths.

  • Similar chromatographic behavior of the desired product and PEG-containing impurities, leading to co-elution and poor separation.

  • Lack of a strong chromophore in the PEG backbone, making detection by UV-Vis spectroscopy challenging unless another chromophore is present in the molecule.

Q3: Which analytical techniques are recommended for assessing the purity of Azido-PEGylated compounds?

A3: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed structural information and can be used to confirm the presence of the azide group and the integrity of the PEG chain. Quantitative NMR (qNMR) can be used to determine the degree of azide functionalization.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): Especially Reverse-Phase HPLC (RP-HPLC), is a powerful technique for separating impurities from the final product. The use of detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can overcome the lack of a UV chromophore in PEG.[7][8]

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume and is effective for removing smaller, unreacted reagents or larger, aggregated species.[][9]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the molecular weight of the product and identify impurities.[]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the azide group through its characteristic vibrational frequency.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of Azido-PEGylated compounds.

Chromatography Issues
Problem Potential Cause Suggested Solution
Broad or Tailing Peaks in HPLC Secondary interactions with the stationary phase; inappropriate mobile phase pH; column overload.[10][11]Use a base-deactivated column; add a competing base like triethylamine to the mobile phase; adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte; reduce the sample injection volume.[11]
Split Peaks in HPLC Column void or contamination; blocked column frit; sample solvent incompatible with the mobile phase.[12][13][14]Replace or clean the column frit; if a void is present, replace the column; dissolve the sample in the mobile phase whenever possible.[13]
Co-elution of Product and Impurities Similar polarity or size of the product and impurities.Optimize the HPLC gradient to improve resolution; consider an orthogonal purification method (e.g., if using RP-HPLC, try SEC or ion-exchange chromatography).[]
Low Recovery from Column Irreversible binding of the product to the stationary phase; product precipitation on the column.Change the stationary phase or mobile phase to reduce strong interactions; ensure the sample is fully dissolved in the mobile phase before injection.
Precipitation and Dialysis Issues
Problem Potential Cause Suggested Solution
Product Fails to Precipitate The chosen anti-solvent is not effective; the product is too soluble.Screen a variety of anti-solvents; increase the volume of the anti-solvent; perform the precipitation at a lower temperature.
Product Precipitates as an Oil The product is not fully insoluble under the precipitation conditions.Try a different anti-solvent or a mixture of anti-solvents; cool the solution to a lower temperature; add the anti-solvent more slowly with vigorous stirring.
Incomplete Removal of Small Molecules by Dialysis The dialysis time is too short; the volume of the dialysis buffer is insufficient; the membrane molecular weight cut-off (MWCO) is inappropriate.[3][15][16]Increase the dialysis duration and the number of buffer changes; use a dialysis buffer volume that is at least 200-500 times the sample volume; select a membrane with an MWCO that is significantly smaller than the product's molecular weight but allows free passage of the impurities.[3][17][16]

Experimental Protocols

Purification of Azido-PEG-NHS Ester by RP-HPLC

This protocol is a general guideline for the purification of an Azido-PEG-NHS ester from a crude reaction mixture.

a. Sample Preparation:

  • Quench the reaction by adding a primary amine-containing buffer (e.g., Tris or glycine) to react with any remaining NHS esters.

  • Lyophilize the quenched reaction mixture to remove volatile solvents.

  • Dissolve the crude solid in a minimal amount of the initial mobile phase (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA).

  • Filter the sample through a 0.22 µm syringe filter before injection.[17]

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B (linear gradient)

    • 45-50 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm (if applicable), or ELSD/CAD.

  • Injection Volume: 100 µL (analytical scale, adjust for preparative).

c. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major product peak.

  • Analyze the purity of the collected fractions by analytical HPLC-MS.

  • Pool the pure fractions and lyophilize to obtain the purified product.

Purification of Azido-PEGylated Protein Conjugate by Size Exclusion Chromatography (SEC)

This protocol describes the removal of unreacted Azido-PEG reagent from a protein conjugate.

a. System and Sample Preparation:

  • Equilibrate the SEC column with at least two column volumes of the chosen mobile phase (e.g., Phosphate Buffered Saline, PBS, pH 7.4) until a stable baseline is achieved.[17]

  • Filter the crude PEGylation reaction mixture through a 0.22 µm syringe filter.[17]

b. SEC Conditions:

  • Column: A suitable SEC column for the molecular weight range of the protein conjugate (e.g., a column with a fractionation range of 10-300 kDa).

  • Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4, or another buffer compatible with the protein's stability.

  • Flow Rate: 0.5 mL/min (adjust based on column dimensions and manufacturer's recommendations).

  • Detection: UV absorbance at 280 nm.

  • Injection Volume: 1-2% of the total column volume.[17]

c. Elution and Fraction Collection:

  • The PEGylated protein conjugate, being larger, will elute first.[17]

  • The smaller, unreacted Azido-PEG reagent will elute later.[17]

  • Collect fractions corresponding to the eluting peaks.

  • Analyze the collected fractions by SDS-PAGE or analytical SEC to confirm the separation and purity.

  • Pool the fractions containing the purified conjugate.

Purification by Precipitation

This protocol provides a general method for purifying an Azido-PEGylated compound by precipitating it from a solution.

a. Method:

  • Dissolve the crude Azido-PEGylated compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, acetone).

  • With vigorous stirring, slowly add an "anti-solvent" in which the product is insoluble but the impurities are soluble (e.g., diethyl ether, hexane, or cold isopropanol). Add the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.

  • Continue adding the anti-solvent until precipitation appears complete.

  • Cool the mixture in an ice bath or at 4°C for at least 30 minutes to maximize precipitation.

  • Collect the precipitate by vacuum filtration or centrifugation.

  • Wash the precipitate with a small amount of the cold anti-solvent to remove residual soluble impurities.

  • Dry the purified product under vacuum.

Data Summary

The following table summarizes typical purification outcomes for Azido-PEGylated compounds based on different purification techniques. The actual yields and purities will vary depending on the specific compound, the scale of the reaction, and the optimization of the purification method.

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Reverse-Phase HPLC >98%60-85%High resolution and purity.Can be time-consuming and requires specialized equipment; potential for product loss on the column.
Size Exclusion Chromatography (SEC) 90-98%70-95%Good for removing small molecule impurities and aggregates; mild conditions.Lower resolution for species of similar size; limited loading capacity.[][9]
Precipitation 85-95%80-95%Simple, fast, and scalable.May not be effective for all compounds; potential for co-precipitation of impurities.
Dialysis Effective for buffer exchange and removing small molecule impurities>90%Simple and gentle on the product.Time-consuming; does not separate based on fine structural differences.[3][15][17][16]

Visualizations

General Purification Workflow

PurificationWorkflow Crude Crude Azido-PEGylated Product Mixture Choice Choice of Purification Strategy Crude->Choice Chromatography Chromatography Choice->Chromatography High Purity Needed Precipitation Precipitation Choice->Precipitation Scalability/ Speed Dialysis Dialysis/ Ultrafiltration Choice->Dialysis Buffer Exchange/ Small Impurity Removal Analysis Purity Analysis (HPLC, NMR, MS) Chromatography->Analysis Precipitation->Analysis Dialysis->Analysis Pure Purified Product Analysis->Pure

Caption: A general workflow for the purification of Azido-PEGylated compounds.

Troubleshooting Logic for HPLC Peak Splitting

HPLCTroubleshooting Start Peak Splitting Observed in HPLC Q1 Are all peaks splitting? Start->Q1 A1_Yes Likely a system-wide issue Q1->A1_Yes Yes A1_No Likely a method-specific issue Q1->A1_No No Sol1 Check for leaks, improper fittings, or a blocked frit. A1_Yes->Sol1 Q2 Is the sample solvent stronger than the mobile phase? A1_No->Q2 A2_Yes Dissolve sample in mobile phase. Q2->A2_Yes Yes A2_No Check for column void or contamination. Q2->A2_No No Sol2 Flush or replace the column. A2_No->Sol2 SynthesisImpurities cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Start HO-PEG-OH Activated Activated PEG (e.g., Ms-O-PEG-O-Ms) Start->Activated Activation Impurity1 Unreacted HO-PEG-OH Start->Impurity1 AzidoPEG N3-PEG-N3 Activated->AzidoPEG Azidation Impurity2 Mono-azido PEG Activated->Impurity2 Incomplete Reaction Impurity3 Residual Activating Agent Activated->Impurity3 Impurity4 Side-reaction Products AzidoPEG->Impurity4

References

Technical Support Center: Preventing Protein Aggregation During Bioconjugation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during bioconjugation with polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can be triggered by a combination of factors related to the protein itself, the PEG linker, and the reaction conditions. Key causes include:

  • Intermolecular Cross-linking: Bifunctional PEG linkers, possessing reactive groups at both ends, can inadvertently connect multiple protein molecules, leading to the formation of large aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[2][3][4]

  • Suboptimal Reaction Conditions: The stability and solubility of a protein are highly dependent on factors like pH, temperature, and buffer composition. Deviations from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.[2][5]

  • Physicochemical Properties of the Linker: The hydrophobicity of the PEG linker or the molecule being conjugated can increase the overall hydrophobicity of the protein surface, encouraging self-association and aggregation.[2]

  • Over-labeling: The attachment of an excessive number of PEG molecules can alter the protein's net charge and isoelectric point (pI), potentially reducing its solubility.[2]

  • Poor Reagent Quality: Impurities or the presence of bifunctional species in a supposedly monofunctional PEG reagent can lead to unintended cross-linking.[1]

Q2: How does the structure and length of the PEG linker influence protein aggregation?

The characteristics of the PEG linker play a crucial role in the stability of the resulting conjugate:

  • Length: Longer PEG chains can offer a greater steric hindrance effect, which can shield the protein surface from intermolecular interactions and proteolysis, thereby reducing aggregation.[6][7][8] However, the effect can be protein-dependent, and beyond a certain length, further increases may not provide additional benefits.[6]

  • Structure: Branched or multi-arm PEG linkers can create a more extensive hydrophilic cloud around the protein compared to linear PEGs of the same molecular weight, which can be more effective in preventing aggregation.[7]

  • Hydrophilicity: Utilizing PEGylated linkers, which incorporate a hydrophilic PEG spacer, can help to counteract the hydrophobicity of certain reactive moieties, thereby reducing the propensity for aggregation.[3]

Q3: What are the most effective analytical techniques to detect and quantify protein aggregation?

Several analytical methods can be employed to monitor and quantify protein aggregation throughout the bioconjugation process:

Analytical TechniquePrincipleApplication
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Detects and quantifies soluble aggregates, which elute earlier than the monomeric protein.[1][9][10]
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution by analyzing light scattering fluctuations.Sensitive for detecting the presence of a wide range of aggregate sizes.[1][10]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separates proteins based on molecular weight.Under non-reducing conditions, it can reveal high-molecular-weight bands corresponding to cross-linked aggregates.[1][2]
Mass Spectrometry (MS) Determines the mass-to-charge ratio of ionized molecules.Techniques like MALDI-TOF can identify the molecular weight of the PEGylated protein and detect multimers.[1]
Turbidity Measurement (UV-Vis) Measures the amount of light scattered by particles in a solution.A simple method to indicate the formation of insoluble aggregates.[1][9]

Troubleshooting Guides

Issue: Visible precipitation or increased turbidity observed during the PEGylation reaction.

This is a common and critical issue that needs to be addressed systematically. The following guide provides a step-by-step approach to troubleshoot and mitigate aggregation.

Step 1: Optimization of Reaction Conditions

The initial and most crucial step is to screen and optimize the reaction parameters. Small-scale pilot experiments are highly recommended before proceeding to larger batches.

cluster_conditions A Start: Aggregation Observed B Optimize Reaction Conditions A->B C Screen Protein Concentration (e.g., 0.5-5 mg/mL) B->C D Screen PEG:Protein Molar Ratio (e.g., 1:1 to 20:1) B->D E Screen pH (e.g., pH 6.0-8.0) B->E F Screen Temperature (e.g., 4°C vs. Room Temp) B->F G Aggregation Resolved? F->G H Proceed with Optimized Conditions G->H Yes I Incorporate Stabilizing Excipients G->I No

Caption: Troubleshooting workflow for optimizing PEGylation reaction conditions.

Experimental Protocol: Small-Scale Screening of PEGylation Conditions

Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable, amine-free buffer like PBS or HEPES).

  • Activated PEG linker stock solution (e.g., 100 mg/mL in reaction buffer).

  • A panel of reaction buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).

  • Microcentrifuge tubes or a 96-well plate.

  • Incubators or water baths set at different temperatures (e.g., 4°C and 25°C).

  • Analytical instruments for aggregation analysis (e.g., SEC-HPLC, DLS, or spectrophotometer for turbidity).

Methodology:

  • Experimental Design: Set up a matrix of experiments to test different combinations of parameters. For example:

    • Protein Concentration: 0.5, 1, 2, 5 mg/mL.[1]

    • PEG:Protein Molar Ratio: 1:1, 5:1, 10:1, 20:1.[1]

    • pH: 6.0, 7.0, 7.4, 8.0.[1]

    • Temperature: 4°C and Room Temperature (approx. 25°C).[1]

  • Reaction Setup:

    • For each condition, pipette the required volume of protein stock and reaction buffer into a microcentrifuge tube to achieve the target protein concentration and pH.

    • Add the corresponding volume of the activated PEG stock solution to initiate the reaction. Mix gently by pipetting.

  • Incubation: Incubate the reactions at the designated temperatures for a set period (e.g., 2-4 hours or overnight) with gentle mixing.[1]

  • Analysis: After incubation, visually inspect each reaction for precipitation. Quantify the level of soluble and insoluble aggregates using one or more of the following methods:

    • Turbidity: Measure the absorbance at 350 nm or 600 nm. An increase in absorbance indicates higher levels of insoluble aggregates.

    • SEC-HPLC: Centrifuge the samples to pellet insoluble aggregates. Inject the supernatant to analyze the distribution of monomer, dimer, and higher-order soluble aggregates.

    • DLS: Analyze an aliquot of the reaction mixture to determine the size distribution of particles.

  • Data Interpretation: Compare the results across all conditions to identify the combination of parameters that yields the highest amount of correctly PEGylated monomer with the lowest level of aggregation.

Step 2: Incorporation of Stabilizing Excipients

If optimizing the primary reaction conditions is insufficient to prevent aggregation, the addition of stabilizing excipients to the reaction buffer can be highly effective.

cluster_excipients A Start: Aggregation Persists B Add Stabilizing Excipients A->B C Sugars/Polyols (e.g., Sucrose, Trehalose, Glycerol) B->C D Amino Acids (e.g., Arginine, Glycine) B->D E Surfactants (e.g., Polysorbate 20/80) B->E F Screen Excipient Concentrations E->F G Aggregation Resolved? F->G H Proceed with Optimized Buffer G->H Yes I Control Reaction Rate G->I No

Caption: Decision pathway for incorporating stabilizing excipients.

Table of Common Stabilizing Excipients:

Excipient ClassExampleTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol5-10% (w/v) for sugars, 5-20% (v/v) for glycerol[1][2]Promote the native, folded state of the protein through preferential exclusion.[1][3]
Amino Acids L-Arginine, L-Glycine50-100 mM[1][2]Suppress non-specific protein-protein interactions by binding to charged and hydrophobic regions.[1][11]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)[1]Reduce surface tension and prevent adsorption to surfaces, which can induce aggregation.[1]

Step 3: Control the Reaction Rate

A rapid, uncontrolled reaction can favor intermolecular cross-linking over the desired intramolecular modification. Slowing down the reaction can often mitigate this issue.

  • Lower the Temperature: Performing the reaction at 4°C will significantly slow down the reaction rate.[1][2]

  • Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller aliquots over a period of time with gentle mixing.[1] This prevents localized high concentrations of the reagent.[2]

Step 4: Consider Alternative PEGylation Strategies

If aggregation remains a persistent issue, particularly with bifunctional linkers, it may be necessary to explore alternative strategies:

  • Use Monofunctional PEG Linkers: These linkers have only one reactive group, eliminating the possibility of intermolecular cross-linking.

  • Site-Specific PEGylation: If your protein has multiple reactive sites (e.g., lysines), random conjugation can lead to a heterogeneous mixture of products, some of which may be prone to aggregation. Engineering a unique conjugation site (e.g., a single cysteine residue) can allow for a more controlled and homogenous PEGylation.[3]

  • Use PEGylated Reagents: For conjugating hydrophobic molecules, using a reagent that already incorporates a hydrophilic PEG spacer can significantly reduce the aggregation propensity of the final conjugate.[3]

References

Side reactions to consider in copper-catalyzed click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of this powerful bioconjugation technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in copper-catalyzed click chemistry?

A1: The most prevalent side reactions include the oxidation of the catalytically active Cu(I) to the inactive Cu(II) state, homo-coupling of terminal alkynes (Glaser coupling) to form 1,3-diynes, and the oxidation of sensitive biomolecules, particularly amino acid residues like methionine, cysteine, tyrosine, and histidine, by reactive oxygen species (ROS) generated in the reaction.[1][2][3] Additionally, byproducts of the reducing agent, such as dehydroascorbate from sodium ascorbate, can react with protein side chains, notably arginine.[4][5]

Q2: How can I prevent the inactivation of the copper catalyst?

A2: To maintain the copper in its active Cu(I) state, it is crucial to protect the reaction from oxygen. This can be achieved by using degassed solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, using a sufficient concentration of a reducing agent, like sodium ascorbate, helps to regenerate Cu(I) from any Cu(II) that forms.[2] The use of a copper-chelating ligand, such as THPTA or TBTA, can also stabilize the Cu(I) oxidation state.[6]

Q3: My alkyne is being consumed by a side reaction. What is happening and how can I stop it?

A3: The likely culprit is the Glaser homo-coupling of your terminal alkyne, which is promoted by the presence of oxygen and Cu(II). This side reaction consumes your starting material and reduces the yield of the desired triazole product. To minimize Glaser coupling, ensure your reaction is thoroughly deoxygenated and that you are using an adequate amount of a reducing agent to keep the copper in the +1 oxidation state.[3]

Q4: I'm working with proteins and see evidence of oxidative damage. How can I protect my biomolecules?

A4: Oxidative damage to proteins is a known issue due to the generation of reactive oxygen species (ROS). To mitigate this, consider the following:

  • Use a copper-chelating ligand: Ligands like THPTA can protect biomolecules from ROS.[1][7]

  • Add a scavenger: Aminoguanidine can be added to the reaction mixture to scavenge reactive byproducts of ascorbate oxidation that can modify arginine residues.[1][4]

  • Control the reaction time: Do not let the reaction run longer than necessary.

  • Work at lower temperatures when possible.

Q5: Can the buffer I use affect the reaction?

A5: Yes, the choice of buffer can significantly impact the reaction. Tris buffer should be avoided as it can chelate copper and inhibit the reaction.[1] Phosphate, HEPES, and acetate buffers are generally compatible.[1][7] It is also important to note that high concentrations of some ions, like chloride, can be detrimental.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst (Cu(II)) 1. Ensure all solutions are freshly prepared and solvents are degassed. 2. Increase the concentration of the reducing agent (e.g., sodium ascorbate). 3. Use a Cu(I)-stabilizing ligand like THPTA or TBTA.Increased yield of the desired triazole product.
Alkyne Homo-coupling (Glaser Coupling) 1. Rigorously deoxygenate the reaction mixture. 2. Add an excess of the reducing agent.Reduction of the 1,3-diyne byproduct and increased yield of the triazole.
Poor Reagent Quality 1. Verify the purity of the azide and alkyne starting materials. 2. Use freshly prepared solutions, especially for the reducing agent.Consistent and reproducible reaction yields.
Inhibitors in the Reaction Mixture 1. If working with biological samples, be aware of high concentrations of thiols (e.g., from cysteine or glutathione) which can chelate copper. 2. Avoid using Tris buffer.Improved reaction efficiency.
Issue 2: Presence of Significant Side Products
Side Product Identification Method Mitigation Strategy
Alkyne Homo-coupled Dimer (1,3-diyne) LC-MS, NMR1. Thoroughly deoxygenate all reaction components. 2. Use a sufficient excess of the reducing agent. 3. Add a Cu(I)-stabilizing ligand.
Oxidized Biomolecules LC-MS/MS1. Use a ligand like THPTA (typically 5 equivalents to copper). 2. Add aminoguanidine to scavenge reactive carbonyls. 3. Minimize reaction time.
Arginine-Dehydroascorbate Adduct LC-MS/MS1. Add aminoguanidine to the reaction. 2. Use the minimum effective concentration of sodium ascorbate. 3. Avoid prolonged reaction times.[4]

Quantitative Data

Table 1: Effect of Ligands on Oxidative Damage to N-benzoylhistidine

Condition % Oxidation after 90 min % Oxidation after 20 h
CuSO₄ + Ascorbate (no ligand)~16%~65%
CuSO₄ + Ascorbate + THPTA (2:1 ligand to Cu ratio)No oxidation observed~15%
CuSO₄ + Ascorbate + THPTA (5:1 ligand to Cu ratio)No oxidation observed<5%

Data synthesized from information in[1].

Table 2: Influence of Aminoguanidine on CuAAC Reaction Rate

Aminoguanidine Concentration Effect on Reaction Rate (at 100 µM Cu)
1 mMUnaffected
5 mM and higherNoticeably lowered

Data synthesized from information in[1].

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation with Protection Against Side Reactions

This protocol is designed for the conjugation of an azide-modified "cargo" to an alkyne-modified biomolecule.

Materials:

  • Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate or HEPES, pH 7-7.5)

  • Azide-modified cargo molecule (stock solution in DMSO or water)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule and buffer to the desired volume.

  • Add the azide-modified cargo to the desired final concentration.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of Cu:ligand is recommended.[1][7] Vortex briefly.

  • Add the catalyst premix to the reaction tube containing the biomolecule and azide.

  • Add the aminoguanidine stock solution to a final concentration of approximately 5 mM.[1][7]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[1][7]

  • Cap the tube to minimize oxygen exposure and mix gently (e.g., by inverting or on a slow rotator) at room temperature for 1-2 hours.[7]

  • Quenching the reaction: To stop the reaction and chelate the copper, add a solution of EDTA to a final concentration that is in excess of the copper concentration.

Protocol 2: LC-MS/MS Analysis of Oxidative Damage to Proteins

This protocol provides a general workflow for the detection and identification of oxidized amino acid residues in a protein sample following a CuAAC reaction.

1. Sample Preparation:

  • After the CuAAC reaction, quench with EDTA and remove excess reagents by buffer exchange or protein precipitation (e.g., with acetone).

  • Resuspend the protein in a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8).

  • Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate free cysteines by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

  • Proteolytic Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[8]

  • Peptide Desalting: Acidify the peptide solution with formic acid and desalt using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid. Dry the eluted peptides.[8]

2. LC-MS/MS Analysis:

  • Resuspend the dried peptides in a suitable solvent for LC-MS/MS (e.g., 0.1% formic acid in water).

  • Perform reversed-phase liquid chromatography coupled to a high-resolution mass spectrometer.

  • Set up the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Include the expected mass shifts for common oxidative modifications in your data analysis software (e.g., +16 Da for oxidation of methionine or tryptophan, +32 Da for dioxidation of methionine).

3. Data Analysis:

  • Use a database search engine (e.g., Mascot, Sequest) to identify peptides and proteins from the MS/MS data.

  • Search for the variable modifications corresponding to the expected oxidative modifications.

  • Manually validate the MS/MS spectra of peptides identified with oxidative modifications to confirm the site of modification.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_reaction CuAAC Reaction Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide + Cu(I) Azide Azide Cu_I Cu(I) Cu_II Cu(II) Cu_I->Cu_II Oxidation (by O2) Cu_II->Cu_I Reducer Reducing Agent (e.g., Ascorbate) Reducer->Cu_II Reduction Triazole_Product 1,4-disubstituted 1,2,3-Triazole Cu_Acetylide->Triazole_Product + Azide Triazole_Product->Cu_I Product Release Regenerates Cu(I)

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Glaser_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Species cluster_product Side Product Alkyne1 Terminal Alkyne Diyne 1,3-Diyne (Homo-coupled Product) Alkyne1->Diyne Alkyne2 Terminal Alkyne Alkyne2->Diyne Cu_II Cu(II) Cu_II->Diyne Catalyzes Oxygen O₂ Oxygen->Diyne Promotes

Caption: The Glaser homo-coupling of terminal alkynes, a common side reaction in CuAAC.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Oxygen Is the reaction deoxygenated? Start->Check_Oxygen Check_Reducer Is the reducing agent fresh and in excess? Check_Oxygen->Check_Reducer Yes Deoxygenate Degas solvents and use inert atmosphere. Check_Oxygen->Deoxygenate No Check_Ligand Is a Cu(I)-stabilizing ligand being used? Check_Reducer->Check_Ligand Yes Add_Reducer Use fresh, excess reducing agent. Check_Reducer->Add_Reducer No Check_Biomolecules Working with biomolecules? Check_Ligand->Check_Biomolecules Yes Success Reaction Optimized Check_Ligand->Success No (for small molecules) and reaction is successful Add_Protectants Add aminoguanidine and use a 5:1 ligand:copper ratio. Check_Biomolecules->Add_Protectants Yes Check_Biomolecules->Success No Deoxygenate->Check_Reducer Add_Reducer->Check_Ligand Add_Ligand Add THPTA or TBTA. Add_Protectants->Success

Caption: A decision tree for troubleshooting common issues in CuAAC reactions.

References

Technical Support Center: Optimizing Hydrophobic PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of hydrophobic Proteolysis Targeting Chimeras (PROTACs) using Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why do many of my hydrophobic PROTACs exhibit poor aqueous solubility?

Hydrophobic PROTACs often possess poor aqueous solubility due to their inherent molecular characteristics. These large molecules are composed of two ligands and a linker, frequently resulting in a high molecular weight (often exceeding 700 Da) and significant lipophilicity. This places them in the "beyond the Rule of Five" (bRo5) chemical space, which is typically associated with poor solubility and oral bioavailability.[1] The combination of a large, lipophilic surface area and a tendency to form stable crystal lattices contributes to their low solubility in aqueous buffers.[1]

Q2: How do PEG linkers improve the solubility of hydrophobic PROTACs?

PEG linkers are composed of repeating ethylene glycol units, which introduce hydrophilicity to the PROTAC molecule.[2][3][4] This increased hydrophilicity helps to disrupt the hydrophobic interactions that can lead to aggregation and precipitation in aqueous solutions, thereby improving overall solubility.[][6] The flexible nature of PEG linkers also plays a role by creating a dynamic hydration shell around the PROTAC.[]

Q3: What is the "hook effect" and can PEG linkers help mitigate it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[7] While PEG linkers primarily address solubility, their influence on the flexibility and conformation of the PROTAC can impact ternary complex formation.[8] An optimized PEG linker length can facilitate more stable and productive ternary complex formation, which may help to reduce the hook effect by favoring the ternary complex over binary ones.[8]

Q4: Besides solubility, what other properties do PEG linkers influence?

The length and composition of the linker are critical determinants of a PROTAC's biological activity and physicochemical properties.[9] PEG linkers can influence:

  • Cell permeability: While increased hydrophilicity can sometimes hinder passive diffusion, the flexible nature of PEG linkers may allow the PROTAC to adopt a more compact conformation, shielding its polar surface area and facilitating membrane traversal.[2] However, excessive PEGylation can decrease cellular uptake.[2]

  • Ternary complex formation: The linker's length and flexibility are crucial for achieving a stable and productive ternary complex between the target protein and the E3 ligase.[8]

  • Degradation efficiency: The stability of the ternary complex directly impacts the efficiency of target protein ubiquitination and subsequent degradation.[8]

Q5: Are there alternatives to PEG linkers for improving solubility?

Yes, other strategies can be employed to enhance PROTAC solubility. These include the incorporation of basic nitrogen-containing groups like piperazine or piperidine into the linker to increase polarity and the potential for protonation at physiological pH.[10][11] Additionally, formulation strategies such as the use of co-solvents, amorphous solid dispersions, and lipid-based formulations can significantly improve the solubility of challenging PROTACs.[12][13][14]

Troubleshooting Guides

Problem 1: My hydrophobic PROTAC precipitates out of solution when I dilute my DMSO stock in aqueous buffer.

Possible Cause: The drastic change in solvent polarity when diluting a concentrated DMSO stock into an aqueous medium like PBS or cell culture media is causing the hydrophobic PROTAC to crash out of solution.[12]

Solutions:

  • Optimize Final DMSO Concentration: Aim for a final DMSO concentration below 0.5%, and ideally below 0.1%, in your assay to minimize both precipitation and solvent-induced cellular toxicity.[12]

  • Use a Co-solvent Formulation: For challenging compounds, a co-solvent system can significantly improve solubility. A common formulation involves a mixture of DMSO, PEG300, and Tween-80.[12]

  • Gentle Heating and Sonication: To aid dissolution, you can gently warm the stock solution to 37°C for 5-10 minutes and use an ultrasonic bath for 5-15 minutes.[12] Always visually inspect the solution for any remaining precipitate before further dilution.[12]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent polarity.

Problem 2: My PEGylated PROTAC shows improved solubility but has poor cell permeability.

Possible Cause: While PEG linkers enhance hydrophilicity, an excessively long or polar linker can hinder the PROTAC's ability to cross the lipophilic cell membrane.[2] There is a delicate balance between solubility and permeability.

Solutions:

  • Optimize PEG Linker Length: Systematically synthesize and test PROTACs with varying PEG linker lengths. Shorter PEG chains may provide sufficient solubility without overly compromising permeability. The optimal number of PEG units must be determined empirically for each PROTAC system.[2]

  • Incorporate Hydrophobic Moieties: Consider linker designs that balance the hydrophilicity of PEG with more hydrophobic elements, such as alkyl chains, to improve membrane permeability.[6]

  • Prodrug Strategies: Masking polar groups with a prodrug approach can improve cell permeability. The masking groups are then cleaved intracellularly to release the active PROTAC.[7][]

Problem 3: I am observing inconsistent and irreproducible results in my cell-based assays.

Possible Cause: Poor solubility and precipitation of the PROTAC can lead to variability in the actual concentration of the compound in the assay wells, resulting in irreproducible data.[1]

Solutions:

  • Confirm Solubility in Assay Media: Before conducting cell-based assays, perform a kinetic solubility assay in the specific cell culture medium you will be using to determine the concentration at which your PROTAC remains soluble.

  • Use Freshly Prepared Solutions: Prepare working solutions of your PROTAC immediately before use to minimize the chances of precipitation over time.

  • Include Solubility Enhancers: If solubility in the final assay medium is a persistent issue, consider the use of non-toxic solubility enhancers or a co-solvent system, ensuring that these additives do not interfere with your assay.

Quantitative Data Summary

The following table summarizes the impact of PEG linker length on the aqueous solubility of a hypothetical PROTAC series.

PROTAC CompoundLinker CompositionAqueous Solubility (µg/mL)
PROTAC-AC8 Alkyl Chain0.5
PROTAC-BPEG25.2
PROTAC-CPEG415.8
PROTAC-DPEG625.1

Note: This is illustrative data. Actual solubility improvements will vary depending on the specific PROTAC scaffolds. A study on USP7-targeting degraders demonstrated a 170-fold increase in solubility with the introduction of a bis-basic piperazine-modified VHL-binding scaffold.[16]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a PROTAC in an aqueous buffer.

Materials:

  • PROTAC compound

  • 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well or 384-well plates (clear for visual inspection, UV-transparent for analysis)

  • Plate shaker

  • Plate reader (UV-Vis) or HPLC-UV

Methodology:

  • Prepare Stock Solution: Create a high-concentration stock solution of the PROTAC (e.g., 10 mM) in 100% DMSO.[1] Ensure the compound is fully dissolved.

  • Serial Dilution in DMSO: Perform a serial dilution of the stock solution in a DMSO plate to create a range of concentrations.

  • Transfer to Aqueous Buffer: Transfer a small, precise volume (e.g., 2 µL) of the DMSO dilutions to a plate containing the aqueous assay buffer. The final DMSO concentration should be kept low (typically ≤1%).[1]

  • Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C) to allow for equilibration.[1]

  • Precipitation Assessment: Visually inspect the wells for any signs of precipitation.

  • Quantification: Determine the concentration of the dissolved PROTAC in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC-UV. The highest concentration at which no precipitate is observed is the kinetic solubility.

Protocol 2: Caco-2 Permeability Assay

This protocol outlines a general procedure for assessing the intestinal permeability of a PROTAC using the Caco-2 cell line, which forms a monolayer resembling the intestinal epithelium.[17]

Materials:

  • Caco-2 cells

  • Transwell™ plates

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • PROTAC compound

  • LC-MS/MS system for analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells on the semipermeable membrane of Transwell™ plates and culture for 18-22 days to allow for the formation of a confluent, polarized monolayer.[17]

  • Compound Preparation: Prepare the PROTAC solution in the assay buffer at the desired concentration.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Wash the cell monolayer with warm assay buffer.

    • Add the PROTAC solution to the apical (upper) chamber.

    • Add fresh assay buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and analyze the PROTAC concentration using LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Perform the same procedure as in step 3, but add the PROTAC solution to the basolateral chamber and sample from the apical chamber. This is done to determine the efflux ratio.[17]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the PROTAC is a substrate for efflux transporters.[17] For PROTACs, which often have low recovery, adding bovine serum albumin (BSA) to the assay buffer can help improve recovery by reducing non-specific binding.[18]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Cellular Machinery POI Target Protein (POI) PROTAC Hydrophobic PROTAC (+ PEG Linker) POI->PROTAC Binds to POI Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase E3->PROTAC Recruits E3 Ligase Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Degraded POI (Fragments) Proteasome->Degradation Results in

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Troubleshooting_Workflow start Issue: Poor PROTAC Solubility or Permeability solubility_check Is the PROTAC soluble in aqueous assay buffer? start->solubility_check linker_modification Modify Linker: - Synthesize with PEG linkers - Vary PEG linker length - Introduce polar groups (e.g., piperazine) start->linker_modification Design Phase permeability_check Does the PROTAC show adequate cell permeability? solubility_check->permeability_check Yes formulation Optimize Formulation: - Use co-solvents (DMSO/PEG300) - Gentle heating/sonication - Prepare fresh solutions solubility_check->formulation No permeability_optimization Optimize for Permeability: - Test shorter PEG linkers - Balance with hydrophobic moieties - Consider prodrug strategies permeability_check->permeability_optimization No success Successful Experiment permeability_check->success Yes reassess Re-assess Solubility and Permeability formulation->reassess linker_modification->reassess permeability_optimization->reassess reassess->solubility_check

Caption: A logical workflow for troubleshooting PROTAC solubility and permeability issues.

References

Technical Support Center: Optimizing SPAAC Reactions with Azido-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving Azido-PEG linkers. Find answers to frequently asked questions and troubleshoot common experimental issues to enhance your reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

A1: SPAAC is a type of "click chemistry" reaction that forms a stable triazole linkage between a strained cyclooctyne (like DBCO or BCN) and an azide-functionalized molecule.[1][2] A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for bioconjugation and applications in living systems.[1][3] The reaction is driven by the release of ring strain in the cyclooctyne, leading to a rapid and highly selective cycloaddition.[1]

Q2: Why use an Azido-PEG linker in SPAAC reactions?

A2: Incorporating a polyethylene glycol (PEG) spacer in your azide-containing linker offers several advantages:

  • Enhanced Solubility: PEG linkers can improve the water solubility of hydrophobic molecules, which is particularly beneficial in aqueous buffers used for biological reactions.[4]

  • Reduced Steric Hindrance: The PEG spacer physically separates the azide from the molecule it's attached to, reducing steric hindrance and improving the accessibility of the azide to the cyclooctyne. This can significantly increase reaction rates.[5] Studies have shown that the presence of a PEG linker can enhance reaction rates by an average of 31 ± 16%.[6][7]

  • Minimized Aggregation: The hydrophilic nature of PEG can help prevent the aggregation of conjugated biomolecules.[8]

Q3: Does the structure of the cyclooctyne matter?

A3: Yes, the structure and reactivity of the cyclooctyne are critical factors.[1] Different cyclooctynes exhibit different reaction kinetics. For instance, bicyclononyne (BCN) derivatives are often more reactive than dibenzocyclooctynes (DBCO) in certain contexts.[9] The choice of cyclooctyne can lead to significant differences in reaction times.[9]

Q4: What is the optimal pH for a SPAAC reaction?

A4: Generally, higher pH values tend to increase SPAAC reaction rates.[5][10] However, the optimal pH can be buffer-dependent and also needs to be compatible with the stability of your biomolecules.[5][11] A pH range of 7-8 is commonly used for reactions in aqueous buffers.[9]

Q5: Can I use organic co-solvents in my SPAAC reaction?

A5: Yes, organic co-solvents like DMSO or DMF can be used, especially to improve the solubility of reagents.[3][8] However, it's crucial to keep the concentration of the organic solvent low (typically <10%) when working with proteins to avoid denaturation.[8] The presence of organic co-solvents can also impact the reaction rate.[7]

Troubleshooting Guide

Problem 1: My SPAAC reaction is slow or the yield is low.

This is a common issue that can be addressed by systematically evaluating several reaction parameters.

Potential Cause Troubleshooting Step Rationale
Suboptimal Buffer Switch from Phosphate-Buffered Saline (PBS) to HEPES buffer.[5]Studies have shown that HEPES buffer (pH 7) can lead to higher rate constants compared to PBS (pH 7).[6][10]
Low Reactant Concentration Increase the concentration of one or both reactants.The law of mass action dictates that higher reactant concentrations lead to faster reaction rates.[5]
Low Temperature Increase the reaction temperature to 37°C if your biomolecules are stable at this temperature.Higher temperatures generally accelerate reaction rates.[3][10]
Suboptimal pH Increase the pH of the reaction buffer, staying within the stability range of your biomolecules.Higher pH values generally increase SPAAC reaction rates.[5][6]
Steric Hindrance If not already using one, switch to an Azido-PEG linker with a longer PEG chain.The PEG spacer increases the distance between the reacting moieties, reducing steric hindrance.[5]
Low Cyclooctyne Reactivity Consider using a more reactive cyclooctyne derivative, such as BCN instead of DBCO.[9]The inherent strain and electronic properties of the cyclooctyne significantly impact reaction kinetics.[12]
Presence of Sodium Azide Ensure none of your buffers contain sodium azide (NaN₃) as a preservative.Sodium azide will compete with your Azido-PEG linker for the cyclooctyne, dramatically reducing the efficiency of your desired reaction.[13]

Problem 2: I am observing non-specific labeling or side products.

Potential Cause Troubleshooting Step Rationale
Impure Reagents Purify the azide and cyclooctyne starting materials before the reaction.Impurities can lead to unexpected side reactions.
Instability of Reactants Check the stability of your cyclooctyne and azide-modified molecule under the reaction conditions.Some cyclooctynes can be unstable over long reaction times or at elevated temperatures.
Reaction with Other Functional Groups While SPAAC is highly specific, ensure your reaction conditions are not promoting side reactions.For example, some DBCO reagents have been reported to react with cysteine residues.[13]

Problem 3: I am having difficulty purifying my PEGylated product.

Potential Cause Troubleshooting Step Rationale
Similar Properties of Product and Starting Materials Optimize your purification method. For proteins, size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are often effective.[]The PEG chain increases the hydrodynamic radius of the conjugate, which can be exploited for separation by SEC.[] IEX separates based on charge, which can be altered by PEGylation.[]
Product Aggregation Incorporate additives like non-ionic detergents or adjust buffer conditions (pH, ionic strength) during purification.PEGylated proteins can sometimes be prone to aggregation, which can be mitigated by optimizing the purification buffer.[15]

Quantitative Data Summary

The following tables summarize key quantitative data to aid in the optimization of your SPAAC reactions.

Table 1: Effect of Buffer and pH on SPAAC Rate Constants

BufferpHRate Constant (M⁻¹s⁻¹)Reference
PBS70.32–0.85[6][10]
HEPES70.55–1.22[6][10]
DMEM7.40.59–0.97[6][10]
RPMI7.40.27–0.77[6][10]
Borate8-10Rate generally increases with pH[6]
MES5-6.5Rate generally increases with pH[6]

Table 2: Effect of Temperature on SPAAC Reaction Rates

Temperature (°C)General Effect on RateReference
25Baseline[6][10]
37Consistently enhanced rates across all buffers and pH levels[6]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Conjugation of an Azido-PEG-Modified Molecule to a DBCO-Functionalized Protein

  • Preparation of Reagents:

    • Dissolve the DBCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.[8]

    • Prepare a stock solution of the Azido-PEG-linker in an appropriate solvent (e.g., 10 mM in DMSO).[16]

  • SPAAC Reaction:

    • Add the Azido-PEG-linker stock solution to the protein solution. A 5- to 20-fold molar excess of the azide linker is typically recommended.[8]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% to prevent protein denaturation.[8]

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[8] Reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.[3]

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted reagents.[3][]

Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy

This protocol is suitable for monitoring the disappearance of the DBCO reagent, which has a characteristic absorbance at approximately 310 nm.[17]

  • Spectrophotometer Setup:

    • Set up a UV-Vis spectrophotometer to measure absorbance at ~310 nm.

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should provide an absorbance within the linear range of the spectrophotometer.

    • Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.

  • Data Acquisition:

    • Initiate the reaction by adding the Azido-PEG-linker to the cuvette containing the DBCO-functionalized molecule.

    • Immediately begin monitoring the decrease in absorbance at ~310 nm over time.

Visualizations

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction SPAAC Reaction cluster_analysis Analysis & Purification prep_azide Prepare Azido-PEG Linker Solution mix Mix Reactants prep_azide->mix prep_dbco Prepare DBCO-Molecule Solution in Buffer prep_dbco->mix incubate Incubate (RT or 37°C) mix->incubate monitor Monitor Progress (Optional) incubate->monitor purify Purify Conjugate (e.g., SEC, IEX) incubate->purify monitor->purify characterize Characterize Product purify->characterize

Caption: Experimental workflow for a typical SPAAC reaction.

Troubleshooting_SPAAC cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield or Slow Reaction? check_buffer Optimize Buffer (e.g., HEPES) start->check_buffer check_ph Increase pH start->check_ph check_temp Increase Temperature start->check_temp check_conc Increase Concentration start->check_conc check_linker Use/Extend PEG Linker start->check_linker check_alkyne Use More Reactive Cyclooctyne start->check_alkyne check_azide Check for NaN3 Contamination start->check_azide success Reaction Optimized check_buffer->success check_ph->success check_temp->success check_conc->success check_linker->success check_alkyne->success check_azide->success

Caption: Troubleshooting decision tree for slow or low-yield SPAAC reactions.

References

Validation & Comparative

Characterization of Azido-PEG4-amido-PEG4-Boc by NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Characterization of Azido-PEG4-amido-PEG4-Boc

For Researchers, Scientists, and Drug Development Professionals

The bifunctional linker this compound is a cornerstone in modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a terminal azide for click chemistry, a hydrophilic polyethylene glycol (PEG) spacer to improve solubility, an amide linkage, and a Boc-protected amine for further conjugation after deprotection.[1][2] Accurate structural confirmation and purity assessment are critical before its use in complex syntheses.

This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, supported by detailed experimental protocols for its characterization.

Data Presentation: Spectroscopic Signature

The following tables summarize the key expected spectroscopic data for this compound. This data serves as a benchmark for researchers to compare against their experimental results, ensuring the identity and purity of their material.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationDescription
Boc Group ~1.45Singlet9HProtons of the three methyl groups in the tert-butyl moiety.[3][4]
PEG Backbone ~3.55 - 3.70Multiplet28HOverlapping signals from the -O-CH₂-CH₂-O- repeating units of the two PEG4 linkers.[5][6]
-CH₂-N₃ ~3.40Triplet2HProtons on the carbon adjacent to the electron-withdrawing azide group.[7]
-CH₂-NH(Boc) ~3.35Multiplet2HProtons on the carbon adjacent to the Boc-protected nitrogen.
-CH₂-NH(Amide) ~3.50Multiplet2HProtons on the carbon adjacent to the amide nitrogen.
-CH₂-C(O)- ~3.65Triplet2HProtons on the carbon adjacent to the amide carbonyl.
-NH- (Amide) ~6.5 - 7.5Broad Singlet1HAmide proton signal; position can be solvent and concentration-dependent.[8]

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

AssignmentExpected Chemical Shift (δ, ppm)Description
Boc C=O ~156.0Carbonyl carbon of the Boc protecting group.[9][10][11]
Amide C=O ~172.0Carbonyl carbon of the central amide linkage.
Boc C(CH₃)₃ ~79.5Quaternary carbon of the tert-butyl group.[3]
PEG Backbone ~69.0 - 71.0Multiple overlapping signals from the carbons of the PEG chains.[12][13]
-CH₂-N₃ ~50.8Carbon directly attached to the azide group.
-CH₂-NH(Boc) ~40.5Carbon adjacent to the Boc-protected nitrogen.
Boc C(CH₃)₃ ~28.5Methyl carbons of the tert-butyl group.[3][14]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data (ESI+)

Ion SpeciesChemical FormulaCalculated m/z
[M+H]⁺C₂₁H₄₁N₅O₇476.3028
[M+Na]⁺C₂₁H₄₀N₅NaO₇498.2847
[M+K]⁺C₂₁H₄₀KN₅O₇514.2587
[M-Boc+H]⁺C₁₆H₃₃N₅O₅376.2503
[M-N₂+H]⁺C₂₁H₄₁N₃O₇448.3021

Note: The molecular formula is C₂₁H₄₀N₅O₇. Fragmentation involving the loss of the Boc group (-100 Da) or loss of N₂ from the azide group (-28 Da) are common observations.[15][16][17]

Experimental Protocols

Detailed methodologies are provided below to ensure reproducible and high-quality data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents like DMSO-d₆ or MeOD can be used based on sample solubility, but chemical shifts will vary.

    • Ensure the sample is fully dissolved, then transfer the solution to a 5 mm NMR tube.[3][18]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Scans: Acquire 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay (d1) of 1-2 seconds.

    • Pulse Angle: A 30-degree pulse angle is standard.

    • Referencing: Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Scans: Acquire a sufficient number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Technique: Use a proton-decoupled experiment to obtain singlets for all carbon signals.

    • Referencing: Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation for positive ion mode.

  • Data Acquisition (ESI-TOF or ESI-Orbitrap):

    • Ionization Mode: Use positive electrospray ionization (ESI+) to detect protonated molecules and common adducts ([M+H]⁺, [M+Na]⁺).

    • Infusion: Introduce the sample via direct infusion or through an LC system.

    • Mass Range: Set the scan range to m/z 100-1000 to cover the expected molecular ions and potential fragments.

    • Calibration: Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).

    • Analysis: Analyze the resulting spectrum to identify the molecular ion peaks and compare the exact masses with the theoretical values.[3]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the characterization process.

cluster_start Sample Handling cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_end Conclusion Sample Synthesized Product: This compound NMR_Prep Sample Prep (5-10 mg) in CDCl3 Sample->NMR_Prep MS_Prep Sample Prep (1-10 ug/mL) in ACN/H2O Sample->MS_Prep NMR_Acq 1H & 13C Acquisition (400 MHz) NMR_Prep->NMR_Acq NMR_Proc Data Processing & Referencing NMR_Acq->NMR_Proc NMR_Interp Spectral Interpretation: - Chemical Shifts - Integration - Multiplicity NMR_Proc->NMR_Interp Confirm Structural Confirmation & Purity Assessment NMR_Interp->Confirm MS_Acq HRMS (ESI+) Acquisition MS_Prep->MS_Acq MS_Proc Data Analysis MS_Acq->MS_Proc MS_Interp Spectral Interpretation: - Molecular Ion (m/z) - Adducts & Fragments MS_Proc->MS_Interp MS_Interp->Confirm

Caption: Workflow for the spectroscopic characterization of this compound.

cluster_input Inputs cluster_reference Reference Data cluster_comparison Analysis cluster_output Outputs NMR_Data Experimental NMR Data (1H, 13C) Compare Compare Experimental vs. Expected Data NMR_Data->Compare MS_Data Experimental HRMS Data MS_Data->Compare Expected_NMR Expected NMR Shifts (Tables 1 & 2) Expected_NMR->Compare Expected_MS Calculated m/z Values (Table 3) Expected_MS->Compare Match Data Match: Structure Confirmed Compare->Match Yes NoMatch Data Mismatch: Impurity or Incorrect Structure Compare->NoMatch No

Caption: Logical relationship for data comparison and structural validation.

References

A Head-to-Head Comparison of CuAAC and SPAAC for Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to precisely and efficiently attach molecules to biological targets is paramount. Bioorthogonal chemistry has provided a powerful toolkit for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions standing out as two of the most prominent methods for bioconjugation. This guide offers an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

The core principle of both CuAAC and SPAAC lies in the formation of a stable triazole linkage between an azide and an alkyne. However, their fundamental mechanisms diverge significantly, leading to distinct advantages and disadvantages in a biological context. CuAAC, often referred to as "

A Comparative Guide to PROTAC Linker Stability: Azido-PEG4-amido-PEG4-Boc in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy and pharmacokinetic profile. The linker, the component connecting the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in the overall stability of a PROTAC molecule.[1] This guide provides a comprehensive comparison of the stability of various PROTAC linkers, with a special focus on the PEG-based linker, Azido-PEG4-amido-PEG4-Boc.

Understanding PROTAC Linker Stability

The stability of a PROTAC is crucial as it influences its half-life, bioavailability, and potential for off-target effects.[2] Linker stability is primarily assessed through in vitro assays that simulate physiological conditions, such as plasma stability and metabolic stability in liver microsomes.[3][4] Instability can lead to cleavage of the PROTAC, generating metabolites that may compete with the intact PROTAC for binding to the target protein or the E3 ligase, thereby reducing its degradation efficiency.[5]

Comparison of PROTAC Linker Stability

The choice of linker chemistry significantly impacts a PROTAC's stability. The following tables summarize the stability characteristics of common PROTAC linker types.

Linker TypeKey Structural FeaturesGeneral Stability ProfileReferences
PEG Linkers Polyethylene glycol chainsGenerally hydrophilic, can improve solubility. May be susceptible to oxidative metabolism.[5][]
Alkyl Linkers Saturated or unsaturated hydrocarbon chainsGenerally hydrophobic and metabolically stable.[1][]
Rigid Linkers Contain cyclic structures (e.g., piperazine, piperidine, triazoles)Enhanced metabolic stability and can pre-organize the PROTAC into a bioactive conformation.[5][7]
Click Chemistry Linkers (e.g., Triazoles) Formed via copper-catalyzed or strain-promoted azide-alkyne cycloadditionThe resulting triazole is metabolically stable.[8][]
Amide Bond-Containing Linkers Incorporate one or more amide bondsAmide bonds are generally stable, but their presence can influence permeability and may be subject to hydrolysis by plasma enzymes under certain structural contexts.[2][10][11]
Ester Bond-Containing Linkers Incorporate one or more ester bondsGenerally less stable than amides and more prone to hydrolysis by plasma esterases.[11][12]

Table 1: General Stability Profiles of Common PROTAC Linker Types

This compound: A Closer Look

This compound is a heterobifunctional linker that combines several structural features:

  • PEG Chains (PEG4): Two PEG4 units enhance hydrophilicity, which can improve the solubility of the resulting PROTAC.[5] However, long PEG chains can sometimes be susceptible to enzymatic degradation.[3]

  • Amide Bond: The central amide bond is generally stable under physiological conditions.[13] Linking a piperazine ring with an amide bond has been shown to improve metabolic stability by preventing N-dealkylation reactions.[2]

  • Azide and Boc-protected Amine: These functional groups are designed for facile and specific conjugation to the target-binding and E3 ligase-recruiting ligands, often via "click chemistry" and standard amide bond formation, respectively.[8]

Based on its constituent parts, the this compound linker is expected to confer good solubility and synthetic accessibility. Its stability will be influenced by the balance between the generally stable amide bond and the potential for metabolism of the PEG chains. The triazole ring formed from the azide group via click chemistry is known to be metabolically robust.[]

Quantitative Stability Data: A Comparative Overview

Linker ClassRepresentative PROTAC/CompoundAssay ConditionHalf-life (t½)Reference
PEG-based AR-targeting PROTAC with PEG linkerHuman Hepatocytes~30-60 min[4]
Alkyl-based AR-targeting PROTAC with alkyl linkerHuman Hepatocytes>240 min (for some)[4]
Piperazine-containing (Rigid) CK2-targeting PROTAC with piperazine linkerHuman Hepatocytes>218 min[4]
Amide-based Thalidomide derivative with acylated anilineHuman Plasma118 min[10]
Ester-based Ester counterpart of amide-based PROTACsHuman PlasmaGenerally less stable than amides[11]

Table 2: Representative Quantitative Stability Data for Different PROTAC Linker Classes

Experimental Protocols for Stability Assessment

Accurate assessment of PROTAC stability is crucial for preclinical development. Below are detailed protocols for two standard in vitro stability assays.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate of metabolic degradation of a PROTAC by liver enzymes.[3][14][15][16]

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control (e.g., Verapamil - known instability)

  • Negative control (e.g., Warfarin - known stability)

  • Acetonitrile with an internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer. The final organic solvent concentration in the incubation should be minimal (<1%).

    • Thaw the HLM on ice.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.

    • Add the test PROTAC to the HLM mixture.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Preparation and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent PROTAC at each time point.[17]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining PROTAC versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

In Vitro Human Plasma Stability Assay

This assay evaluates the chemical and enzymatic stability of a PROTAC in human plasma.[10]

Materials:

  • Test PROTAC compound

  • Human plasma (anticoagulated, e.g., with heparin or EDTA)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test PROTAC in a suitable solvent.

    • Thaw human plasma at 37°C.

  • Incubation:

    • Spike the test PROTAC into the pre-warmed human plasma at a final concentration.

    • Incubate the mixture at 37°C.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the plasma sample.

    • Quench the reaction by adding the aliquot to cold acetonitrile with an internal standard.

  • Sample Preparation and Analysis:

    • Vortex and centrifuge the samples to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining PROTAC.

  • Data Analysis:

    • Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining PROTAC against time to determine the degradation profile.

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using the Graphviz DOT language help to visualize the complex processes involved in PROTAC function and evaluation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare PROTAC Stock Solution E Add PROTAC to Matrix A->E B Prepare Microsome/Plasma and Buffer D Pre-warm Matrix (37°C) B->D C Prepare NADPH (for Microsomal Assay) F Initiate Reaction (Add NADPH) C->F D->E E->F G Take Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Quench with Cold Acetonitrile + Internal Standard G->H I Centrifuge to Precipitate Proteins H->I J Collect Supernatant I->J K LC-MS/MS Analysis J->K L Calculate Half-life (t½) K->L

Experimental Workflow for In Vitro Stability Assay

Linker_Comparison Linkers PROTAC Linker Types PEG Alkyl Rigid Amide-Containing Properties Key Stability-Related Properties Solubility Metabolic Stability Permeability Synthetic Accessibility Linkers:f0->Properties High | Moderate | Moderate | High Linkers:f1->Properties Low | High | High | High Linkers:f2->Properties Variable | High | Variable | Moderate Linkers:f3->Properties Variable | High | Low | High

Logical Comparison of PROTAC Linker Properties

Conclusion

The stability of a PROTAC is a multifaceted property profoundly influenced by the choice of linker. While PEG-based linkers like this compound offer advantages in solubility and synthetic versatility, their stability, particularly against oxidative metabolism, must be carefully evaluated. In contrast, alkyl and rigid linkers often provide enhanced metabolic stability. The presence of an amide bond, as in the specified linker, generally contributes positively to stability. Ultimately, the optimal linker is target- and system-dependent, necessitating a thorough experimental evaluation of stability using standardized protocols to guide the rational design of effective and durable protein degraders.

References

A Researcher's Guide to Nα-Amine Protection: A Comparative Analysis of Alternatives to Boc in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the acid-labile tert-butyloxycarbonyl (Boc) group was the cornerstone of solid-phase peptide synthesis (SPPS), the revolutionary technique developed by Bruce Merrifield.[1] However, the demands for synthesizing increasingly complex, sensitive, and modified peptides have driven the adoption of alternative Nα-amino protecting groups. This guide provides a comprehensive comparison of the primary alternatives to the Boc group, focusing on the now-dominant Fmoc strategy, alongside other orthogonal groups like Cbz, Alloc, and Nsc. We present a detailed analysis of their respective chemistries, supported by quantitative data, experimental protocols, and workflow visualizations to inform strategic decisions in peptide synthesis.

The Ascendancy of Orthogonal Protection Strategies

The core principle dictating the choice of a protecting group is orthogonality—the ability to remove one type of protecting group (e.g., on the Nα-terminus) under conditions that leave other protecting groups (e.g., on amino acid side chains) and the resin linkage intact.[2][3] The classic Boc/Benzyl strategy is considered "quasi-orthogonal" as both types of groups are removed by acid, differing only in the required acid strength.[4][5] The primary alternative, the Fmoc/tBu strategy, offers true orthogonality, a key advantage that has led to its widespread adoption.[][7]

Core Comparison: Boc vs. The Alternatives

The fluorenylmethyloxycarbonyl (Fmoc) group is the most prevalent alternative to Boc, offering a fundamentally different deprotection chemistry. Other groups, such as Benzyloxycarbonyl (Cbz) and Allyloxycarbonyl (Alloc), provide unique orthogonalities valuable for specific applications like cyclic or branched peptide synthesis.

The choice of protecting group can significantly impact the yield and purity of the final peptide, especially for challenging sequences prone to aggregation, such as the Amyloid Beta (Aβ) peptide.

Table 1: Comparative Performance in the Synthesis of Amyloid Beta (Aβ1–42)

Synthesis Strategy Coupling Reagent Key Conditions Crude Yield Crude Purity Reference
Standard Fmoc/tBu SPPS HATU/NMM Standard Conditions 33% Not Reported [8]
Fmoc/tBu with Pseudoprolines HATU/NMM Pseudoprolines at key residues 57% Not Reported [8][9]
Microwave-Assisted Fmoc/tBu HCTU/DIPEA Microwave heating 87% 67% [9][10]

| Boc/Bzl SPPS | Not Specified | General Acknowledgment | Higher yields for "difficult sequences" may be possible due to reduced aggregation. | Not Specified |[9][11] |

Note: Direct, side-by-side comparative data for Boc synthesis of Aβ1–42 was not available in a single study. However, it is generally acknowledged that the acidic deprotection step in Boc-SPPS protonates the N-terminus, which can help reduce aggregation.[9]

Table 2: General Comparison of Nα-Protecting Groups

Feature Boc (tert-butyloxycarbonyl) Fmoc (9-fluorenylmethyloxycarbonyl) Cbz (Benzyloxycarbonyl) Alloc (Allyloxycarbonyl) Nsc (2-(4-nitrophenylsulfonyl)ethoxycarbonyl)
Deprotection Reagent Strong Acid (e.g., TFA)[4] Base (e.g., 20% Piperidine in DMF)[] Catalytic Hydrogenolysis (H₂/Pd-C)[12] Pd(0) Catalyst + Scavenger[13][14] Base (e.g., Piperidine, DBU)[15]
Deprotection Chemistry Acidolysis β-Elimination Hydrogenolysis π-Allyl Complex Formation β-Elimination
Orthogonal To Base-labile groups, Hydrogenolysis-labile groups Acid-labile groups (tBu, Trt), Hydrogenolysis-labile groups[] Acid-labile (Boc, Trt), Base-labile (Fmoc) groups[12] Acid-labile (Boc), Base-labile (Fmoc) groups[13] Acid-labile groups
Key Advantages Reduces aggregation in difficult sequences; lower cost of derivatives.[9][] Mild deprotection; automation friendly; true orthogonality with tBu side chains.[][7] Stable to acid/base; easy to introduce; useful in solution phase.[12] Excellent orthogonality; very mild, neutral deprotection conditions.[13] Hydrophilic nature aids solubility; UV-active for monitoring.[15]
Potential Drawbacks Repeated acid treatment can degrade sensitive residues; requires hazardous HF for final cleavage.[7] Can cause aspartimide formation and racemization in sensitive residues (e.g., Cys, His).[17] Not suitable for solid-phase synthesis; catalyst can reduce other functional groups.[18] Requires careful removal of palladium catalyst; catalyst can be air-sensitive.[19] Similar drawbacks to Fmoc regarding base-lability.

| Automation Friendliness | Less common in modern automated synthesizers.[9] | Highly amenable to automation.[9] | Not applicable to SPPS. | Amenable, but requires specific reagent steps. | Suitable for automated synthesis.[15] |

Visualizing Synthesis Strategies and Workflows

The choice of protecting group defines the entire workflow of solid-phase peptide synthesis. The following diagrams illustrate the chemical logic and experimental processes involved.

G SPPS General Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Nα-Deprotection (e.g., TFA or Piperidine) Wash1 Washing Step (e.g., DMF, DCM) Deprotection->Wash1 Repeat n-1 times Coupling Amino Acid Coupling (e.g., HATU, DIC) Wash1->Coupling Repeat n-1 times Wash2 Washing Step Coupling->Wash2 Repeat n-1 times Wash2->Deprotection Repeat n-1 times Final_Cleavage Final Cleavage & Side-Chain Deprotection (e.g., HF or TFA Cocktail) Wash2->Final_Cleavage Resin Resin Support First_AA Attach 1st Protected Amino Acid Resin->First_AA First_AA->Deprotection Purification Purification & Analysis (HPLC, Mass Spec) Final_Cleavage->Purification

Caption: The general workflow for Solid-Phase Peptide Synthesis (SPPS).

G Protecting_Strategy Nα-Protecting Group Strategy Boc_Strategy Boc Strategy (Graduated Acid Lability) Protecting_Strategy->Boc_Strategy Fmoc_Strategy Fmoc Strategy (Orthogonal) Protecting_Strategy->Fmoc_Strategy Other_Orthogonal Other Orthogonal Strategies (e.g., Cbz, Alloc) Protecting_Strategy->Other_Orthogonal Boc_Deprotection Nα-Deprotection: Moderate Acid (TFA) Boc_Strategy->Boc_Deprotection Iterative Step Fmoc_Deprotection Nα-Deprotection: Base (Piperidine) Fmoc_Strategy->Fmoc_Deprotection Iterative Step Other_Deprotection Nα-Deprotection: Unique Chemistry (e.g., H₂/Pd, Pd(0)) Other_Orthogonal->Other_Deprotection Iterative Step Boc_Cleavage Final Cleavage: Strong Acid (HF) Boc_Deprotection->Boc_Cleavage Fmoc_Cleavage Final Cleavage: Moderate Acid (TFA) Fmoc_Deprotection->Fmoc_Cleavage Other_Cleavage Final Cleavage: Typically Acid (TFA) Other_Deprotection->Other_Cleavage

Caption: Logical relationship between major SPPS protection strategies.

Experimental Protocols

The following are generalized protocols for key deprotection and coupling steps. Researchers should optimize these protocols based on the specific peptide sequence, resin, and scale.

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol describes a single cycle of Nα-Fmoc deprotection and subsequent amino acid coupling.

  • Resin Swelling: Swell the Fmoc-protected amino acid-resin (1.0 eq) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF (v/v) to the resin.

    • Agitate the mixture at room temperature for 5 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[20]

    • Drain the solution.

  • Washing: Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct.

    • Wash with DMF (5 times).

    • Wash with Dichloromethane (DCM) (3 times).

    • Wash with DMF (3 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Coupling (HBTU/HATU Activation):

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 eq) and an activating agent like HBTU or HATU (3-5 eq) in DMF.[20]

    • Add a hindered base such as N,N-diisopropylethylamine (DIEA) (6-10 eq) to the activation mixture and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the washed resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Drain the coupling solution.

  • Final Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents. The resin is now ready for the next deprotection cycle.

Protocol 2: Standard Boc-SPPS Cycle

This protocol describes a single cycle of Nα-Boc deprotection and subsequent amino acid coupling.

  • Resin Swelling: Swell the Boc-protected amino acid-resin (1.0 eq) in Dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 40-50% trifluoroacetic acid (TFA) in DCM (v/v) to the resin.[21]

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 40-50% TFA in DCM and agitate for 20-30 minutes.[1][21]

    • Drain the deprotection solution.

  • Washing: Wash the resin with DCM (5 times) to remove residual TFA.

  • Neutralization:

    • Add a solution of 5-10% DIEA in DCM (v/v) to the resin.[1]

    • Agitate for 5-10 minutes.

    • Drain and wash the resin with DCM (3 times).

  • Amino Acid Coupling (DIC/HOBt Activation):

    • In a separate vessel, dissolve the next Boc-protected amino acid (3-5 eq) and 1-Hydroxybenzotriazole (HOBt) (3-5 eq) in DMF.

    • Add the solution to the resin, followed by N,N'-Diisopropylcarbodiimide (DIC) (3-5 eq).

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor the reaction completion using a Kaiser test.

  • Final Washing: Wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection cycle.

Protocol 3: Deprotection of Alternative Groups

These protocols focus solely on the deprotection step for less common, but highly useful, orthogonal protecting groups.

Cbz Group Deprotection (Hydrogenolysis): [12]

  • Suspend the Cbz-protected peptide (or peptide-resin) in a suitable solvent like Methanol, Ethanol, or Ethyl Acetate.

  • Add Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Stir vigorously until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the mixture through Celite to remove the Pd/C catalyst and wash with the solvent.

  • Evaporate the solvent to yield the deprotected product.

Alloc Group Deprotection (Palladium(0) Catalysis): [14]

  • Dissolve the Alloc-protected peptide-resin in an oxygen-free solvent (e.g., DCM or THF) under an inert atmosphere (Argon or Nitrogen).

  • Add a scavenger, such as phenylsilane (PhSiH₃, ~20 eq) or morpholine.[13][14]

  • Add the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.1-0.2 eq).[13]

  • Stir the mixture at room temperature for 30-60 minutes.

  • Wash the resin extensively with a solvent containing a chelating agent (e.g., sodium diethyldithiocarbamate in DMF) to remove palladium residues, followed by standard DCM and DMF washes.

Conclusion

The modern peptide chemist has a diverse toolkit of Nα-amino protecting groups, each with distinct advantages and strategic applications. While the Boc strategy remains valuable, particularly for hydrophobic and aggregation-prone sequences, the Fmoc strategy's mild conditions and true orthogonality have established it as the dominant method for SPPS.[7] For complex synthetic targets requiring multiple, selective deprotection steps, the strategic implementation of highly orthogonal groups like Alloc and Cbz is indispensable. The selection of a protecting group is a critical decision that influences not only the deprotection and coupling steps but also the final yield, purity, and overall success of the synthesis. A thorough understanding of the chemical principles and experimental nuances detailed in this guide will empower researchers to make informed choices, optimizing their path to the target peptide.

References

A Comparative Guide to the In-Vivo Stability of Amide vs. Triazole Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing robust and effective therapeutic agents, particularly in the realm of peptidomimetics and other bioactive molecules, the stability of the chemical linkages within these compounds is of paramount importance. The inherent susceptibility of the native amide bond to enzymatic degradation presents a significant challenge, often leading to rapid in vivo clearance and diminished therapeutic efficacy. This guide provides a comprehensive comparison of the in vivo stability of amide linkages versus their bioisosteric replacement, 1,2,3-triazole linkages, supported by experimental data and detailed methodologies.

Introduction: The Stability Challenge of Amide Bonds

Amide bonds form the backbone of peptides and proteins and are prevalent in a vast array of small molecule drugs. However, their presence often renders these molecules vulnerable to hydrolysis by a multitude of endogenous proteases and peptidases.[1][2][3] This enzymatic cleavage is a primary mechanism of metabolic degradation, resulting in poor pharmacokinetic profiles and limiting the therapeutic potential of many promising drug candidates.[1]

To overcome this limitation, medicinal chemists have explored various strategies to replace the labile amide bond with more stable mimics that retain the key structural and electronic features of the original linkage. Among these, the 1,2,3-triazole ring has emerged as a highly effective and widely adopted amide bond surrogate.[4][5][6][7]

The Triazole Advantage: An Isostere Resistant to Degradation

The 1,4-disubstituted 1,2,3-triazole is an excellent bioisostere of the trans-amide bond, mimicking its planarity, dipole moment, and hydrogen bonding capabilities.[1][8] Crucially, the triazole ring is not recognized by proteases and is therefore resistant to enzymatic cleavage, a property that significantly enhances the in vivo stability of molecules into which it is incorporated.[1][7][9] This "amide-to-triazole switch" has been successfully applied to a variety of peptides and small molecules, leading to compounds with improved pharmacokinetic properties.[4][10] While the 1,4-disubstituted triazole mimics the more common trans-amide bond, the 1,5-disubstituted regioisomer can serve as a surrogate for the less common cis-amide bond.[4][11]

The synthesis of triazole-containing compounds is often facilitated by the robust and efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), popularly known as "click chemistry".[4][12]

Quantitative Comparison of In Vivo Stability

The following tables summarize experimental data from studies directly comparing the stability of compounds containing amide linkages with their triazole-substituted analogues.

Table 1: In Vivo Stability of Somatostatin-14 Analogs

CompoundLinkage Type% Intact Peptide (5 min post-injection in mice)Reference
[111In]In-AT2SAmide6%[4][13]
[111In]In-XG1Triazole17%[4][13]
[111In]In-XG1 + Entresto® (NEP inhibitor)Triazole75%[13]

Table 2: In Vitro Serum Stability of Bombesin Analogs

CompoundLinkage TypeHalf-life (t1/2) in human serumReference
BBN1 (Reference Peptide)Amide5 h[1]
BBN4Triazole>100 h[1]
BBN8Triazole8 h[1]

Table 3: Metabolic Stability in Mouse Liver Microsomes

CompoundLinkage Type% Remaining after 1h incubationReference
Compound 20Amide11%[5]
Compound 23Triazole35%[5]

Experimental Protocols

The data presented above were generated using established methodologies for assessing in vivo and in vitro stability. Below are detailed descriptions of the key experimental protocols.

1. In Vivo Metabolic Stability Assay in Mice

This protocol is designed to assess the stability of a compound in a living organism by analyzing blood samples after administration.

  • Test Subjects: Typically, mice are used for these studies.

  • Compound Administration: The test compound (e.g., a radiolabeled peptide) is administered to the mice, often via intravenous injection.[14]

  • Blood Sampling: At predetermined time points (e.g., 5 minutes, 1 hour, 4 hours post-injection), blood samples are collected from the animals.

  • Sample Processing: The blood samples are processed to separate the plasma. Proteins in the plasma are then precipitated, typically by adding a solvent like acetonitrile, and the mixture is centrifuged.[4]

  • Analysis: The supernatant, containing the compound and its metabolites, is analyzed using techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with a detector appropriate for the compound (e.g., a gamma detector for radiolabeled compounds or a mass spectrometer).[4][13]

  • Quantification: The amount of intact compound is quantified by integrating the corresponding peak in the chromatogram and is expressed as a percentage of the total detected radioactivity or signal.

2. In Vitro Plasma/Serum Stability Assay

This assay evaluates the stability of a compound in blood plasma or serum, providing an indication of its susceptibility to degradation by blood-borne enzymes.

  • Incubation: The test compound is incubated in human or animal blood plasma or serum at a physiological temperature (37°C).[4][11][15]

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 1, 4, 24 hours).

  • Protein Precipitation: To stop the enzymatic reactions and prepare the sample for analysis, a precipitation agent (e.g., acetonitrile, trichloroacetic acid) is added to each aliquot.[16] The mixture is then vortexed and centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is analyzed by HPLC or LC-MS to separate the parent compound from its degradation products.[16]

  • Half-life Determination: The percentage of the intact compound remaining at each time point is determined, and the metabolic half-life (t1/2) is calculated from the degradation curve.

3. Microsomal Stability Assay

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes, particularly the cytochrome P450 (CYP450) family.

  • Incubation: The test compound is incubated with liver microsomes (from human or animal sources) in the presence of NADPH (a cofactor for CYP450 enzymes) at 37°C.[5][17]

  • Reaction Quenching: At specific time points, the metabolic reaction is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile.

  • Analysis: After centrifugation to remove the microsomes, the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Intrinsic Clearance: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint), a measure of the metabolic stability.[12]

Visualizing the Concepts

Chemical Structures of Amide and Triazole Linkages cluster_amide Amide Linkage cluster_triazole 1,4-Disubstituted 1,2,3-Triazole Linkage amide R1-C(=O)NH-R2 triazole R1-C2N3H-R2

Caption: Comparison of the chemical structures of a standard amide linkage and its bioisosteric 1,4-disubstituted 1,2,3-triazole replacement.

In Vivo Stability Assessment Workflow A Compound Administration (e.g., IV Injection in Mice) B Blood Sampling (at various time points) A->B C Plasma Separation B->C D Protein Precipitation (e.g., with Acetonitrile) C->D E Centrifugation D->E F Supernatant Analysis (HPLC or LC-MS) E->F G Quantification of Intact Compound F->G

Caption: A generalized workflow for determining the in vivo stability of a compound.

Metabolic Degradation Pathways cluster_amide Amide-Containing Compound cluster_triazole Triazole-Containing Compound Amide Peptide with Amide Bond Protease Protease/Peptidase Amide->Protease Susceptible to Enzymatic Cleavage Degradation Cleaved Fragments (Inactive Metabolites) Protease->Degradation Triazole Peptide with Triazole Linkage Protease2 Protease/Peptidase Triazole->Protease2 Resistant to Enzymatic Cleavage Stable Intact Compound (Metabolically Stable) Protease2->Stable

References

Navigating the Spacer: A Comparative Analysis of PEG and Alkyl Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the critical role of linkers in Proteolysis Targeting Chimeras (PROTACs), with a focus on the comparative performance of polyethylene glycol (PEG) and alkyl linkers. This guide provides a detailed analysis supported by experimental data, methodologies, and visual workflows to inform rational PROTAC design.

The efficacy of a PROTAC—a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation—is profoundly influenced by the chemical nature of the linker connecting the target-binding warhead to the E3 ligase-recruiting moiety. The choice between a hydrophilic polyethylene glycol (PEG) linker and a more lipophilic alkyl linker can dramatically impact a PROTAC's solubility, cell permeability, and ultimately, its degradation efficiency. This guide offers a comparative analysis of these two common linker types, presenting quantitative data, detailed experimental protocols, and visual aids to facilitate informed decision-making in PROTAC development.

At a Glance: Key Differences Between PEG and Alkyl Linkers

FeaturePEG LinkersAlkyl Linkers
Composition Repeating ethylene glycol units (hydrophilic)Saturated or unsaturated hydrocarbon chains (hydrophobic)
Solubility Generally improves aqueous solubility of the PROTAC.[1]Tend to decrease aqueous solubility due to their hydrophobic nature.[1]
Permeability The relationship is complex; while hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow for conformations that shield polar surface area, aiding permeability.Generally improves cell membrane permeability due to increased lipophilicity.[2]
Flexibility Highly flexible, which can be advantageous for inducing a productive ternary complex formation.Also flexible, but the gauche effect in PEG linkers can lead to a higher proportion of folded conformations.
Metabolic Stability Can be susceptible to oxidative metabolism.Generally considered more metabolically stable.[1]

Quantitative Analysis: Performance Data of PEG vs. Alkyl Linkers

The selection of a linker is often a multi-parameter optimization problem. The following tables summarize quantitative data from various studies, highlighting the impact of linker composition on the physicochemical properties and degradation activity of PROTACs. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: Physicochemical Properties of BRD4-Targeting PROTACs

This table illustrates how the linker composition affects key physicochemical properties of PROTACs targeting the bromodomain-containing protein 4 (BRD4). As the number of PEG units increases, the calculated logP (cLogP) decreases, indicating reduced lipophilicity, while the topological polar surface area (TPSA) increases.

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC 1 Alkyl785.94.2165.2
PROTAC 2 PEG2831.93.5174.5
PROTAC 3 PEG4919.02.8193.0

Data compiled from publicly available research.

Table 2: Degradation Efficacy of BTK-Targeting PROTACs

The following data showcases the degradation potency (DC50) of PROTACs designed to degrade Bruton's tyrosine kinase (BTK), utilizing different linker types.

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
PTD10 PEG-based0.5>95Ramos
Compound 7 Alkyl-based4.7~90MOLM-14

Note: Data is compiled from different studies and is for illustrative comparison.

Table 3: Impact of Linker on CRBN Degradation

In a study creating homo-PROTACs to degrade the E3 ligase Cereblon (CRBN), the linker composition was shown to be critical for activity.

Linker CompositionDegradation of CRBN in HEK293T cells
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation

This qualitative data highlights that a simple switch from an alkyl to a PEG linker can significantly impact degradation efficacy.

Experimental Protocols

To ensure the reproducibility and accuracy of findings when comparing different PROTAC linkers, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Western Blot for Protein Degradation

Objective: To quantify the degradation of a target protein following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compounds (with PEG and alkyl linkers)

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or vehicle control for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Denature the proteins by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of PROTACs across an artificial membrane, simulating the intestinal barrier.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC compounds

  • Analysis method (e.g., LC-MS/MS)

Procedure:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Coat Donor Plate: Carefully coat the membrane of the donor plate with the artificial membrane solution.

  • Prepare Donor Solutions: Dissolve the PROTACs in PBS to create the donor solutions.

  • Assemble and Incubate: Place the donor plate on top of the acceptor plate and incubate for a specified time (e.g., 4-16 hours) at room temperature.

  • Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation: Pe = ( -ln(1 - [drug]acceptor / [drug]equilibrium) ) / ( A * (1/VD + 1/VA) * t ) Where:

    • [drug]acceptor is the concentration in the acceptor well.

    • [drug]equilibrium is the theoretical concentration at equilibrium.

    • A is the area of the membrane.

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • t is the incubation time.

Visualizing the Process: Signaling Pathways and Workflows

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow for Linker Comparison

Linker_Comparison_Workflow cluster_workflow PROTAC Linker Comparison Workflow Start Start: Define Target and E3 Ligase Synthesis Synthesize PROTACs (PEG vs. Alkyl Linkers) Start->Synthesis Degradation_Assay Western Blot (Determine DC50 & Dmax) Synthesis->Degradation_Assay Permeability_Assay PAMPA or Caco-2 Assay (Determine Permeability) Synthesis->Permeability_Assay Solubility_Assay Solubility Assay (Aqueous Solubility) Synthesis->Solubility_Assay Data_Analysis Comparative Data Analysis Degradation_Assay->Data_Analysis Permeability_Assay->Data_Analysis Solubility_Assay->Data_Analysis Conclusion Conclusion: Select Optimal Linker Data_Analysis->Conclusion

Caption: A typical experimental workflow for comparing PROTAC linkers.

Conclusion: Making an Informed Linker Choice

The decision between a PEG and an alkyl linker in PROTAC design is not a one-size-fits-all scenario. The optimal choice is intrinsically linked to the specific properties of the target protein, the E3 ligase, and the desired pharmacokinetic profile of the final molecule.

  • PEG linkers are a strong starting point when poor solubility is a concern. Their inherent flexibility can also be beneficial in achieving a productive ternary complex. However, researchers should be mindful of potential metabolic liabilities.

  • Alkyl linkers are often favored when enhanced cell permeability is a primary objective. Their synthetic tractability is also an advantage. The trade-off is often reduced aqueous solubility, which may need to be addressed through other modifications to the PROTAC molecule.

Ultimately, a systematic and empirical approach is crucial. By synthesizing and evaluating a focused library of PROTACs with both PEG and alkyl linkers of varying lengths, researchers can generate the necessary data to make an informed decision that balances degradation efficacy with drug-like properties, paving the way for the development of more effective and clinically viable protein degraders.

References

A Researcher's Guide to Validating Ternary Complex Formation: A Biophysical Assay Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of ternary complexes, particularly in the burgeoning field of targeted protein degradation with technologies like PROTACs, robust validation of these three-part interactions is paramount. This guide provides an objective comparison of key biophysical assays used to characterize ternary complex formation, supported by experimental data and detailed protocols.

The induced formation of a ternary complex—composed of a target protein, a small molecule linker (e.g., a PROTAC), and an E3 ligase—is the foundational step for subsequent ubiquitination and degradation of the target protein.[1][2][3][4] Quantifying the affinity, kinetics, and thermodynamics of this complex is crucial for optimizing the efficacy and selectivity of novel therapeutics. This guide delves into four widely-used biophysical techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Comparative Analysis of Biophysical Assays

Each of these techniques offers a unique lens through which to view ternary complex formation, with distinct advantages and limitations. The choice of assay often depends on the specific scientific question, the availability of reagents, and the desired throughput.

ParameterSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)Time-Resolved FRET (TR-FRET)
Principle Measures changes in refractive index near a sensor surface upon mass accumulation.[5]Measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind.[6][7]Measures the heat released or absorbed during a binding event.[8][9]Measures the transfer of energy between donor and acceptor fluorophores when in close proximity.[10][11][12]
Information Kinetics (k_on, k_off), Affinity (K_D), Stoichiometry, Cooperativity.[13][14]Kinetics (k_on, k_off), Affinity (K_D).[6]Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS), Cooperativity.[15]Proximity-based binding, Affinity (K_D), Cooperativity.[16][17][18]
Labeling Label-free.[5]Label-free.[6]Label-free.[8]Requires fluorescent labeling of interacting partners.[10]
Throughput Medium to High.[14]High.[6]Low.[13][19]High.[16][18]
Sample Consumption Low to Medium.[20][21]Low.[7]High.[9][19]Low.[11]
Key Strengths Real-time kinetic data, high sensitivity, can measure both binary and ternary interactions.[13][14]High throughput, crude sample compatibility, user-friendly.[6]Provides a complete thermodynamic profile of the interaction, gold standard for binding affinity.[15][22]Homogeneous assay format, sensitive, suitable for HTS.[16][18]
Key Limitations Surface immobilization can affect protein activity, potential for mass transport limitations.[23]Lower sensitivity than SPR, less precise kinetic data for very fast or slow interactions.[6]Low throughput, high sample consumption, sensitive to buffer mismatches.[9][19]Requires labeling which can alter protein function, potential for assay artifacts from fluorescent compounds.[11]

Quantitative Data Summary

The following table summarizes representative quantitative data for the well-characterized VHL-MZ1-BRD4 ternary complex, as determined by various biophysical assays. This data highlights the utility of these techniques in quantifying the binding affinities of both binary and ternary interactions, as well as the cooperativity of complex formation.

InteractionAssayK_D (nM)α (Cooperativity Factor)Reference
Binary: MZ1 - VHL SPR29N/A[24]
ITC66N/A[24]
Binary: MZ1 - BRD4(BD2) SPR1N/A[24]
ITC4N/A[24]
Ternary: VHL-MZ1-BRD4(BD2) SPR129[13][24]
ITC416.5[19][24]
19F NMRN/A13[19]

Note: Cooperativity (α) is calculated as the ratio of the binary K_D to the ternary K_D (α = K_D_binary / K_D_ternary). An α value greater than 1 indicates positive cooperativity, meaning the binding of the second protein is enhanced once the first is bound.[19][25]

Visualizing the Process: Signaling Pathway and Experimental Workflows

To better understand the underlying biology and the experimental approaches, the following diagrams illustrate the PROTAC mechanism of action and the workflows for the four key biophysical assays.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC PROTAC->PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: PROTAC Mechanism of Action.

SPR_Workflow cluster_spr Surface Plasmon Resonance (SPR) Workflow A 1. Ligand Immobilization (e.g., E3 Ligase on sensor chip) B 2. Baseline Establishment (Flowing buffer over surface) A->B C 3. Association (Injecting Analyte 1, e.g., PROTAC) B->C D 4. Dissociation (Flowing buffer) C->D E 5. Association (Ternary) (Injecting Analyte 2 + Analyte 1, e.g., Target Protein + PROTAC) D->E F 6. Dissociation (Flowing buffer) E->F G 7. Regeneration (Removing bound molecules) F->G H 8. Data Analysis (Determine kon, koff, KD) G->H

Figure 2: SPR Experimental Workflow.

BLI_Workflow cluster_bli Bio-Layer Interferometry (BLI) Workflow A 1. Baseline (Biosensor in buffer) B 2. Loading (Immobilize Ligand, e.g., E3 Ligase) A->B C 3. Baseline (Biosensor in buffer) B->C D 4. Association (Dip into Analyte 1, e.g., PROTAC) C->D E 5. Dissociation (Dip into buffer) D->E F 6. Association (Ternary) (Dip into Analyte 2 + Analyte 1, e.g., Target Protein + PROTAC) E->F G 7. Dissociation (Dip into buffer) F->G H 8. Data Analysis (Determine kon, koff, KD) G->H

Figure 3: BLI Experimental Workflow.

ITC_Workflow cluster_itc Isothermal Titration Calorimetry (ITC) Workflow A 1. Sample Preparation (Protein in cell, Ligand in syringe) B 2. Equilibration (Establish thermal equilibrium) A->B C 3. Titration (Inject small aliquots of Ligand into cell) B->C D 4. Heat Measurement (Detect heat change after each injection) C->D E 5. Data Analysis (Fit data to binding model to get KD, ΔH, n, ΔS) D->E

Figure 4: ITC Experimental Workflow.

TRFRET_Principle cluster_fret Time-Resolved FRET (TR-FRET) Principle cluster_no_interaction No Interaction cluster_interaction Ternary Complex Formation Donor_No Donor Fluorophore (on Protein A) Emission_No Donor Emission Donor_No->Emission_No Acceptor_No Acceptor Fluorophore (on Protein B) Excitation_No Excitation Light Excitation_No->Donor_No Donor_Yes Donor Fluorophore PROTAC PROTAC Donor_Yes->PROTAC FRET FRET Donor_Yes->FRET Acceptor_Yes Acceptor Fluorophore Emission_Yes Acceptor Emission Acceptor_Yes->Emission_Yes PROTAC->Acceptor_Yes Excitation_Yes Excitation Light Excitation_Yes->Donor_Yes FRET->Acceptor_Yes

Figure 5: TR-FRET Assay Principle.

Experimental Protocols

Detailed, step-by-step protocols are essential for reproducible and reliable results. Below are generalized protocols for each of the four biophysical assays, which can be adapted for specific experimental systems.

Surface Plasmon Resonance (SPR)

A generalized protocol for a kinetic analysis of ternary complex formation using SPR:[26]

  • Surface Preparation:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the surface with a mixture of EDC and NHS.

    • Immobilize one of the binding partners (e.g., the E3 ligase) to the surface to a desired response level.

    • Deactivate excess reactive groups with ethanolamine.

  • Binary Interaction Analysis:

    • Establish a stable baseline by flowing running buffer over the sensor surface.

    • Inject a series of concentrations of the first analyte (e.g., the PROTAC) over the surface to measure association.

    • Switch back to running buffer to measure dissociation.

    • Regenerate the surface with a suitable regeneration solution if required.

  • Ternary Interaction Analysis:

    • Establish a stable baseline.

    • Inject a series of concentrations of the second analyte (e.g., the target protein) pre-incubated with a constant, saturating concentration of the first analyte (PROTAC).

    • Measure association and dissociation as in the binary analysis.

    • Alternatively, inject the second analyte over a surface that has been pre-saturated with the first analyte.

  • Data Analysis:

    • Perform a double reference subtraction (subtracting the signal from a reference flow cell and a buffer-only injection) to correct for bulk refractive index changes and instrument drift.

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

    • Calculate the cooperativity factor (α) from the binary and ternary K_D values.

Bio-Layer Interferometry (BLI)

A generalized protocol for a kinetic analysis of ternary complex formation using BLI:[27][28][29][30][31]

  • Biosensor Preparation:

    • Hydrate the biosensors (e.g., Streptavidin-coated for biotinylated proteins) in running buffer for at least 10 minutes.

  • Experiment Setup:

    • Prepare a 96-well or 384-well plate with the necessary solutions: running buffer, ligand for immobilization, and analytes at various concentrations.

  • Assay Steps:

    • Baseline: Dip the biosensors into wells containing running buffer to establish a baseline reading.

    • Loading: Move the biosensors to wells containing the ligand (e.g., biotinylated E3 ligase) to immobilize it onto the sensor surface.

    • Baseline: Transfer the biosensors back to buffer-containing wells to establish a new baseline.

    • Association: Move the biosensors to wells containing the analyte(s) (either the first analyte alone for binary interaction, or a pre-incubated mixture of both analytes for ternary complex formation).

    • Dissociation: Transfer the biosensors to wells with running buffer to measure the dissociation of the bound analyte(s).

  • Data Analysis:

    • Reference subtract the data using a biosensor dipped in buffer only.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) to obtain k_on, k_off, and K_D.

Isothermal Titration Calorimetry (ITC)

A generalized protocol for determining the thermodynamics of ternary complex formation:[9][32][33][34][35]

  • Sample Preparation:

    • Prepare the protein and ligand solutions in identical, thoroughly degassed buffer to minimize heats of dilution.

    • Accurately determine the concentrations of all components.

    • Typically, the macromolecule (e.g., E3 ligase) is placed in the sample cell, and the ligand (e.g., PROTAC) is in the injection syringe.

  • Binary Titration:

    • Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity and thermodynamics.

    • In a separate experiment, titrate the PROTAC into the target protein solution.

  • Ternary Titration:

    • To measure the binding of the target protein to the pre-formed E3 ligase-PROTAC complex, saturate the E3 ligase in the cell with the PROTAC, and then titrate the target protein into this solution.

    • Alternatively, pre-mix the PROTAC and the target protein in the syringe and titrate this mixture into the E3 ligase in the cell.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection and subtract the heat of dilution (determined from a control titration of ligand into buffer).

    • Fit the resulting binding isotherm to an appropriate model (e.g., single-site binding) to determine the stoichiometry (n), binding constant (K_A or K_D), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the binding constant and enthalpy.

    • Determine cooperativity by comparing the binding affinities of the binary and ternary interactions.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

A generalized protocol for a proximity-based assay of ternary complex formation:[16][17][18][36][37][38][39]

  • Reagent Preparation:

    • Label one of the proteins (e.g., the E3 ligase) with a donor fluorophore (e.g., Terbium cryptate) and the other protein (e.g., the target protein) with an acceptor fluorophore (e.g., d2 or Alexa Fluor 647). This is often achieved using tagged proteins and fluorescently labeled antibodies or streptavidin.

    • Prepare a dilution series of the PROTAC.

  • Assay Procedure:

    • In a microplate, add the donor-labeled protein, the acceptor-labeled protein, and the PROTAC at various concentrations.

    • Include appropriate controls (e.g., no PROTAC, no proteins, non-binding PROTAC).

    • Incubate the plate for a sufficient time to allow the binding to reach equilibrium.

  • Signal Detection:

    • Read the plate on a TR-FRET-compatible plate reader, which excites the donor fluorophore and measures the emission from both the donor and the acceptor at specific wavelengths after a time delay.

  • Data Analysis:

    • Calculate the TR-FRET ratio (e.g., Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio as a function of PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where at high concentrations, the PROTAC can form binary complexes that do not lead to FRET.

    • Fit the data to a suitable model to determine the potency (EC50) of ternary complex formation and potentially the K_D.

Conclusion

The validation of ternary complex formation is a critical step in the development of novel therapeutics that rely on induced proximity. SPR, BLI, ITC, and TR-FRET each provide powerful, yet distinct, approaches to characterizing these interactions. While SPR and BLI offer valuable kinetic insights, ITC provides a complete thermodynamic signature. TR-FRET, on the other hand, is a high-throughput method ideal for screening large compound libraries. By understanding the principles, strengths, and limitations of each technique, and by employing them in a complementary fashion, researchers can gain a comprehensive understanding of their ternary complex system, ultimately accelerating the design and optimization of next-generation therapeutics.

References

The Pivotal Role of PEG Linkers in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond mere inhibition to the targeted degradation of disease-causing proteins. These heterobifunctional molecules orchestrate the cell's ubiquitin-proteasome system to eliminate specific proteins. A critical, and often decisive, component in the design of a potent PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their favorable physicochemical properties, including hydrophilicity and biocompatibility, and the ease with which their length can be modulated.[1] This guide provides a comprehensive comparison of the efficacy of PROTACs equipped with different length PEG linkers, supported by experimental data, detailed protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.

The Linker is Not Just a Spacer

The linker in a PROTAC molecule is far from a passive connector; it actively influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[2] The length and flexibility of the PEG linker dictate the spatial arrangement of this complex, which is crucial for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[3] A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can lead to a non-productive complex where the ubiquitination sites on the target protein are not optimally positioned for the E3 ligase.[4][5] Therefore, the optimization of linker length is a critical step in the development of effective PROTACs.

Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), representing the maximum percentage of protein degradation achievable. Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy. The following tables summarize experimental data on the impact of PEG linker length on the degradation of various target proteins.

Table 1: Efficacy of ERα-Targeting PROTACs with Different Linker Lengths [3]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

Data compiled from studies on Estrogen Receptor α (ERα)-targeting PROTACs in MCF7 breast cancer cells.[3] The data clearly indicates that a 16-atom linker provides the optimal length for both ERα degradation and cell growth inhibition.

Table 2: Efficacy of TBK1-Targeting PROTACs with Different Linker Lengths [3][4]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%

Data from studies on TANK-binding kinase 1 (TBK1)-targeting PROTACs.[3][4] A 21-atom linker demonstrated the highest potency and efficacy, with linkers shorter than 12 atoms being inactive.

Table 3: Efficacy of BRD4-Targeting PROTACs with Different PEG Linker Lengths (CRBN-recruiting) [4]

Linker (PEG Units)Target ProteinCell LineDC50 (µM)
0 (No PEG)BRD4H661< 0.5
1BRD4H661> 5
2BRD4H661> 5
4-5BRD4H661< 0.5

Data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs that recruit the Cereblon (CRBN) E3 ligase.[4] Interestingly, for this particular system, both very short (no PEG) and longer (4-5 PEG units) linkers were effective, while intermediate lengths resulted in a significant loss of potency.

Table 4: Efficacy of a CDK9-Targeting PROTAC [3]

PROTACLinker CompositionDC50 (µM)
PROTAC CDK9 degrader-6Amide-containing chain0.10 (CDK942), 0.14 (CDK955)

Experimental Protocols

Accurate and reproducible experimental methodologies are essential for the comparative assessment of PROTAC efficacy.

Detailed Protocol for Determination of DC50 and Dmax by Western Blot

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment and to determine the DC50 and Dmax values.

1. Cell Culture and Treatment:

  • Seed the desired cell line in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC compound in complete growth medium. A vehicle control (e.g., DMSO) at the same final concentration should be included.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle control.

  • Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

2. Cell Lysis and Protein Quantification:

  • After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble protein.

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.

3. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add an equal volume of 2x Laemmli sample buffer to each normalized lysate.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel.

4. Western Blotting:

  • Separate the proteins by gel electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

5. Detection and Analysis:

  • Apply an ECL chemiluminescent substrate to the membrane according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin).

  • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizing the Process: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome Target->Proteasome Recognition & Degradation E3_Ligase->Target Ubiquitination Ub Ubiquitin Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments

PROTAC-Mediated Protein Degradation Pathway

Experimental_Workflow start Start cell_culture Cell Seeding & Culture start->cell_culture protac_treatment PROTAC Treatment (Dose-Response) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Extraction protac_treatment->cell_lysis protein_quant Protein Quantification (BCA) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blotting sds_page->western_blot detection Chemiluminescent Detection western_blot->detection analysis Data Analysis (Densitometry) detection->analysis dc50_dmax DC50 & Dmax Determination analysis->dc50_dmax end End dc50_dmax->end

Workflow for DC50 and Dmax Determination

Conclusion

The length of the PEG linker is a paramount design consideration in the development of potent and efficacious PROTACs. The provided data for ERα, TBK1, and BRD4-targeting PROTACs unequivocally demonstrates that linker length optimization is critical for achieving robust and selective protein degradation. There is no universal optimal linker length; it is highly dependent on the specific target protein and the E3 ligase being recruited. Therefore, a systematic and empirical approach to linker design, exploring a range of lengths, is essential for the successful development of novel PROTAC-based therapeutics. The experimental protocols and workflows detailed in this guide offer a robust framework for the evaluation and comparison of new PROTAC molecules, empowering researchers to unlock the full therapeutic potential of targeted protein degradation.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG4-amido-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Azido-PEG4-amido-PEG4-Boc. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures offer a direct, step-by-step framework for the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a stringent personal protective equipment protocol is mandatory to prevent contact, inhalation, and accidental exposure. Organic azides are energetic compounds that require careful handling.

Core PPE Requirements:

  • Hand Protection: Double-gloving with nitrile gloves is recommended. Gloves must be inspected for integrity before each use.[1] Wash hands thoroughly after handling.

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields are required at all times.[1] When there is a significant risk of splashing or aerosol formation, a full-face shield must be worn in addition to goggles.

  • Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of exposure, impervious clothing should be utilized.[1]

  • Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation.[1][2] If exposure limits are exceeded, a full-face respirator may be necessary.[1]

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory.

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles (EN 166 or NIOSH approved)Protects eyes from splashes and dust.[1]
Face Shield Full-face shieldRequired over goggles when there is a splash hazard.
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact with the chemical.[1][3]
Body Protection Flame-resistant lab coat; impervious clothing for high-risk tasksProtects skin and clothing from contamination.[1]
Respiratory Use in a well-ventilated fume hoodPrevents inhalation of dust and aerosols.[1][2]
Footwear Fully enclosed, chemical-resistant shoesProtects feet from spills.[3]
Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound is critical to minimize risk.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Recommended storage temperature is often -20°C.

  • Keep away from incompatible materials, sources of ignition, and direct sunlight.[1][4]

2. Handling and Weighing:

  • All handling should take place in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][4]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition.[1]

  • Avoid contact with skin and eyes.[1]

3. Use in Reactions:

  • This compound is a click chemistry reagent.[5]

  • Avoid heating unless absolutely necessary and with appropriate safety measures in place.

  • Be mindful of potential exothermic reactions.

Emergency Procedures: Spill and Exposure Response

Spill Response:

  • Small Spill (in a fume hood):

    • Alert others in the immediate area.

    • Absorb the spill with an inert, non-combustible material (e.g., diatomite).

    • Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

    • Decontaminate the area.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Prevent entry to the contaminated area.

    • Contact your institution's emergency response team.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1][2] Seek medical attention.

  • Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the person into fresh air.[1] If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Rinse mouth with water.[1] Do not induce vomiting.[1] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Chemical Waste:

    • Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.

    • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Do not discharge to sewer systems.[1]

  • Contaminated Materials:

    • Contaminated PPE, paper towels, and other materials should be collected in the same dedicated hazardous waste container.

    • Containers can be triple-rinsed and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[1]

Visual Workflow Guides

The following diagrams illustrate the key safety and handling procedures for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Gather Materials Gather Materials Prepare Fume Hood->Gather Materials Weigh Compound Weigh Compound Gather Materials->Weigh Compound Perform Reaction Perform Reaction Weigh Compound->Perform Reaction Decontaminate Decontaminate Perform Reaction->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste

Caption: A step-by-step workflow for the safe handling of this compound.

Spill Response Decision Tree Spill Spill Occurs Location Inside Fume Hood? Spill->Location SmallSpill Small Spill Procedure: - Alert others - Absorb with inert material - Collect in waste container Location->SmallSpill Yes LargeSpill Large Spill Procedure: - Evacuate immediately - Prevent entry - Contact Emergency Response Location->LargeSpill No

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG4-amido-PEG4-Boc
Reactant of Route 2
Reactant of Route 2
Azido-PEG4-amido-PEG4-Boc

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.